molecular formula C10H9F2NO3 B371357 4-(2,4-Difluoroanilino)-4-oxobutanoic acid CAS No. 193952-12-4

4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Cat. No.: B371357
CAS No.: 193952-12-4
M. Wt: 229.18g/mol
InChI Key: CVKGMFQQBVZJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluoroanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H9F2NO3 and its molecular weight is 229.18g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGMFQQBVZJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240391
Record name 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193952-12-4
Record name 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193952-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. This molecule holds potential interest for researchers in medicinal chemistry and materials science due to its structural motifs, which are common in bioactive compounds. This document details a robust synthetic protocol, outlines the underlying reaction mechanism, and provides a thorough guide to the analytical techniques required for its structural elucidation and purity assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and characterize this compound for further investigation.

Introduction and Scientific Context

The synthesis of novel chemical entities with potential biological activity is a cornerstone of drug discovery and development. Arylamide derivatives of carboxylic acids are a well-established class of compounds with a broad spectrum of pharmacological activities. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The target molecule, this compound, combines a difluorinated aniline moiety with a succinic acid backbone, presenting an intriguing scaffold for further chemical exploration and biological screening.

The logical approach to the synthesis of this molecule involves the nucleophilic acyl substitution reaction between a primary amine, 2,4-difluoroaniline, and a cyclic anhydride, succinic anhydride. This reaction is known for its efficiency and high atom economy, making it an attractive method for laboratory-scale synthesis.

Synthesis of this compound

The synthesis of the title compound is predicated on the ring-opening of succinic anhydride by 2,4-difluoroaniline. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens, and a proton transfer results in the formation of the final product, an amide and a carboxylic acid functional group. The choice of an aprotic solvent is crucial to prevent the hydrolysis of the succinic anhydride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 2,4-Difluoroaniline 2,4-Difluoroaniline Reaction_Vessel Reaction in Aprotic Solvent (e.g., Toluene) 2,4-Difluoroaniline->Reaction_Vessel Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction_Vessel Acidification Acidification (e.g., dilute HCl) Reaction_Vessel->Acidification Reaction Mixture Filtration Filtration & Washing Acidification->Filtration Precipitate Final_Product 4-(2,4-Difluoroanilino)- 4-oxobutanoic acid Filtration->Final_Product Purified Solid

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Materials:

    • 2,4-Difluoroaniline (1.0 eq)

    • Succinic anhydride (1.0 eq)

    • Toluene (or another suitable aprotic solvent)

    • Dilute Hydrochloric Acid

    • Water (distilled or deionized)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in toluene.

    • To this solution, add 2,4-difluoroaniline dropwise with constant stirring.

    • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

    • Acidify the mixture with dilute hydrochloric acid to precipitate any remaining product and to remove any unreacted amine.

    • Collect the solid product by vacuum filtration and wash thoroughly with water to remove succinic acid and any inorganic salts.[1]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and physical methods.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS MP Melting Point Determination Synthesized_Product->MP EA Elemental Analysis Synthesized_Product->EA

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.[2]

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the difluorophenyl ring, the amide proton (N-H), the carboxylic acid proton (O-H), and the two methylene groups (-CH₂-) of the butanoic acid chain.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons (with C-F couplings), and the methylene carbons.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide), O-H stretching (carboxylic acid), C=O stretching (amide and carboxylic acid), and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉F₂NO₃).
Physicochemical Properties
Property Description
Appearance Expected to be a white to off-white solid.
Melting Point A sharp melting point range is indicative of high purity.
Solubility Likely to be soluble in polar organic solvents such as DMSO and methanol, and sparingly soluble in water.

Potential Applications and Future Directions

While this guide focuses on the synthesis and characterization, it is important to note the potential applications of this compound. The presence of the difluorophenyl group and the carboxylic acid functionality makes it a candidate for various biological screenings. For instance, similar structures have been investigated for their anti-inflammatory and anticancer activities.[3] Further research could involve the derivatization of the carboxylic acid group to generate esters or amides, potentially leading to compounds with enhanced biological profiles.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the described analytical techniques, researchers can confidently prepare and validate this compound for their specific research needs. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for the creation of novel molecules.

References

  • Edward R. T. Tiekink, et al. "4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid." Molbank 2017, M931. [Link]

  • Gowda, B. T., et al. "N-(4-Chlorophenyl)succinamic acid." Acta Crystallographica Section E: Structure Reports Online 65.12 (2009): o1827. [Link]

  • Pranaitytė, G., et al. "Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity." Open Readings 2024: The 67th International Conference for Students of Physics and Natural Sciences: Book of Abstracts. Vilnius University Press, 2024. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2,4-Difluoroanilino)-4-oxobutanoic acid, also known as N-(2,4-Difluorophenyl)succinamic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs, featuring a difluorinated aniline moiety coupled with a butanoic acid chain, suggest potential applications as a precursor for pharmacologically active agents and functional polymers. The physicochemical properties of this compound are paramount in dictating its behavior in biological and chemical systems, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in potential drug candidates.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of its characteristics but also detailed, field-proven methodologies for their determination. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the scientific principles at play.

Molecular Structure and Identification

  • Chemical Name: this compound

  • Synonyms: N-(2,4-Difluorophenyl)succinamic acid

  • CAS Number: 193952-12-4[1]

  • Molecular Formula: C₁₀H₉F₂NO₃[1]

  • Molecular Weight: 229.18 g/mol [1]

The molecule consists of a succinic acid backbone where one of the carboxylic acid groups is converted to an amide via reaction with 2,4-difluoroaniline. The presence of the carboxylic acid and amide functional groups, along with the electron-withdrawing fluorine atoms on the aromatic ring, are key determinants of its chemical behavior.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the ring-opening of succinic anhydride with 2,4-difluoroaniline.[2][3] This reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in a suitable solvent such as toluene or chloroform.[3][4]

  • Amine Addition: To this solution, add 2,4-difluoroaniline (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, if a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. To remove any unreacted amine, the crude product can be washed with a dilute solution of hydrochloric acid. A subsequent wash with water will remove any unreacted succinic anhydride or succinic acid.[4][5]

  • Drying: The resulting solid is then dried under vacuum to yield the crude product.

Purification

Purification of the crude product is crucial to obtain a sample suitable for accurate physicochemical characterization. Recrystallization is a highly effective method for this compound.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been shown to be effective for similar N-phenylsuccinamic acids.[4][5]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis succinic_anhydride Succinic Anhydride reaction Reaction in Toluene/Chloroform succinic_anhydride->reaction difluoroaniline 2,4-Difluoroaniline difluoroaniline->reaction crude_product Crude Product reaction->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization pure_product Pure 4-(2,4-Difluoroanilino)- 4-oxobutanoic acid recrystallization->pure_product hplc HPLC Analysis pure_product->hplc purity_check Purity >98% hplc->purity_check

Figure 1: Workflow for the synthesis and purification of this compound.

Physicochemical Properties

The following sections detail the key physicochemical properties of this compound and the experimental procedures for their determination. The provided data is representative of what would be expected for a compound of this nature, based on available information for structurally similar molecules.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.[6][7]

Experimental Protocol: Capillary Melting Point Determination [8]

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

PropertyExpected Value
Melting Point 190 - 200 °C

Note: The expected melting point is an estimate based on the melting point of the related compound N-(2,4-DIFLUOROPHENYL)MALEAMIC ACID (195 °C).[9]

Solubility

Solubility is a fundamental property that influences drug formulation and biological activity. The presence of both a polar carboxylic acid group and a more nonpolar difluorophenyl group suggests that the solubility of this compound will be pH-dependent and variable across different solvents.

Experimental Protocol: Qualitative Solubility Testing [10][11][12]

  • Setup: Place approximately 10-20 mg of the compound into separate test tubes.

  • Solvent Addition: Add 1 mL of the test solvent to each tube.

  • Observation: Agitate the tubes and observe for dissolution at room temperature. If the compound does not dissolve, gently heat the mixture.

  • Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

SolventExpected SolubilityRationale
WaterSparingly solubleThe carboxylic acid group imparts some polarity, but the aromatic ring limits aqueous solubility.
Methanol / EthanolSolublePolar protic solvents that can hydrogen bond with both the carboxylic acid and amide groups.
AcetoneSolubleA polar aprotic solvent capable of dissolving the compound.
DichloromethaneSparingly solubleA nonpolar solvent, less effective at solvating the polar functional groups.
HexaneInsolubleA nonpolar solvent, unable to overcome the crystal lattice energy of the polar compound.
5% aq. NaOHSolubleThe carboxylic acid will be deprotonated to form a highly soluble sodium salt.
5% aq. NaHCO₃SolubleThe carboxylic acid is sufficiently acidic to react with sodium bicarbonate.
5% aq. HClInsolubleThe compound lacks a basic functional group that can be protonated.
Acidity Constant (pKa)

The pKa value quantifies the acidity of the carboxylic acid group. This is a critical parameter for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological interactions. Potentiometric titration is a precise method for pKa determination.[13][14][15][16]

Experimental Protocol: Potentiometric Titration [16]

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of a suitable solvent mixture (e.g., water/methanol) to a concentration of approximately 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurate values can be obtained by analyzing the first and second derivatives of the titration curve.

PropertyExpected Value
pKa (Carboxylic Acid) 4.0 - 5.0

Note: This is a typical pKa range for a carboxylic acid adjacent to an electron-withdrawing amide group. For comparison, the pKa of benzoic acid is 4.20.[17]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a nonpolar (lipid-like) environment versus a polar (aqueous) one. It is a key factor in predicting membrane permeability and overall ADME properties. The shake-flask method is the gold standard for experimental LogP determination.[18][19][20][21]

Experimental Protocol: Shake-Flask Method for LogP Determination [18]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

PropertyExpected Value
LogP 1.5 - 2.5

Note: This is an estimated range. The presence of two fluorine atoms will increase lipophilicity compared to the non-fluorinated analog, while the carboxylic acid and amide groups contribute to hydrophilicity.

Physicochemical_Properties cluster_properties Key Physicochemical Properties cluster_determination Determination Methods melting_point Melting Point (Purity Indicator) capillary_method Capillary Method melting_point->capillary_method solubility Solubility (Formulation & Bioavailability) qualitative_testing Qualitative Testing solubility->qualitative_testing pka pKa (Ionization State) potentiometric_titration Potentiometric Titration pka->potentiometric_titration logp LogP (Lipophilicity & Permeability) shake_flask Shake-Flask Method logp->shake_flask

Figure 2: Key physicochemical properties and their determination methods.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the difluorophenyl ring, the amide proton (N-H), and the two methylene groups (-CH₂-) of the butanoic acid chain. The chemical shifts and coupling patterns of the aromatic protons will be complex due to fluorine-proton coupling. The amide proton will likely appear as a broad singlet, and the two methylene groups will be seen as triplets or more complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, the carbons of the aromatic ring (with C-F coupling), and the two methylene carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

    • N-H stretch (amide): A sharp peak around 3300 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.

    • C=O stretch (amide I band): A strong absorption around 1650-1680 cm⁻¹.

    • N-H bend (amide II band): An absorption around 1510-1550 cm⁻¹.

    • C-F stretch: Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Expected Ionization: In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 228.17. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 230.19.

Conclusion

This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, actionable protocols for their determination. While experimental data for this specific compound is not widely available in the public domain, the provided methodologies and expected values, based on sound chemical principles and data from analogous structures, offer a robust framework for its characterization. A thorough understanding and experimental determination of these properties are essential for any researcher or developer looking to utilize this compound in their work, ensuring both the quality of their research and the potential for successful application development.

References

  • LogP / LogD shake-flask method. (2024). protocols.io. [Link][18]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Omega. [Link][13]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). [Link][19]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link][20]

  • LogP / LogD shake-flask method v1. (2021). ResearchGate. [Link][21]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link][10]

  • Experiment 2 # Solubility 13. (n.d.). Bellevue College. [Link][11]

  • N-(2,4-DIFLUOROPHENYL)MALEAMIC ACID. (2025). Chemsrc. [Link][9]

  • Solid-Phase Synthesis of N-Aryl Succinimides. (2015). ResearchGate. [Link][22]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link][14]

  • Development of Methods for the Determination of pKa Values. (2007). PMC - NIH. [Link][15]

  • Melting point determination. (n.d.). [Link][6]

  • Measuring the Melting Point. (2023). Westlab Canada. [Link][8]

  • Melting Point Determination. (n.d.). thinkSRS.com. [Link][7]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link][16]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link][12]

  • Efficient Synthesis of Succinimide from Succinic Anhydride in Water over Unsupported Nanoporous Nickel Material. (2021). ResearchGate. [Link][2]

  • N-(2,4-Dimethylphenyl)succinimide. (2010). PMC - NIH. [Link][3]

  • N-(4-Methylphenyl)succinamic acid. (2010). PMC - NIH. [Link][5]

  • N-(4-Chlorophenyl)succinamic acid. (2009). PMC - NIH. [Link][4]

  • Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. (2012). 2012 Book Archive. [Link][17]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the critical physicochemical properties of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, a compound of interest for researchers and professionals in drug development. By dissecting its structural components and applying established principles of pharmaceutical science, we will delineate a comprehensive framework for characterizing its solubility and stability. This document is intended to serve as a practical resource, offering not just theoretical understanding but also actionable experimental protocols.

Introduction: Unveiling the Profile of a Succinamic Acid Derivative

This compound belongs to the succinamic acid class of compounds, which are monoamides of succinic acid.[1] Its structure, featuring a difluorinated aniline ring coupled to a butanoic acid chain, suggests a molecule with distinct hydrophilic and lipophilic regions, influencing its behavior in various solvent systems and its susceptibility to degradation. The presence of the carboxylic acid and amide functional groups dictates its pH-dependent solubility and potential hydrolytic instability. The difluoro-substituted aromatic ring can impact its solid-state properties and metabolic stability.

Understanding the solubility and stability of this molecule is paramount for its development as a potential therapeutic agent. These properties govern its bioavailability, formulation strategies, and shelf-life. This guide will provide the foundational knowledge and experimental methodologies to thoroughly characterize this promising compound.

Solubility Characterization: From Theoretical Prediction to Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, both aqueous and non-aqueous solubility are of interest for formulation development.

Structural Insights and Predicted Solubility

The molecule's structure offers initial clues to its solubility profile. The carboxylic acid group is ionizable, suggesting that aqueous solubility will be highly dependent on pH. At pH values above its pKa, the carboxylate form will predominate, leading to higher aqueous solubility. Conversely, at pH values below its pKa, the non-ionized form will be more prevalent, likely resulting in lower aqueous solubility. The difluorophenyl group contributes to the molecule's lipophilicity, which may favor solubility in organic solvents.

Experimental Approach to Solubility Determination

A systematic approach is necessary to accurately determine the solubility of this compound in various media. The "shake-flask" method is a widely accepted technique for equilibrium solubility determination.[2]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents and buffers.

Materials:

  • This compound (crystalline solid)

  • Selection of solvents: Purified water, 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, ethanol, methanol, acetone, acetonitrile.

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent or buffer.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).[2]

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

  • After agitation, allow the vials to stand to let undissolved particles settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.[3]

  • Repeat the analysis at different time points until a consistent concentration is observed, confirming that equilibrium has been reached.

Data Presentation: A Comparative Solubility Profile

The quantitative data obtained from the solubility experiments should be summarized in a clear and concise table for easy comparison.

Solvent/BufferTemperature (°C)Solubility (mg/mL)
Purified Water25Hypothetical Value
0.1 N HCl25Hypothetical Value
pH 4.5 Acetate Buffer25Hypothetical Value
pH 6.8 Phosphate Buffer25Hypothetical Value
pH 7.4 Phosphate Buffer25Hypothetical Value
Ethanol25Hypothetical Value
Methanol25Hypothetical Value
Acetone25Hypothetical Value

Table 1: Illustrative solubility data for this compound. Actual values to be determined experimentally.

Stability Assessment: Ensuring Molecular Integrity

The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[4] Forced degradation studies are an indispensable tool in drug development for identifying potential degradation products and establishing stability-indicating analytical methods.[5][6]

Rationale for Forced Degradation Studies

Forced degradation studies, also known as stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing.[7] The goal is to generate degradation products that might be expected to form under normal storage conditions over a longer period. This information is crucial for:

  • Understanding the degradation pathways of the molecule.

  • Identifying potential degradation products.

  • Developing and validating a stability-indicating analytical method that can separate the drug substance from its degradation products.[7]

  • Informing formulation and packaging development to protect the drug from degradation.

Experimental Design for Forced Degradation

A comprehensive forced degradation study should expose this compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9]

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis HPLC/UPLC Analysis (DAD/MS Detection) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic Degradation (ICH Q1B light exposure) Photolytic->Analysis API 4-(2,4-Difluoroanilino)- 4-oxobutanoic acid API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Report Identify Degradants & Establish Degradation Pathway Analysis->Report

Caption: Workflow for forced degradation studies.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-UV/DAD and HPLC-MS systems

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature and collect samples at different time intervals. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven. Collect samples at different time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A Diode Array Detector (DAD) can provide information about the peak purity, while Mass Spectrometry (MS) can be used to identify the mass of the degradation products.

Interpreting Stability Data

The results from the forced degradation studies will reveal the compound's intrinsic stability. For this compound, the amide and carboxylic acid functionalities are potential sites for hydrolysis under acidic and basic conditions. The analytical data will help in constructing a degradation pathway map.

Degradation_Pathway cluster_products Potential Degradation Products Parent 4-(2,4-Difluoroanilino)- 4-oxobutanoic acid Product1 Succinic Acid Parent->Product1 Amide Hydrolysis Product2 2,4-Difluoroaniline Parent->Product2 Amide Hydrolysis Product3 Other Degradants Parent->Product3 Oxidation/ Photolysis

Caption: Hypothetical degradation pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. By employing the described experimental protocols, researchers can generate the critical data needed to advance the development of this compound. The safety data sheet indicates that the compound is "normally stable, even under fire exposure conditions, and are not reactive with water," which provides a good starting point for these investigations.[10]

Further studies should focus on the solid-state characterization of the compound, including polymorphism and hygroscopicity, as these properties can significantly influence both solubility and stability. The identified degradation products should be synthesized and characterized to confirm their structures and to assess their potential toxicological impact. A thorough understanding of these fundamental physicochemical properties is the bedrock of successful drug development.

References

  • Vertex AI Search. Succinic acid - Solubility of Things. Accessed January 21, 2026.
  • SynQuest Laboratories, Inc. 4-(2,4-Difluorophenyl)
  • Wikipedia. Succinic acid. Accessed January 21, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1110, Succinic acid. Accessed January 21, 2026. [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Accessed January 21, 2026.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Accessed January 21, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13865481, 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Accessed January 21, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12522, Succinamic acid. Accessed January 21, 2026. [Link]

  • Benchchem. Technical Support Center: 4-(2,4-Difluorophenyl)
  • ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. August 16, 2025.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). February 6, 2003.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. January 2014.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 573248, 2-(4-Fluorophenyl)succinic acid. Accessed January 21, 2026. [Link]

  • Benchchem. Comparative Purity Analysis of Commercially Available 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. Accessed January 21, 2026.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. August 1, 2003.
  • PubMed. Mechanism of Solvolysis of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide (PDI). May-June 2010.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Accessed January 21, 2026.
  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Accessed January 21, 2026.
  • Pfanstiehl. Succinic Acid Excipient Grade GMP. Accessed January 21, 2026.
  • ResearchGate.
  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. February 6, 2018.
  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. April 30, 2025.
  • MedCrave online.
  • Eurofins. Analytical Method Summaries. December 10, 2023.
  • Pfanstiehl. Succinic Acid in Pharmaceuticals: Enhancing Stability and Efficacy. Accessed January 21, 2026.
  • Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. January 9, 2020.
  • International Council for Harmonisation. Quality Guidelines. Accessed January 21, 2026.
  • World Health Organization.
  • MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. January 6, 2025.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 21, 2026.
  • IVT Network.
  • Wikipedia. Succinimide. Accessed January 21, 2026. [Link]

  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. June 24, 2025.
  • PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 4-Oxobutanoic Acid Against a Reference Standard. Accessed January 21, 2026.
  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Accessed January 21, 2026.
  • PubMed Central. N-(4-Chlorophenyl)succinamic acid. Accessed January 21, 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 605610, 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Accessed January 21, 2026. [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of N-(2,4-difluorophenyl)succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of N-(2,4-difluorophenyl)succinamic acid. Drawing upon established knowledge of structurally related succinamic acid and succinimide derivatives, this document outlines a strategic, multi-pronged approach to systematically investigate its therapeutic promise. We delve into the rationale behind proposed experimental designs, focusing on anticancer, anti-inflammatory, and antimicrobial screening. Detailed, self-validating protocols are presented to ensure robust and reproducible data generation. Furthermore, this guide elucidates potential mechanisms of action, supported by a thorough review of current scientific literature. Our objective is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the full therapeutic potential of this compelling molecule.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in pharmaceutical sciences. N-(2,4-difluorophenyl)succinamic acid emerges as a compound of significant interest due to its structural features, which are common to molecules with established biological activities. The presence of the 2,4-difluorophenyl moiety is a well-recognized pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity to biological targets.[1] Furthermore, the succinamic acid core is a precursor to succinimide derivatives, a class of compounds known for a wide spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[2][3]

Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, structurally analogous to N-(2,4-difluorophenyl)succinamic acid, have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[4] This strongly suggests that N-(2,4-difluorophenyl)succinamic acid itself may possess latent anticancer activity. Moreover, the broader family of succinamic acid derivatives has been investigated for its potential to induce apoptosis in cancer cells and for its antioxidant properties.[5]

This guide, therefore, is predicated on the hypothesis that N-(2,4-difluorophenyl)succinamic acid holds significant, yet uncharacterized, therapeutic potential. The subsequent sections will provide a detailed roadmap for its systematic evaluation.

Synthesis and Physicochemical Characterization

A robust biological evaluation begins with the efficient synthesis and thorough characterization of the target compound.

Proposed Synthesis of N-(2,4-difluorophenyl)succinamic acid

A straightforward and scalable synthesis can be achieved through the reaction of 2,4-difluoroaniline with succinic anhydride.[6]

Protocol:

  • Dissolve 2,4-difluoroaniline (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add succinic anhydride (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2,4-difluorophenyl)succinamic acid.

Physicochemical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive characterization is imperative.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify the number and types of protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule (e.g., C=O, N-H, C-F).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Melting Point Analysis To determine the melting point range as an indicator of purity.

Investigating Anticancer Activity: A Multi-faceted Approach

Based on the cytotoxic effects observed in structurally similar compounds, a primary focus of this investigation should be the evaluation of N-(2,4-difluorophenyl)succinamic acid's anticancer potential.

Initial Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU145 for prostate cancer) in their respective recommended media.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(2,4-difluorophenyl)succinamic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Data Presentation:

Cell Line Tumor Type IC₅₀ (µM) of N-(2,4-difluorophenyl)succinamic acid IC₅₀ (µM) of Doxorubicin
MCF-7Breast Adenocarcinoma[Insert experimental data][Insert experimental data]
A549Lung Carcinoma[Insert experimental data][Insert experimental data]
DU145Prostate Carcinoma[Insert experimental data][Insert experimental data]
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.

Experimental Workflow: Apoptosis Assessment

G start Cancer Cells Treated with N-(2,4-difluorophenyl)succinamic acid annexin_v Annexin V-FITC/Propidium Iodide (PI) Staining start->annexin_v caspase Caspase-3/7 Activity Assay start->caspase western_blot Western Blot for Apoptotic Markers (e.g., PARP, Bcl-2 family) start->western_blot flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry results Determination of Apoptotic Pathway flow_cytometry->results caspase->results western_blot->results

Caption: Workflow for investigating apoptosis induction.

Investigating Potential Molecular Targets

The structural similarity to other biologically active compounds suggests potential molecular targets. For instance, many anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival.

Potential Targets and Investigative Assays:

  • Histone Deacetylases (HDACs): Hydroxamic acids, which can be derived from succinamic acids, are known HDAC inhibitors.[6] An in vitro HDAC activity assay can be performed to assess this possibility.

  • Matrix Metalloproteinases (MMPs): Similar to HDACs, MMPs are also inhibited by hydroxamic acids.[6] Gelatin zymography or commercially available MMP activity kits can be utilized.

  • Tyrosine Kinases: Many fluorinated compounds exhibit inhibitory activity against tyrosine kinases. A panel of kinase inhibition assays would be informative.

Exploring Anti-inflammatory Properties

Succinimide derivatives have been reported to possess anti-inflammatory properties.[2][7] Therefore, investigating the anti-inflammatory potential of N-(2,4-difluorophenyl)succinamic acid is a logical next step.

In Vitro Anti-inflammatory Screening

The initial assessment can be performed using a lipopolysaccharide (LPS)-stimulated macrophage model.

Experimental Protocol: Measurement of Inflammatory Mediators

  • Cell Culture: Culture RAW 264.7 murine macrophages.

  • Treatment: Pre-treat the cells with various concentrations of N-(2,4-difluorophenyl)succinamic acid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.[8]

Data Presentation:

Treatment NO Production (% of LPS control) TNF-α Release (% of LPS control) IL-6 Release (% of LPS control)
LPS Control100%100%100%
Compound (10 µM)[Insert experimental data][Insert experimental data][Insert experimental data]
Compound (50 µM)[Insert experimental data][Insert experimental data][Insert experimental data]
Investigating the Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways.

Signaling Pathway Investigation

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Compound N-(2,4-difluorophenyl)succinamic acid Compound->NFkB Inhibition? Compound->MAPK Inhibition?

Caption: Potential anti-inflammatory signaling pathways.

Experimental Approach: Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, ERK, JNK, p38) in LPS-stimulated macrophages treated with the compound.

Antimicrobial Activity Screening

The broad biological activity of succinimide derivatives also extends to antimicrobial effects.[2] A preliminary screening against a panel of pathogenic bacteria and fungi is warranted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method: Prepare two-fold serial dilutions of N-(2,4-difluorophenyl)succinamic acid in a 96-well plate with appropriate growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

N-(2,4-difluorophenyl)succinamic acid represents a promising scaffold for the development of novel therapeutic agents. The structural relationship to compounds with known anticancer, anti-inflammatory, and antimicrobial activities provides a strong rationale for its comprehensive biological evaluation. The experimental roadmap outlined in this guide offers a systematic and robust approach to uncovering its therapeutic potential.

Future studies should focus on in vivo efficacy and safety profiling in relevant animal models for any confirmed biological activities. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could lead to the identification of even more potent and selective compounds. The journey from a promising molecule to a clinically viable drug is long and arduous, but the foundational investigations detailed herein are the critical first steps in that process.

References

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025).
  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). KTU ePubl.
  • Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. (n.d.). PMC - NIH.
  • Succinimides: Synthesis, reaction and biological activity. (2025).
  • Research progress in biological activities of succinimide derivatives. (2025).
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025).
  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (n.d.). MDPI.

Sources

In Silico Target Prediction of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of protein targets for the small molecule 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery. We will explore a multi-faceted approach, combining ligand-based and structure-based methodologies to generate a high-confidence list of potential biological targets. The causality behind the selection of each experimental step is detailed, ensuring a scientifically rigorous and reproducible workflow. All protocols are designed to be self-validating through the integration of multiple predictive algorithms and databases. This guide will culminate in the analysis of predicted targets to hypothesize their involvement in biological pathways.

Introduction: The Imperative for In Silico Target Identification

The identification of a bioactive molecule's biological target is a cornerstone of modern drug discovery and development. Traditional experimental methods for target deconvolution can be both time-consuming and resource-intensive. In silico target prediction methods have emerged as powerful tools to expedite this process, offering a cost-effective and rapid means of generating testable hypotheses.[1] These computational approaches leverage the vast and ever-growing repositories of biological and chemical data to predict interactions between small molecules and proteins.[2]

This guide focuses on a systematic approach to elucidate the potential targets of this compound, a compound with potential pharmacological activity. Our strategy is built upon the principle of consensus scoring, where predictions from orthogonal methods are integrated to enhance the confidence in putative targets. We will employ a combination of ligand-based methods, which rely on the principle that structurally similar molecules often exhibit similar biological activities, and structure-based methods, which utilize the three-dimensional structure of proteins to predict binding.[3]

The Subject Molecule: this compound

A prerequisite for any in silico analysis is a standardized representation of the molecule of interest. For this compound, we will utilize its Simplified Molecular Input Line Entry System (SMILES) string, a universal nomenclature for representing chemical structures.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C10H9F2NO3
Molecular Weight 229.18 g/mol
SMILES O=C(O)CCC(=O)NC1=C(F)C=C(F)C=C1Derived from Structure

This SMILES string will serve as the primary input for the various prediction servers and software detailed in the subsequent sections.

A Multi-pronged Predictive Workflow

Our predictive strategy is designed to maximize the breadth and depth of target identification. By employing a suite of tools with differing underlying algorithms, we can triangulate on the most probable targets. The workflow is visualized in the following diagram:

G cluster_0 Phase 1: Ligand-Based Prediction cluster_1 Phase 2: Structure-Based Prediction cluster_2 Phase 3: Data Integration & Analysis Input SMILES String: O=C(O)CCC(=O)NC1=C(F)C=C(F)C=C1 SwissTargetPrediction SwissTargetPrediction (Similarity Search) Input->SwissTargetPrediction PharmMapper PharmMapper (Pharmacophore Mapping) Input->PharmMapper SuperPred SuperPred (Machine Learning) Input->SuperPred ReverseDock Reverse Docking Server (e.g., ReverseDock) Input->ReverseDock TargetList Consolidated Target List SwissTargetPrediction->TargetList PharmMapper->TargetList SuperPred->TargetList ReverseDock->TargetList PathwayAnalysis Pathway Enrichment Analysis (KEGG, Reactome) TargetList->PathwayAnalysis Hypothesis Hypothesized Mechanism of Action PathwayAnalysis->Hypothesis

Figure 1: A multi-pronged workflow for in silico target prediction.

Phase 1: Ligand-Based Target Prediction

Ligand-based methods are predicated on the "similarity principle," which posits that molecules with similar structures are likely to interact with similar protein targets.

SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands.

Step-by-Step Methodology:

  • Navigate to the SwissTargetPrediction web server.

  • Input the Molecule: In the "Enter a SMILES or draw a molecule" field, paste the SMILES string for this compound: O=C(O)CCC(=O)NC1=C(F)C=C(F)C=C1.

  • Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.

  • Initiate Prediction: Click the "Predict targets" button to start the analysis.

  • Data Collection: The results will be presented as a ranked list of predicted targets. For each target, record the "Probability," "Known actives," and the "Target Class."

PharmMapper utilizes a reverse pharmacophore mapping approach to identify potential drug targets. It screens the input molecule against a large database of pharmacophore models derived from protein-ligand complexes.

Step-by-Step Methodology:

  • Access the PharmMapper Server.

  • Upload Molecule: Prepare a 3D structure of the molecule in .mol2 or .sdf format. If only the SMILES is available, use an online converter or a molecular modeling program to generate the 3D coordinates. Upload the file.

  • Set Parameters: Select the "Human Protein Targets Only" option if available, or use the most comprehensive pharmacophore database provided.

  • Submit Job: Initiate the screening process.

  • Analyze Results: PharmMapper will return a list of potential targets ranked by a "Fit Score." Record the target name, UniProt ID, and the Fit Score for the top hits.

SuperPred is a web server that employs a machine learning model, specifically logistic regression, to predict drug targets based on the compound's molecular fingerprint. This approach can uncover non-obvious relationships between chemical structure and biological activity.

Step-by-Step Methodology:

  • Go to the SuperPred web server.

  • Input Compound: Enter the SMILES string of the compound into the designated input field.

  • Select Prediction Type: Choose the "Target-Prediction" option.

  • Start Prediction: Submit the query for analysis.

  • Record Predictions: The server will provide a list of predicted targets with an associated score or probability. Document the top-ranked predictions and their corresponding scores.

Phase 2: Structure-Based Target Prediction

Structure-based methods, such as reverse docking, involve docking a single ligand against a library of protein structures to identify potential binding partners.

Reverse docking computationally assesses the binding affinity of a ligand to a multitude of protein crystal structures. Web servers like ReverseDock can facilitate this process.

Step-by-Step Methodology:

  • Access a Reverse Docking Server (e.g., ReverseDock).

  • Prepare the Ligand: Upload the 3D structure of this compound in a compatible format (e.g., .mol2 or .pdb).

  • Select Target Database: Choose a comprehensive protein structure database for the screening, preferably one focused on human proteins.

  • Configure Docking Parameters: Utilize the default docking settings, which are generally optimized for broad screening.

  • Run the Simulation: Submit the job. This process can be computationally intensive and may take a significant amount of time.

  • Analyze Docking Scores: The results will be a list of proteins ranked by their predicted binding affinity (docking score) to the ligand. Record the top-ranked proteins, their PDB IDs, and the corresponding docking scores.

Data Synthesis and Pathway Analysis

The culmination of the predictive phases is the integration and analysis of the generated data.

Consolidated Target Prioritization

The putative targets identified from each method should be compiled into a single table. The confidence in a predicted target is significantly increased if it is identified by multiple, independent methods.

Target NameUniProt IDSwissTargetPrediction (Probability)PharmMapper (Fit Score)SuperPred (Score)Reverse Docking (Binding Affinity kcal/mol)Consensus
Example: Target AP123450.854.20.9-8.54/4
Example: Target BQ678900.79-0.85-7.93/4
Example: Target CR54321-3.8--8.12/4
.....................
Pathway Enrichment Analysis

To understand the potential biological implications of the predicted targets, we will perform pathway enrichment analysis using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome. This analysis will reveal if the high-confidence targets are significantly enriched in specific signaling or metabolic pathways.

Step-by-Step Methodology:

  • Prepare Target List: Compile a list of the UniProt IDs for the high-confidence targets (those with the highest consensus scores).

  • Use an Enrichment Tool: Navigate to a pathway analysis tool such as the one provided by Reactome.

  • Submit Data: Input the list of UniProt IDs and select "Homo sapiens" as the species.

  • Analyze Enriched Pathways: The tool will return a list of pathways that are statistically overrepresented by the submitted set of proteins.

  • Visualize Pathway: For a significantly enriched pathway, visualize the interactions and the location of your predicted targets within the pathway map.

G Figure 2: Hypothetical signaling pathway involving a predicted target. cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Tyrosine Kinase (Predicted Target A) Adaptor Adaptor Protein Receptor->Adaptor Kinase1 MAPK Kinase Kinase (MEKK) Adaptor->Kinase1 Kinase2 MAPK Kinase (MEK) Kinase1->Kinase2 Kinase3 MAPK (ERK) Kinase2->Kinase3 TF Transcription Factor (e.g., c-Fos/c-Jun) Kinase3->TF Gene Target Gene Expression (Proliferation, Differentiation) TF->Gene

Figure 2: A hypothetical signaling pathway involving a predicted target.

Conclusion and Future Directions

This guide has outlined a robust and multi-faceted in silico workflow for the prediction of biological targets for this compound. By integrating ligand-based and structure-based methods, we can generate a prioritized list of putative targets with a higher degree of confidence. The subsequent pathway analysis provides a framework for understanding the potential mechanism of action of the compound.

It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation. The high-confidence targets identified through this workflow should be subjected to in vitro binding assays and cell-based functional assays to confirm the predicted interactions and their biological consequences. This integrated approach, bridging computational prediction with experimental validation, represents a powerful paradigm in modern drug discovery.

References

  • Reactome Pathway Database. (n.d.). Reactome. Retrieved January 20, 2026, from [Link]

  • KEGG PATHWAY Database. (2025, December 17). KEGG. Retrieved January 20, 2026, from [Link]

  • Meng, X. Y., et al. (2024). A review of machine learning-based methods for predicting drug-target interactions. Health Information Science and Systems, 12(1), 30. [Link]

  • SuperPred. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved January 20, 2026, from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1663–1675. [Link]

  • Pathway Enrichment Analysis | Reactome. (n.d.). EMBL-EBI. Retrieved January 20, 2026, from [Link]

  • SuperPred. (n.d.). bio.tools. Retrieved January 20, 2026, from [Link]

  • PharmMapper. (n.d.). bio.tools. Retrieved January 20, 2026, from [Link]

  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2025, July 16). YouTube. Retrieved January 20, 2026, from [Link]

  • SuperPred -- target-prediction server. (2008, July 18). Health Sciences Library System. Retrieved January 20, 2026, from [Link]

  • Chen, X., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 22(16), 8888. [Link][3]

  • Nickel, J., et al. (2014). SuperPred: update on drug classification and target prediction. Nucleic Acids Research, 42(Web Server issue), W26–W31. [Link]

  • The KEGG pathways database. (n.d.). Paintomics Documentation. Retrieved January 20, 2026, from [Link]

  • Liu, X., et al. (2022). In Silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Pharmacology, 13, 868265. [Link][1]

  • Goede, A., et al. (2022). SuperPred 3.0: drug classification and target prediction—a machine learning approach. Nucleic Acids Research, 50(W1), W726–W731. [Link]

  • Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]

  • KEGG - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Drug Screening and Target Prediction Based on Machine Learning. (2021). 2021 International Conference on Computer, Blockchain and Financial Development (CBFD). [Link]

  • Zhang, Y., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 5(9), 101184. [Link]

  • PharmMapper. (2024, November 12). ECUST. Retrieved January 20, 2026, from [Link]

  • Pharmacophore modeling in drug design. (2025, February 6). PubMed. Retrieved January 20, 2026, from [Link]

  • Chen, R., et al. (2021). Application of Machine Learning for Drug–Target Interaction Prediction. Frontiers in Pharmacology, 12, 685102. [Link]

  • KEGG: Kyoto Encyclopedia of Genes and Genomes. (n.d.). GenomeNet. Retrieved January 20, 2026, from [Link]

  • What is pharmacophore modeling and its applications?. (2025, May 21). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024, June 1). UNIR. Retrieved January 20, 2026, from [Link]

  • Pharmacophore modeling. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

  • Ezzat, A., et al. (2020). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics, 21(1), 299–315. [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link][2]

  • Expression Data Analysis with Reactome. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W361. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Drug Discovery Pro. Retrieved January 20, 2026, from [Link]

  • KEGG pathway database tutorial | Pathway analysis of genes, proteins and enzymes. (2023, June 27). YouTube. Retrieved January 20, 2026, from [Link]

  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Reactome - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Reactome Pathway Analysis. (2013, July 10). Bioconductor. Retrieved January 20, 2026, from [Link]

  • Therapeutic Target Database: TTD. (n.d.). TTD. Retrieved January 20, 2026, from [Link]

  • MultiDock Screening Tool - Reverse docking demonstration. (2022, July 8). YouTube. Retrieved January 20, 2026, from [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • SwissTargetPrediction. (n.d.). bio.tools. Retrieved January 20, 2026, from [Link]

  • Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. (2022, September 15). YouTube. Retrieved January 20, 2026, from [Link]

  • Overview of SWISS Target Prediction | Bioinformatics Projects Idea. (2024, September 11). YouTube. Retrieved January 20, 2026, from [Link]

  • Londoño, F. J., & Correa-Basurto, J. (2018). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 1762, 167–181. [Link]

  • Open Targets Platform. (n.d.). Open Targets. Retrieved January 20, 2026, from [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023, October 10). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Reverse docking: Significance and symbolism. (2024, December 19). Synapse. Retrieved January 20, 2026, from [Link]

  • Tutorial redocking – ADFR. (n.d.). Center for Computational Structural Biology. Retrieved January 20, 2026, from [Link]

  • Expasy - SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved January 20, 2026, from [Link]

  • UniProt. (n.d.). UniProt. Retrieved January 20, 2026, from [Link]

  • Binding Database Home. (n.d.). BindingDB. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structural Analogs of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-oxo-4-anilinobutanoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules. The parent compound, 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, and its analogs have garnered significant interest due to their potential as anti-inflammatory, anticancer, and antiviral agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, with a focus on their activity as inhibitors of Cyclooxygenase (COX) enzymes, Kynurenine 3-Monooxygenase (KMO), and influenza virus polymerase.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration and optimization of this promising class of compounds. The experimental protocols described herein are designed to be self-validating, ensuring robustness and reproducibility.

Core Scaffold and Rationale for Analog Design

The core structure of this compound consists of a butanoic acid moiety linked via an amide bond to a 2,4-difluoroaniline ring. The difluorophenyl group is a common feature in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity through favorable interactions with protein targets. The carboxylic acid provides a key site for interaction with biological targets, often mimicking the carboxylate of natural substrates.

The rationale for designing structural analogs of this core scaffold is to systematically probe the structure-activity landscape and optimize for potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

  • The Anilino Ring: Substitution patterns on the phenyl ring can significantly impact activity and selectivity.

  • The Butanoic Acid Chain: Modifications to the linker, such as the introduction of substituents or unsaturation, can alter the conformational flexibility and binding mode of the molecule.

  • The Amide Linkage: While generally conserved, bioisosteric replacement of the amide bond can be explored to modulate properties like cell permeability and metabolic stability.

Synthetic Strategies

The synthesis of 4-(substituted-anilino)-4-oxobutanoic acids and their aryl counterparts is typically achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

General Synthesis of 4-Aryl-4-oxobutanoic Acids via Friedel-Crafts Acylation

A prevalent method for the synthesis of the 4-aryl-4-oxobutanoic acid core involves the Friedel-Crafts acylation of a substituted benzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the substituted benzene (e.g., 1,3-difluorobenzene) (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-aryl-4-oxobutanoic acid.

  • Purification is typically achieved by recrystallization or column chromatography.

G cluster_start Starting Materials Substituted Benzene Substituted Benzene Reaction Mixture Reaction Mixture Substituted Benzene->Reaction Mixture Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction Mixture AlCl3 AlCl3 AlCl3->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Workup Workup Quenching->Workup Purification Purification Workup->Purification Final Product 4-Aryl-4-oxobutanoic Acid Purification->Final Product

Synthesis of 4-(Substituted-anilino)-4-oxobutanoic Acids

The amide linkage is typically formed by coupling a 4-aryl-4-oxobutanoic acid with a substituted aniline. Alternatively, direct reaction of succinic anhydride with an aniline can yield the desired product. A common synthetic route involves the reduction of a nitro-substituted precursor.

Experimental Protocol: Amide Formation via Reduction of a Nitro Precursor

  • Dissolve the appropriate nitro-substituted 4-oxo-4-anilinobutanoic acid (1.0 equivalent) in dry methanol to a concentration of 0.3 M.

  • Add 10 wt% Palladium on activated carbon (Pd/C) under a nitrogen atmosphere.

  • Perform hydrogenation under 1 bar of hydrogen pressure at room temperature for 3 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Biological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a range of biological activities. The following sections detail the SAR for key therapeutic targets.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes (COX-1 and COX-2) are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several 4-aryl-4-oxobutanoic acid derivatives have shown promise as COX inhibitors.

Structure-Activity Relationship for COX Inhibition:

  • Aryl Moiety: The nature and position of substituents on the aryl ring are critical for both potency and selectivity. Diaryl heterocyclic analogs have been designed and synthesized as selective COX-2 inhibitors.[2] For instance, celecoxib analogues with a meta-SO₂N₃ substituent exhibit selective COX-2 inhibition.[3]

  • Acidic Moiety: The carboxylic acid is a key pharmacophoric feature, mimicking the arachidonic acid substrate.

  • Linker: The butanoic acid chain can be modified to optimize binding. For example, some studies have explored the introduction of a double bond to restrict conformational flexibility.

Quantitative Data for COX Inhibition:

Compound IDAryl MoietyTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-sulfonamidophenylCOX-20.789.51[4]
PYZ16 DiarylpyrazoleCOX-20.5210.73[4]
8a 3-sulfonylazidophenylCOX-25.16>19.3[3]
PYZ8 4-aryl-hydrazonopyroloneCOX-20.10-0.27-[4]
ODZ2 2,5-diaryl-1,3,4-oxadiazoleCOX-20.48132.83[4]

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[5][6]

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the kit instructions.

    • Reconstitute the COX-1 and COX-2 enzymes in the appropriate buffer and keep on ice.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well white opaque plate, add the following to the respective wells:

      • Inhibitor Wells: 150 µl of Assay Buffer, 10 µl of Hemin, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test inhibitor.[7]

      • Enzyme Control Wells: 150 µl of Assay Buffer, 10 µl of Hemin, 10 µl of enzyme, and 10 µl of the solvent used for the inhibitor.

      • Inhibitor Control Wells (optional): 150 µl of Assay Buffer, 10 µl of Hemin, 10 µl of a known COX inhibitor (e.g., Celecoxib), and 10 µl of the solvent.

    • Incubate the plate for five minutes at room temperature.

    • Add 10 µl of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to all wells.[7]

    • Initiate the reactions by adding 10 µl of Arachidonic Acid solution to all wells.

    • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[5][6]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test inhibitor.

    • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

G cluster_prep Plate Preparation Add Assay Buffer Add Assay Buffer Add Hemin Add Hemin Add Assay Buffer->Add Hemin Add Enzyme (COX-1/COX-2) Add Enzyme (COX-1/COX-2) Add Hemin->Add Enzyme (COX-1/COX-2) Add Inhibitor/Control Add Inhibitor/Control Add Enzyme (COX-1/COX-2)->Add Inhibitor/Control Incubate Incubate Add Inhibitor/Control->Incubate Add ADHP Add ADHP Incubate->Add ADHP Initiate with Arachidonic Acid Initiate with Arachidonic Acid Add ADHP->Initiate with Arachidonic Acid Measure Fluorescence Measure Fluorescence Initiate with Arachidonic Acid->Measure Fluorescence

Inhibition of Kynurenine 3-Monooxygenase (KMO)

KMO is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in neurodegenerative diseases. Inhibition of KMO is a promising therapeutic strategy.

Structure-Activity Relationship for KMO Inhibition:

  • Aryl Moiety: Halogen substitutions on the phenyl ring significantly influence inhibitory activity. A study on 4-phenyl-4-oxobutanoic acid derivatives showed that 3,4-dichloro substitution was optimal.[8][9]

  • Butanoic Acid Chain: The 4-oxobutanoic acid scaffold is a key feature. Limiting the free rotation of this chain by introducing a double bond has been explored.[8]

  • Amino Acid Bioisosteres: Sulfonamides have been developed as potent KMO inhibitors, acting as bioisosteres for the amino acid moiety of the natural substrate.[8]

Quantitative Data for KMO Inhibition:

Compound IDAryl MoietyTargetIC50 (µM)Reference
m-NBA m-nitrophenylKMO0.9[8]
FCE 28833 3,4-dichlorophenylKMO0.33[8]
UPF-648 (structure not specified)KMO-[8]

Experimental Protocol: KMO Inhibitor Screening Assay

This assay measures the inhibition of human KMO enzyme by monitoring the consumption of the NADPH substrate at 340 nm.[10][11][12]

  • Reagent Preparation:

    • Dilute the 3X KMO assay buffer to 1X with water.

    • Thaw the KMO enzyme on ice and dilute to 20 µg/ml with 1X KMO Assay Buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the following to the respective wells:

      • Blank: 50 µl of 1X KMO Assay Buffer and 10 µl of inhibitor buffer.

      • Positive Control: 50 µl of diluted KMO enzyme and 10 µl of inhibitor buffer.

      • Test Inhibitor: 50 µl of diluted KMO enzyme and 10 µl of the test inhibitor solution.

    • Prepare a Substrate Mixture by combining NADPH and L-Kynurenine in 1X KMO Assay Buffer.

    • Initiate the reaction by adding 40 µl of the Substrate Mixture to all wells.

    • Incubate at room temperature for 90 minutes.

  • Data Analysis:

    • Measure the absorbance at 340 nm at time 0 and after 90 minutes.

    • Calculate the net change in absorbance.

    • Determine the percent inhibition for each concentration of the test inhibitor.

    • Calculate the IC50 value.

G cluster_plate Plate Setup Add Buffer/Enzyme Add Buffer/Enzyme Add Inhibitor/Control Add Inhibitor/Control Add Buffer/Enzyme->Add Inhibitor/Control Initiate Reaction Initiate Reaction Add Inhibitor/Control->Initiate Reaction Prepare Substrate Mix Prepare Substrate Mix Prepare Substrate Mix->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance

Inhibition of Influenza Virus Polymerase

The influenza virus RNA-dependent RNA polymerase is a crucial enzyme for viral replication and a key target for antiviral drug development.

Mechanism of Action of Polymerase Inhibitors:

Influenza polymerase inhibitors can target different subunits of the polymerase complex (PA, PB1, and PB2).[13][14]

  • PA Endonuclease Inhibitors: These compounds, such as baloxavir marboxil, block the "cap-snatching" mechanism required for viral mRNA synthesis.[13][14]

  • PB1 Inhibitors: Favipiravir is a PB1 inhibitor that gets incorporated into the viral RNA, leading to non-functional viral genomes.[13][14]

  • PB2 Cap-Binding Inhibitors: Pimodivir binds to the cap-binding domain of PB2, preventing the polymerase from utilizing host cell mRNAs as primers.[13]

Structure-Activity Relationship for Influenza Polymerase Inhibition:

The SAR for this target is highly dependent on the specific binding site being targeted. For compounds targeting the protein-protein interactions within the polymerase complex, maintaining the correct spatial arrangement of key interaction motifs is crucial.

Experimental Protocol: Influenza Virus Mini-Genome Assay

This cell-based assay is a standard method for evaluating the activity of influenza polymerase inhibitors.[15][16]

  • Cell Culture and Transfection:

    • Plate human embryonic kidney (293T) cells in a 96-well plate.

    • Transfect the cells with plasmids encoding the influenza virus polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a reporter plasmid (e.g., luciferase) flanked by viral UTRs.

  • Compound Treatment:

    • Add serial dilutions of the test compound to the transfected cells.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for viral gene expression and replication of the reporter construct.

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).

  • Data Analysis:

    • Calculate the percent inhibition of reporter gene activity for each compound concentration.

    • Determine the EC50 value.

G Plate Cells Plate Cells Transfect Plasmids Transfect Plasmids Plate Cells->Transfect Plasmids Add Test Compound Add Test Compound Transfect Plasmids->Add Test Compound Incubate Incubate Add Test Compound->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Reporter Activity Measure Reporter Activity Lyse Cells->Measure Reporter Activity

Anticancer Activity

Derivatives of 4-anilinoquinazolines, which share the anilino moiety with the topic compound, have shown potent anticancer activity by inhibiting protein kinases such as EGFR and VEGFR-2.[17] Additionally, 2-morpholino-4-anilinoquinoline derivatives have demonstrated antitumor activity against the HepG2 cell line.[18]

Structure-Activity Relationship for Anticancer Activity:

  • Quinoline/Quinazoline Core: This heterocyclic system is a common scaffold in kinase inhibitors.

  • Anilino Moiety: The substitution pattern on the anilino ring is critical for binding to the kinase active site.

  • Substituents at other positions: Modifications at other positions on the quinoline or quinazoline ring can enhance potency and selectivity.

Quantitative Data for Anticancer Activity:

Compound IDCell LineIC50 (µM)Reference
3c HepG211.42[18]
3d HepG28.50[18]
3e HepG212.76[18]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a rich source of biologically active compounds with therapeutic potential in inflammation, neurodegenerative diseases, viral infections, and cancer. The synthetic accessibility and the modular nature of this scaffold allow for extensive SAR exploration.

Future research in this area should focus on:

  • Multi-target drug design: Given the diverse activities of these compounds, designing analogs with tailored polypharmacology could lead to novel therapeutics with enhanced efficacy.

  • Optimization of pharmacokinetic properties: Further modifications to improve solubility, metabolic stability, and cell permeability are crucial for translating in vitro activity to in vivo efficacy.

  • Elucidation of molecular mechanisms: Detailed structural biology and mechanistic studies will provide a deeper understanding of how these compounds interact with their biological targets, enabling more rational drug design.

This guide provides a solid foundation for researchers to build upon in their efforts to develop novel therapeutics based on the 4-oxo-4-anilinobutanoic acid scaffold. The detailed protocols and SAR insights are intended to accelerate the discovery and optimization process.

References

  • Takashita, E. (2021). Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 11(5), a038687. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well) - Data Sheet. Retrieved from [Link]

  • Chen, I. (2012). Mechanistic analysis of polymer-attached inhibitors of influenza virus and their effect on minimizing drug resistance. DSpace@MIT. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]

  • Takashita, E. (2021). Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. PubMed, 32122918. [Link]

  • Mole, S., et al. (2016). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 23(23), 2471-2492. [Link]

  • Wang, G., et al. (2018). Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development. Acta Pharmaceutica Sinica B, 8(4), 509-524. [Link]

  • Pellicciari, R., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]

  • Massari, S., et al. (2020). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. ACS Infectious Diseases, 6(11), 2871-2894. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. [Link]

  • Bio-protocol. (n.d.). 4.3. COX Inhibition Studies. Retrieved from [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]

  • tebubio. (n.d.). KMO Inhibitor Screening Assay Kit - 96 rxns.. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assays to Measure the Activity of Influenza Virus Polymerase. Retrieved from [Link]

  • Hayashi, S., et al. (2011). Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. Bioorganic & Medicinal Chemistry, 19(17), 5229-5242. [Link]

  • Hayashi, S., et al. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Biochemical Pharmacology, 82(9), 1126-1136. [Link]

  • Al-Said, M. S., et al. (2011). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3362-3366. [Link]

  • Chatzopoulou, M., et al. (2020). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. Molecules, 25(18), 4239. [Link]

  • Winder, C. V., et al. (1962). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Journal of Medicinal Chemistry, 5, 121-137. [Link]

  • Knaus, E. E., et al. (2004). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Journal of Pharmacy & Pharmaceutical Sciences, 7(1), 53-61. [Link]

  • Asif, M. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Journal of Pharmaceutical Sciences, 7(1), 1-27. [Link]

  • Sharma, V., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 21(12), 1206-1229. [Link]

  • Cancer Immunotherapy Trials Network. (n.d.). 4-Anilino-4-oxobutanoic acid-d5. Retrieved from [Link]

  • Das, D., et al. (2022). A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct. bioRxiv. [Link]

  • te Velthuis, A. J. W., & Fodor, E. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology, 1836, 343-374. [Link]

  • Sleeman, K., et al. (2023). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. Virology Journal, 20(1), 1-13. [Link]

  • Musser, J. H., et al. (1987). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Journal of Medicinal Chemistry, 30(1), 62-67. [Link]

  • PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • Asif, M. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(63), 38435-38461. [Link]

  • Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. Medicinal Chemistry: An Indian Journal, 1(1-2), 10-15. [Link]

  • Ghorab, M. M., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Polycyclic Aromatic Compounds, 1-10. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3243-3252. [Link]

Sources

The Strategic Incorporation of Difluoroanilino Moieties in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The strategic introduction of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Among the diverse array of fluorinated motifs, the difluoroanilino group has emerged as a privileged scaffold, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth review of the chemical properties, synthesis, and application of difluoroanilino compounds in medicinal chemistry. We will explore the structure-activity relationships (SAR) that govern their biological effects, present detailed protocols for their synthesis and evaluation, and highlight case studies of successful clinical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the difluoroanilino moiety in their therapeutic design programs.

Introduction: The Fluorine Advantage in Drug Design

Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—make it a powerful tool for molecular optimization.[2] Its incorporation can modulate key drug attributes including:

  • Metabolic Stability: Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

  • Lipophilicity and Permeability: Fluorine substitution can significantly alter a molecule's lipophilicity (logP/logD), which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.[1][4]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines, influencing their ionization state at physiological pH and thus their interaction with biological targets.[5]

  • Conformational Control: Fluorine can induce specific conformational preferences in a molecule, which can lead to enhanced binding affinity and selectivity for its target.[2][4]

The difluoroanilino group, in particular, offers a compelling combination of these effects. The two fluorine atoms provide substantial electronic modulation while maintaining a relatively small steric footprint, making isomers like 2,4-difluoroaniline, 3,4-difluoroaniline, and 3,5-difluoroaniline valuable intermediates in pharmaceutical synthesis.[6][7][8]

The Role and Application of Difluoroanilino Compounds

Difluoroanilino moieties are prominently featured in a wide range of therapeutic agents, most notably in the field of oncology as kinase inhibitors.[9][10] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11]

Kinase Inhibitors

The aniline core is a common feature in many ATP-competitive kinase inhibitors, which bind to the ATP-binding pocket of the enzyme.[12][13] The difluoroanilino group often serves as a key pharmacophore that orients the inhibitor within this pocket and forms critical interactions.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer.[12] Several successful EGFR inhibitors incorporate a difluoroanilino moiety.

  • Gefitinib (Iressa®): An early example, Gefitinib is an EGFR inhibitor used to treat lung cancer.[14] While it features a chloro-fluoro-aniline, its development paved the way for more complex fluorinated structures.

  • Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER-2, Lapatinib features a 3-fluoro-4-(benzyloxy)aniline group. The fluorination pattern is critical for its activity.

  • Neratinib (Nerlynx®): An irreversible pan-HER inhibitor, Neratinib contains a 3-chloro-4-(pyridin-2-ylmethoxy)aniline fragment. The design of such irreversible inhibitors often involves fine-tuning the reactivity of a Michael acceptor, a process influenced by the electronic properties of the aniline ring.[15]

The rationale for incorporating the difluoroanilino group in these inhibitors lies in its ability to:

  • Modulate Basicity: The fluorine atoms decrease the basicity of the aniline nitrogen, which can reduce off-target effects and improve oral bioavailability.

  • Form Specific Interactions: The fluorine atoms can participate in hydrogen bonds or other non-covalent interactions with amino acid residues in the kinase ATP-binding site, enhancing potency and selectivity.

  • Improve Pharmacokinetic Properties: Strategic fluorination can block metabolic hotspots on the aniline ring, leading to improved metabolic stability.

Other Therapeutic Areas

Beyond oncology, difluoroanilino compounds are being explored for a range of other indications. Their ability to modulate physicochemical properties makes them attractive for targeting various receptors and enzymes. For example, 3,5-Difluoroaniline is noted as a key intermediate in the synthesis of drugs targeting neurological and cardiovascular conditions.[7]

Synthetic Strategies and Methodologies

The synthesis of difluoroanilino compounds and their incorporation into larger molecules are critical steps in the drug discovery process.

Synthesis of Difluoroaniline Intermediates

Various synthetic routes exist for the preparation of difluoroaniline isomers. A common approach involves the reduction of a corresponding difluoronitrobenzene precursor.[6]

Example Protocol: Synthesis of 2,4-Difluoroaniline

This protocol is based on the reduction of 2,4-difluoronitrobenzene.

Materials:

  • 2,4-Difluoronitrobenzene

  • Molybdenum powder

  • 2,6-Dimethoxyphenol solution

  • Trifluoroacetic acid solution

  • Salt solution

  • Anhydrous potassium carbonate or anhydrous magnesium sulfate

Procedure:

  • Add 2,4-difluoronitrobenzene and molybdenum powder to a 2,6-dimethoxyphenol solution.[6]

  • Heat the solution to 50-56°C and reflux for 3-5 hours.[6]

  • Perform water vapor distillation.[6]

  • Extract the distillate with a trifluoroacetic acid solution.[6]

  • Wash the extract with a salt solution.[6]

  • Dewater the washed extract with a dewatering agent (e.g., anhydrous potassium carbonate).[6]

  • Perform reduced pressure distillation and collect the fraction at 50-55°C to obtain 2,4-difluoroaniline.[6]

Other methods, such as catalytic hydrogenation of difluoronitrobenzene using catalysts like Pd/C, are also widely employed.[16]

Incorporation into Drug Scaffolds

Once the difluoroaniline intermediate is prepared, it is typically coupled to a core heterocyclic scaffold (e.g., quinazoline, quinoline) via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Workflow for Kinase Inhibitor Synthesis

G cluster_synthesis Part 1: Synthesis cluster_evaluation Part 2: Evaluation A Heterocyclic Core (e.g., 4-chloroquinazoline) C Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->C B Difluoroaniline Intermediate B->C D Crude Product C->D E Purification (e.g., Column Chromatography) D->E F Final Compound E->F G In Vitro Kinase Assay (IC50 Determination) F->G H Cell-Based Proliferation Assay (e.g., MTT, IC50 Determination) G->H Potent Hits I ADME & PK Studies H->I Active Compounds J In Vivo Efficacy Studies (Xenograft Models) I->J Optimized Leads

Caption: A generalized workflow for the synthesis and evaluation of difluoroanilino-based kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR of difluoroanilino compounds is crucial for optimizing their therapeutic potential.[17][18][19][20] Key aspects to consider include the position of the fluorine atoms and the nature of other substituents on the aniline ring.

Table 1: Hypothetical SAR Data for a Series of 4-(Difluoroanilino)quinazoline Kinase Inhibitors

CompoundAniline MoietyR Group on QuinazolineKinase IC50 (nM)Cell Proliferation IC50 (nM)
1a3,4-Difluoroaniline-OCH315150
1b2,4-Difluoroaniline-OCH325280
1c3,5-Difluoroaniline-OCH350600
2a3,4-Difluoroaniline-OCH2CH2N(CH3)2545
2b2,4-Difluoroaniline-OCH2CH2N(CH3)21290
2c3,5-Difluoroaniline-OCH2CH2N(CH3)230250

This is illustrative data and does not represent a specific published study.

From this hypothetical data, several trends can be observed:

  • Fluorine Positioning: The 3,4-difluoro substitution pattern consistently provides the highest potency, suggesting an optimal fit and electronic environment for interaction with the target kinase.

  • Solubilizing Groups: The addition of a water-solubilizing group (R group in 2a-2c) significantly improves cellular activity, likely by enhancing cell permeability and/or solubility in the assay medium.

Experimental Protocols

In Vitro Kinase Activity Assay (Example: EGFR)

This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human EGFR enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, EGFR enzyme, and peptide substrate.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., A431 for EGFR inhibitors)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Potential Liabilities and Future Directions

While highly valuable, the use of difluoroanilino compounds is not without potential challenges. Depending on the overall molecular context, some fluorinated compounds have been associated with toxicities, such as drug-induced liver injury or interstitial lung disease.[21][22] Therefore, careful toxicological profiling is essential during drug development.

The future of difluoroanilino compounds in medicinal chemistry remains bright. Advances in synthetic methodologies, including late-stage fluorination and photocatalytic methods, are making it easier to access novel analogs.[23] Furthermore, as our understanding of disease biology deepens, the rational design of next-generation inhibitors incorporating this versatile moiety will continue to yield new and improved therapies.

Signaling Pathway Illustration

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Difluoroanilino-based Kinase Inhibitor (e.g., Gefitinib) Inhibitor->Dimer Inhibits Kinase Activity

Caption: The EGFR signaling pathway and the mechanism of action for a difluoroanilino-based inhibitor.

Conclusion

The difluoroanilino moiety has proven to be a highly effective structural component in the design of modern therapeutics, particularly in the realm of kinase inhibitors. Its ability to fine-tune the electronic and physicochemical properties of a molecule provides medicinal chemists with a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. Through a combination of rational design, efficient synthetic strategies, and thorough biological evaluation, difluoroanilino-containing compounds will undoubtedly continue to contribute to the development of innovative medicines for years to come.

References

  • Samala, S. R., Surana, M., & Sreenivasulu, R. (n.d.). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry. [Link]

  • Meanwell, N. A. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem. [Link]

  • (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
  • (n.d.). 3,5-Difluoroaniline. Chem-Impex. [Link]

  • (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]

  • Juber, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Tan, W. S. D., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health (NIH). [Link]

  • Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Baker, M. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. [Link]

  • Zhdankin, V. V. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Mykhailiuk, P. K. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. [Link]

  • (n.d.). The structure–activity relationship. ResearchGate. [Link]

  • Hertel, L. W., et al. (1993). Medicinal Chemistry of Difluoropurines. Nucleosides & Nucleotides. [Link]

  • Musiol, R., & Jampilek, J. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. [Link]

  • Vincent, P. W., et al. (2000). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Stonik, V. A., et al. (2017). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Medicinal Chemistry. [Link]

  • (n.d.). 3,5-Difluoroaniline. PubChem. [Link]

  • Mague, J. T. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

  • Vahid, B., & Marik, P. E. (2008). Drug Induced Interstitial Lung Disease. National Institutes of Health (NIH). [Link]

  • Tudor, A., & Vadan, R. (2012). Drug-induced Liver Injury. National Institutes of Health (NIH). [Link]

Sources

Methodological & Application

Synthesis Protocol for 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed and technically grounded guide for the synthesis of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, a valuable intermediate in pharmaceutical and materials science research. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations.

Introduction

This compound, also known as N-(2,4-difluorophenyl)succinamic acid, belongs to the class of N-arylsuccinamic acids. These compounds are characterized by a succinic acid moiety linked to an aromatic amine via an amide bond. The presence of the difluorophenyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in medicinal chemistry. The synthesis described herein is a straightforward and efficient method utilizing the reaction of succinic anhydride with 2,4-difluoroaniline.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding N-arylsuccinamic acid.

reaction succinic_anhydride Succinic Anhydride product This compound succinic_anhydride->product + difluoroaniline 2,4-Difluoroaniline difluoroaniline->product Toluene, Reflux

Caption: Reaction scheme for the synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
Succinic anhydride≥99%Sigma-Aldrich108-30-5Store in a dry place.
2,4-Difluoroaniline≥99%Sigma-Aldrich367-25-9Corrosive and toxic. Handle with care.
TolueneAnhydrousFisher Scientific108-88-3Use in a well-ventilated fume hood.
Hydrochloric acid (HCl)1 M solutionVWR7647-01-0For workup.
Deionized water---For washing.
Anhydrous sodium sulfateACS gradeFisher Scientific7757-82-6For drying.

Safety Precautions

Succinic anhydride is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also a respiratory irritant.[1] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

2,4-Difluoroaniline is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also corrosive and can cause severe skin burns and eye damage.[2] Handle this reagent with extreme caution in a fume hood, wearing appropriate PPE.[2]

Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area, away from ignition sources.

Experimental Protocol

This protocol is based on established methods for the synthesis of N-arylsuccinamic acids.

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 eq, e.g., 10.0 g, 0.1 mol).

  • Add anhydrous toluene (100 mL) to the flask.

  • Stir the mixture to dissolve the succinic anhydride. Gentle heating may be applied if necessary.

Step 2: Addition of 2,4-Difluoroaniline
  • In a separate beaker, dissolve 2,4-difluoroaniline (1.0 eq, e.g., 12.9 g, 0.1 mol) in anhydrous toluene (50 mL).

  • Slowly add the 2,4-difluoroaniline solution to the stirred solution of succinic anhydride at room temperature. The addition should be done dropwise over a period of 15-20 minutes.

Step 3: Reaction
  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is complete when the starting materials are no longer visible on the TLC plate.

Step 4: Workup and Isolation
  • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form upon cooling.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold toluene.

  • If no precipitate forms, or to recover the product from the filtrate, transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 50 mL) to remove any unreacted 2,4-difluoroaniline.

  • Wash the organic layer with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification
  • The crude product can be purified by recrystallization. A suitable solvent system is typically a mixture of ethanol and water or toluene.

  • Dissolve the crude solid in a minimal amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value if available.

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the difluorophenyl ring and the methylene protons of the butanoic acid chain.

  • 13C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with C-F splitting), and the aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉F₂NO₃, MW: 229.18 g/mol ).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C-F stretches of the aromatic ring.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Increase the reaction time or ensure the reaction is carried out under strictly anhydrous conditions.
Loss of product during workup.Be careful during the washing steps. If the product has some water solubility, reduce the volume of aqueous washes.
Oily ProductImpurities present.Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Incomplete drying.Dry the product under high vacuum for an extended period.

Experimental Workflow Diagram

G A 1. Dissolve Succinic Anhydride in Toluene B 2. Add 2,4-Difluoroaniline Solution A->B C 3. Reflux for 2-4 hours B->C D 4. Cool to Room Temperature C->D E 5. Workup: - Filter (if precipitate forms) - Wash with 1M HCl - Wash with water D->E F 6. Dry with Na2SO4 E->F G 7. Evaporate Solvent F->G H 8. Recrystallize G->H I 9. Characterize Product (NMR, MS, IR) H->I

Caption: Overall workflow for the synthesis.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable chemical intermediate for their research and development needs. The provided characterization guidelines will ensure the identity and purity of the final product, upholding the principles of scientific integrity.

References

Sources

Application Notes and Protocols for the Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aryl-4-Oxobutanoic Acids

4-Aryl-4-oxobutanoic acids are a critical class of intermediates in the landscape of organic synthesis, particularly for professionals in drug development and fine chemical manufacturing.[1] Their inherent bifunctional nature, possessing both a ketone and a carboxylic acid, makes them versatile synthons for constructing a variety of more complex molecular architectures. Notably, this structural motif is a key component in numerous biologically active compounds, including anti-inflammatory agents.[1] For example, the derivative 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid has demonstrated significant anti-inflammatory and immunomodulatory effects.[1] Furthermore, these keto-acids serve as precursors for the synthesis of various heterocyclic systems, such as pyridazinones, which are recognized for their diverse biological activities.[2]

The most direct and industrially scalable method for the preparation of these valuable compounds is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[1][3] This electrophilic aromatic substitution reaction offers a robust and predictable route to the desired products. A key advantage of the Friedel-Crafts acylation over the related alkylation is that the introduction of the acyl group deactivates the aromatic ring, thus preventing polysubstitution and leading to cleaner reaction profiles.[4][5][6]

These application notes provide a comprehensive guide for researchers, offering a deep dive into the reaction mechanism, detailed experimental protocols, and critical insights for troubleshooting and optimization.

Theoretical Framework: Understanding the Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation of an arene with succinic anhydride is a classic example of electrophilic aromatic substitution. The reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common and effective choice.[1][3][7] The mechanism can be dissected into the following key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the anhydride ring, generating a highly electrophilic and resonance-stabilized acylium ion.[4][8][9]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[3][10]

  • Restoration of Aromaticity: A weak base, such as AlCl₄⁻, abstracts a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7] However, a crucial aspect of this reaction is that the ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[7][11] This complexation deactivates the product towards further acylation and necessitates the use of stoichiometric or even excess amounts of the catalyst.[3][7][11]

  • Work-up: An aqueous work-up is required to hydrolyze the ketone-Lewis acid complex and liberate the final 4-aryl-4-oxobutanoic acid product.[3][7]

Visualizing the Process: Reaction Mechanism and Workflow

To provide a clearer understanding of the sequence of events, the following diagrams illustrate the reaction mechanism and the general experimental workflow.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Complexation cluster_3 Step 4: Aqueous Work-up Succinic Anhydride Succinic Anhydride Acylium Ion Complex Acylium Ion Complex Succinic Anhydride->Acylium Ion Complex + AlCl3 AlCl3 AlCl3 Arene Arene Sigma Complex Sigma Complex Arene->Sigma Complex + Acylium Ion Product Complex Product Complex Sigma Complex->Product Complex - H+ Final Product 4-Aryl-4-oxobutanoic Acid Product Complex->Final Product + H2O

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Anhydrous Arene & Solvent - Inert Atmosphere (N2/Ar) Start->Reaction_Setup Reagent_Addition Addition of Succinic Anhydride Reaction_Setup->Reagent_Addition Cooling Cooling to 0-5 °C Reagent_Addition->Cooling Catalyst_Addition Portion-wise addition of AlCl3 Cooling->Catalyst_Addition Reaction_Progress Stirring at RT or gentle heating Catalyst_Addition->Reaction_Progress Quenching Quenching with ice/HCl Reaction_Progress->Quenching Extraction Extraction with organic solvent Quenching->Extraction Purification Purification: - Washing - Drying - Crystallization/Chromatography Extraction->Purification Characterization Product Characterization: - NMR, IR, MS, mp Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol: Synthesis of 4-Phenyl-4-oxobutanoic Acid

This protocol provides a detailed procedure for the laboratory-scale synthesis of 4-phenyl-4-oxobutanoic acid, a representative example of the class.

Materials:

  • Benzene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Concentrated Hydrochloric Acid

  • Water (deionized)

  • Ice

  • Sodium Carbonate (anhydrous)

  • Dichloromethane (or other suitable extraction solvent)

  • Magnesium or Sodium Sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel or powder funnel

  • Mechanical or magnetic stirrer

  • Heating mantle or oil bath

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube to protect from atmospheric moisture), a powder funnel, and a mechanical stirrer. It is imperative that all glassware is thoroughly dried before use to prevent deactivation of the Lewis acid catalyst.[11]

  • Reagent Charging: The flask is charged with 200 g (225 mL, 2.5 moles) of anhydrous benzene and 50 g (0.5 mole) of succinic anhydride.[3]

  • Catalyst Addition: With vigorous stirring, 100 g (0.75 mole) of powdered anhydrous aluminum chloride is added to the mixture in portions through the powder funnel.[3] The addition should be controlled to manage the exothermic reaction and the evolution of hydrogen chloride gas.

  • Reaction: After the addition is complete, the reaction mixture is heated under reflux on a steam bath for approximately 30 minutes to ensure the reaction goes to completion.[3]

  • Quenching: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex of the product and neutralizes any remaining catalyst.

  • Work-up and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent like dichloromethane. The combined organic layers are washed with water and then with a saturated sodium carbonate solution to remove any unreacted succinic acid.

  • Purification: The organic layer is dried over anhydrous magnesium or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 4-phenyl-4-oxobutanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Quantitative Data and Expected Outcomes

The following table summarizes key quantitative parameters for the synthesis of 4-aryl-4-oxobutanoic acids with various aromatic substrates. Yields are indicative and can vary based on reaction scale and specific conditions.

Aromatic SubstrateMolar Ratio (Arene:Anhydride:AlCl₃)Reaction ConditionsTypical Yield (%)Melting Point (°C) of Product
Benzene5 : 1 : 1.5Reflux in benzene, 0.5 h85-95114-116
Toluene3 : 1 : 1.20 °C to RT, 2 h80-90 (para-isomer)125-127
Anisole2 : 1 : 1.10 °C, 1 h75-85 (para-isomer)146-148
Biphenyl1.5 : 1 : 1.3RT, 4 h70-80 (para-isomer)190-192

Troubleshooting and Field-Proven Insights

As with any chemical synthesis, challenges can arise. Below are common issues encountered during the Friedel-Crafts acylation for 4-aryl-4-oxobutanoic acid synthesis and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inadequate Catalyst Activity: The Lewis acid (e.g., AlCl₃) may be old or hydrated.[11][12]Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry.[11][13]
Deactivated Aromatic Substrate: The aromatic ring has strongly electron-withdrawing groups (e.g., -NO₂, -CN).[11]This reaction is generally not suitable for strongly deactivated rings. Consider alternative synthetic routes.
Insufficient Catalyst: Stoichiometric amounts are often necessary due to product complexation.[7][11]Increase the molar ratio of the catalyst to the acylating agent. A 1.1 to 2.5 molar excess of AlCl₃ is common.
Formation of Multiple Products Isomerization: For substituted arenes, a mixture of ortho and para isomers may form.Optimize the reaction temperature; lower temperatures often favor the para isomer. The choice of solvent can also influence regioselectivity.
Polysubstitution: While less common than in alkylation, it can occur with highly activated rings.[11]The acyl group is deactivating, making a second acylation less favorable.[4][11] If observed, consider using a milder Lewis acid or shorter reaction times.
Difficult Product Isolation Emulsion during work-up: The presence of aluminum salts can lead to emulsions during extraction.Add more water or brine to the separatory funnel to break the emulsion. Filtration through celite can also be effective.
Product is water-soluble: The carboxylic acid functionality can lead to some solubility in the aqueous layer.Acidify the aqueous layer to a low pH to ensure the carboxylic acid is fully protonated and less water-soluble before extraction.

Conclusion: A Versatile Synthesis with Broad Applications

The Friedel-Crafts acylation of aromatic compounds with succinic anhydride remains a highly reliable and efficient method for the synthesis of 4-aryl-4-oxobutanoic acids. These compounds are not only valuable as intermediates in the synthesis of pharmaceuticals and other fine chemicals but also serve as important building blocks for the construction of complex heterocyclic systems.[1][2] A thorough understanding of the reaction mechanism, careful attention to experimental detail, and a proactive approach to troubleshooting will enable researchers to successfully and consistently synthesize these important molecules.

References

  • Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem.
  • Application Note: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation - Benchchem.
  • troubleshooting Friedel-Crafts acylation catalyst deactivation - Benchchem.
  • Friedel–Crafts reaction - Wikipedia. Available from: [Link]

  • Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions - Benchchem.
  • A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation - Benchchem.
  • Friedel-Crafts - Acylation - Common Organic Chemistry. Available from: [Link]

  • Application Notes and Protocols: Friedel-Crafts Acylation using Ethyl 4-Oxobutanoate Derivatives - Benchchem.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis - Benchchem.
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available from: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available from: [Link]

  • Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide - Benchchem.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available from: [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. Available from: [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Available from: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]

Sources

The Strategic Utility of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid: A Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 4-(2,4-Difluoroanilino)-4-oxobutanoic acid emerges as a highly valuable chemical intermediate, embedding the potent 2,4-difluoroaniline moiety within a reactive butanoic acid framework. This unique combination of a nucleophilic aniline-derived amide and a terminal carboxylic acid offers a versatile platform for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems of medicinal interest.

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound. The methodologies are presented to be self-validating, with an emphasis on the underlying chemical principles and robust analytical verification.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and handling requirements of any chemical intermediate is paramount for its safe and effective use in a research setting.

PropertyValueSource
Molecular FormulaC₁₀H₉F₂NO₃ChemDiv[1]
Molecular Weight229.18 g/mol ChemDiv[1]
AppearanceExpected to be a solidGeneral observation
CAS Number110931-77-6 (for the related 4-(2,4-Difluorophenyl)-4-oxobutanoic acid)

Safety and Handling:

This compound should be handled with the appropriate safety precautions in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][3] In case of contact with skin or eyes, flush immediately with copious amounts of water.[2][3] For inhalation exposure, move the individual to fresh air.[2][3]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is readily achieved through the nucleophilic ring-opening of succinic anhydride by 2,4-difluoroaniline. This reaction is typically regioselective, with the aniline attacking one of the carbonyl groups of the anhydride.

Reaction Scheme

synthesis cluster_reactants Reactants cluster_product Product Aniline 2,4-Difluoroaniline Product This compound Aniline->Product + Anhydride Succinic Anhydride Anhydride->Product Product->Product Toluene, Reflux cyclization cluster_reactant Reactant cluster_product Product Intermediate 4-(2,4-Difluoroanilino)- 4-oxobutanoic acid Product 6-(2,4-Difluorophenyl)amino- 4,5-dihydropyridazin-3(2H)-one Intermediate->Product + Hydrazine Product->Product Ethanol, Reflux

Sources

Application Notes and Protocols for the Evaluation of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Candidate in the Fight Against Fungal Pathogens

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel therapeutic agents. One promising class of antifungals is the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, a crucial process for energy production.[1][2] SDHIs act by binding to Complex II (succinate-ubiquinone oxidoreductase) of the mitochondrial electron transport chain, ultimately leading to fungal cell death.[2]

This document provides a comprehensive guide for researchers on the application of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid , a novel chemical entity with structural similarities to known SDHIs, in antifungal drug discovery. While direct antifungal activity of this specific compound is not yet extensively documented in publicly available literature, its chemical scaffold suggests a strong potential for it to act as an SDHI. These application notes will therefore guide the user through a systematic evaluation of this compound, from initial synthesis and in vitro antifungal screening to mechanism of action studies and cytotoxicity profiling.

PART 1: Synthesis and Characterization of this compound

A plausible synthetic route for this compound involves a two-step process starting with a Friedel-Crafts acylation followed by an amidation reaction.

1.1. Synthesis of the Precursor: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid

The initial step is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride.[3] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

  • Reaction: 1,3-difluorobenzene + succinic anhydride --(AlCl₃)--> 4-(2,4-Difluorophenyl)-4-oxobutanoic acid

1.2. Amidation to Yield the Final Compound

The resulting keto-acid is then coupled with an appropriate amine to form the final amide. For the synthesis of this compound, the specific starting materials would be 4-(2,4-Difluorophenyl)-4-oxobutanoic acid and a suitable aniline derivative, or a multi-step synthesis involving the activation of the carboxylic acid followed by reaction with 2,4-difluoroaniline.

1.3. Purification and Characterization

Purification of the final compound can be achieved through recrystallization or column chromatography.[3] Characterization and purity assessment should be performed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

PART 2: In Vitro Antifungal Susceptibility Testing

The first step in evaluating the antifungal potential of this compound is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for this purpose.[4][5][6][7]

2.1. Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).[8]

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines. For yeasts, the final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5] For molds, the final concentration should be approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[7]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium without any compound).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is typically the lowest concentration that results in complete inhibition of growth.[4]

2.2. Data Presentation: Hypothetical MIC Values

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans10.5
Aspergillus fumigatus28
Cryptococcus neoformans0.54

PART 3: Cytotoxicity Assays

It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index.[9] A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[9][10]

3.1. Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that causes 50% inhibition of cell viability (IC₅₀) is determined.

PART 4: Mechanism of Action Studies

To confirm that this compound acts as an SDHI, direct enzyme inhibition assays and computational modeling are recommended.

4.1. Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the activity of the SDH enzyme in the presence of the inhibitor.

Materials:

  • Mitochondrial fraction isolated from the target fungal species

  • This compound

  • Succinate (substrate)

  • DCPIP (2,6-dichlorophenolindophenol) (electron acceptor)

  • Phenazine methosulfate (PMS) (electron carrier)

  • Potassium phosphate buffer

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the mitochondrial fraction, buffer, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a few minutes.

  • Initiation of Reaction: Add succinate to initiate the reaction.

  • Absorbance Monitoring: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Data Analysis: Calculate the rate of the reaction and determine the concentration of the compound that causes 50% inhibition of SDH activity (IC₅₀).

4.2. Molecular Docking

Molecular docking simulations can provide insights into the binding mode of this compound to the fungal SDH protein.[11] This computational technique can predict the binding affinity and identify key interactions between the compound and the active site of the enzyme, further supporting its proposed mechanism of action.

PART 5: Visualizations

5.1. Proposed Mechanism of Action

Compound 4-(2,4-Difluoroanilino)- 4-oxobutanoic acid SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC Electron Transfer Blocked ATP ATP Production ETC->ATP Reduced CellDeath Fungal Cell Death ATP->CellDeath Leads to

Caption: Proposed mechanism of action of this compound.

5.2. Experimental Workflow

Start Start: Novel Compound (this compound) Synthesis Synthesis & Purification Start->Synthesis MIC In Vitro Antifungal Screening (MIC Assay) Synthesis->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity MoA Mechanism of Action Studies Cytotoxicity->MoA SDH_Assay SDH Inhibition Assay MoA->SDH_Assay Docking Molecular Docking MoA->Docking Data Data Analysis & Interpretation SDH_Assay->Data Docking->Data Lead_Opt Lead Optimization Data->Lead_Opt

Caption: A typical workflow for evaluating a novel antifungal compound.

Conclusion and Future Directions

The protocols and guidelines presented in this document provide a robust framework for the initial evaluation of this compound as a potential antifungal agent. Positive results from these studies, including potent antifungal activity, low cytotoxicity, and confirmed inhibition of succinate dehydrogenase, would warrant further investigation. Subsequent steps would involve lead optimization to improve efficacy and safety, followed by in vivo studies in animal models of fungal infection. The exploration of this and similar compounds could lead to the development of a new generation of much-needed antifungal therapies.

References

  • ResearchGate. (n.d.). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Retrieved from [Link]

  • ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Retrieved from [Link]

  • UGD Publishing System. (n.d.). 41 THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • PubMed Central. (2024). One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Retrieved from [Link]

  • Open Forum Infectious Diseases. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [Link]

  • PubMed Central. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Retrieved from [Link]

  • PubMed Central. (2021). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal.... Retrieved from [Link]

  • PubMed. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Retrieved from [Link]

  • Longdom Publishing. (n.d.). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Retrieved from [Link]

  • PubMed Central. (2002). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Retrieved from [Link]

  • PubMed Central. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enzyme inhibitors are cornerstone molecules in drug discovery and biochemical research, allowing for the modulation of biological pathways with high specificity.[1][2] The identification of novel, potent, and selective enzyme inhibitors remains a primary focus of pharmaceutical development.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound, 4-(2,4-Difluoroanilino)-4-oxobutanoic acid , as a potential enzyme inhibitor.

Given that this compound, also known as N-(2,4-Difluoro-phenyl)-succinamic acid, is a compound without extensive prior characterization in enzyme inhibition literature, this guide is structured to provide a foundational framework. It outlines the necessary steps from initial screening to detailed kinetic analysis, enabling a thorough investigation of its inhibitory potential against a chosen enzyme target. The principles and protocols described herein are broadly applicable to the initial assessment of any novel small molecule inhibitor.

Compound at a Glance: this compound
PropertyValueSource
Synonyms N-(2,4-Difluoro-phenyl)-succinamic acid[5]
CAS Number 193952-12-4-
Molecular Formula C₁₀H₉F₂NO₃Chemdiv[6]
Molecular Weight 229.18 g/mol Chemdiv[6]
Structure Chemdiv[6]

Note: Comprehensive experimental data on properties like solubility and stability are not widely available and should be determined empirically as part of the experimental workflow.

Part 1: Guiding Principles of Enzyme Inhibition for a Novel Compound

Before initiating experimental work, it is crucial to understand the theoretical basis of enzyme kinetics and inhibition. Enzymes are biological catalysts that increase the rate of a reaction by lowering the activation energy.[7] The velocity of an enzyme-catalyzed reaction is typically described by the Michaelis-Menten model, which relates the initial velocity (V₀) to the concentration of the substrate ([S]).[8][9][10]

Two key parameters from this model are:

  • Vmax: The maximum reaction velocity when the enzyme is saturated with the substrate.[1]

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[1][8]

Enzyme inhibitors interfere with this process. The goal of these assays is to determine two critical aspects of the inhibitor: its potency (how much is needed to inhibit) and its mechanism of action (how it inhibits).

Potency: The IC50 Value

The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[11] It is determined by performing a dose-response experiment with increasing concentrations of the inhibitor.

Mechanism of Action (MoA)

Understanding the mechanism of inhibition provides deeper insight into how the compound interacts with the enzyme.[12] The primary reversible inhibition mechanisms are:

  • Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, directly competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.[12]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the apparent Vmax, but Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This reduces both the apparent Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site. Both apparent Vmax and Km are affected.

The MoA is determined by performing kinetic experiments where the concentrations of both the substrate and the inhibitor are varied.

Part 2: Experimental Design and Protocols

A robust experimental design is critical for obtaining reliable and reproducible data. This involves careful selection of the target enzyme, optimization of assay conditions, and inclusion of appropriate controls.

Preliminary Steps & Assay Development
  • Target Selection: Choose an enzyme that is relevant to the biological question or therapeutic area of interest. Ensure a reliable source of purified, active enzyme is available.

  • Assay Method Selection: Select a suitable assay format. Spectrophotometric, fluorometric, or luminescent assays are common. The choice depends on the enzyme's reaction (i.e., what can be measured) and available equipment. Continuous assays that monitor the reaction in real-time are often preferred.[13]

  • Buffer and Condition Optimization: Determine the optimal pH, temperature, and ionic strength for the enzyme's activity. These conditions should be kept constant throughout all inhibition assays.

  • Enzyme and Substrate Concentration:

    • Enzyme Concentration: Use a concentration of enzyme that produces a linear response over the desired assay time.

    • Substrate Concentration (Km Determination): Before testing inhibitors, determine the Km of the substrate under the optimized assay conditions. This is crucial for both the IC50 determination and MoA studies.[8] For initial IC50 screening, a substrate concentration at or below the Km is often used to ensure sensitivity to competitive inhibitors.[12]

Protocol 1: IC50 Determination

This protocol outlines a general method for determining the IC50 value of this compound in a 96-well plate format.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound ("Test Compound")

  • Assay Buffer (optimized for the specific enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate (clear, black, or white depending on the assay type)

  • Microplate reader

Procedure:

  • Test Compound Preparation:

    • Prepare a high-concentration stock solution of the Test Compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This will be your inhibitor plate.

  • Assay Setup (in a 96-well plate):

    • Negative Control (0% Inhibition): Add Assay Buffer, enzyme, and DMSO (at the same final concentration as in the test wells).

    • Positive Control (100% Inhibition): Add Assay Buffer, enzyme, and a known inhibitor of the enzyme (if available) or simply no enzyme.

    • Test Wells: Add Assay Buffer, enzyme, and the serially diluted Test Compound.

    • Expert Insight: It is crucial to ensure the final concentration of DMSO is identical across all wells and is kept low (typically ≤1%) to prevent it from affecting enzyme activity.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells. The substrate concentration should be fixed, ideally at or near the Km value.

  • Measurement: Immediately begin reading the plate in a microplate reader. For kinetic assays, take readings at regular intervals. For endpoint assays, stop the reaction after a specific time and then read the plate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the kinetic data (slope of absorbance/fluorescence vs. time).

    • Normalize the data: Set the average velocity of the negative control wells to 100% activity and the positive control/no enzyme wells to 0% activity.

    • Calculate the percent inhibition for each concentration of the Test Compound: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition versus the log[Test Compound].

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[14]

Protocol 2: Mechanism of Action (MoA) Studies

This protocol is designed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Procedure:

  • Experimental Setup: This experiment requires a matrix of varying substrate and inhibitor concentrations.

    • Select at least five concentrations of the substrate, ranging from below to well above the Km (e.g., 0.2x Km to 5x Km).

    • Select at least four concentrations of the inhibitor, including a zero-inhibitor control. The inhibitor concentrations should be chosen to span the IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution:

    • For each inhibitor concentration, perform a full substrate titration, measuring the initial reaction velocity (V₀) at each substrate concentration.

    • The total number of reactions will be (number of substrate concentrations) x (number of inhibitor concentrations).

  • Data Analysis (Lineweaver-Burk Plot):

    • The Lineweaver-Burk plot is a double reciprocal plot of 1/V₀ versus 1/[S].[15][16]

    • Generate a separate Lineweaver-Burk plot for each inhibitor concentration.

    • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor.[17][18]

      • Competitive: Lines intersect at the y-axis (Vmax is constant, Km increases).

      • Non-competitive: Lines intersect at the x-axis (Km is constant, Vmax decreases).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

      • Mixed: Lines intersect in the second or third quadrant (both Vmax and Km change).

    • Expert Insight: While visually intuitive, Lineweaver-Burk plots can be skewed by errors at low substrate concentrations.[16] It is highly recommended to supplement this analysis by fitting the raw V₀ vs. [S] data directly to the appropriate Michaelis-Menten inhibition models using non-linear regression software. This provides a more accurate determination of the inhibition constant (Ki).

Part 3: Data Presentation and Visualization

Clear presentation of data is essential for accurate interpretation.

Table 1: Example IC50 Data for Compound X
CompoundTarget EnzymeSubstrate Conc. (µM)IC50 (µM)Hill Slope
This compound Kinase Y10 (at Km)5.2 ± 0.41.1
Control Inhibitor (Staurosporine) Kinase Y10 (at Km)0.015 ± 0.0021.0

Data are presented as mean ± SEM from three independent experiments.

Workflow and Pathway Visualizations

Diagrams are powerful tools for illustrating complex processes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) serial_dilute Serial Dilution of Compound prep_compound->serial_dilute prep_enzyme Prepare Enzyme (Working Concentration) plate_setup Plate Setup (Enzyme + Inhibitor) prep_enzyme->plate_setup prep_substrate Prepare Substrate (Working Concentration) add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate serial_dilute->plate_setup pre_incubate Pre-incubate (15 min) plate_setup->pre_incubate pre_incubate->add_substrate read_plate Kinetic Read (Plate Reader) add_substrate->read_plate calc_velocity Calculate Initial Velocities (V₀) read_plate->calc_velocity normalize Normalize Data (% Inhibition) calc_velocity->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: General experimental workflow for IC50 determination.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 4-(2,4-Difluoroanilino) -4-oxobutanoic acid Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Part 4: Troubleshooting

Enzyme assays can be sensitive to various factors. This section provides guidance on common issues.[2][19][20]

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inactive enzyme or substrate.- Incorrect buffer or pH.- Omission of a key reagent.- Use fresh reagents and verify enzyme activity.- Optimize assay buffer conditions.- Carefully review the protocol and ensure all components are added correctly.
High Background - Substrate instability (auto-hydrolysis).- Contaminated reagents.- Run a "substrate only" control to measure background.- Use fresh, high-purity reagents.
Inconsistent Replicates - Pipetting errors.- Incomplete mixing of reagents.- Temperature fluctuations across the plate.- Calibrate pipettes and use good pipetting technique.- Ensure thorough mixing after adding each reagent.- Allow the plate to equilibrate to the correct temperature before reading.
Data Not Fitting a Sigmoidal Curve - Inappropriate concentration range of the inhibitor.- Compound insolubility at high concentrations.- Complex inhibition mechanism.- Widen the inhibitor concentration range.- Visually inspect high-concentration wells for precipitation.- The compound may not be a simple inhibitor; further MoA studies are required.

References

  • Michaelis-Menten Kinetics. (2024). TeachMe Physiology. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Bentham Science. [Link]

  • Kinetics - Control Of Enzyme Activity. Jack Westin. [Link]

  • Michaelis Menten Kinetics – MCAT Biochemistry. MedSchoolCoach. [Link]

  • The Michaelis–Menten Model. (2022). Microbe Notes. [Link]

  • Lineweaver-Burk Plot Explained. (2022). Pearson+. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). MedSchoolCoach. [Link]

  • Lineweaver-Burk Plot Explained. (2023). YouTube. [Link]

  • Lineweaver-Burk Plot. (2022). ChemTalk. [Link]

  • Half maximal inhibitory concentration. Wikipedia. [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • Biochemistry Enzyme kinetics. (2018). SlideShare. [Link]

  • Assay Troubleshooting. Molecular Diagnostics. [Link]

  • IC50 or cell viability experiment. (2016). YouTube. [Link]

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Kinetics of enzyme action. (2018). SlideShare. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). NCBI. [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2019). ResearchGate. [Link]

  • Enzyme Kinetics and Mechanisms. ResearchGate. [Link]

  • Enzyme Analysis. G-Biosciences. [Link]

  • 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. PubChem. [Link]

Sources

Development of Stability-Indicating Analytical Methods for 4-(2,4-Difluoroanilino)-4-oxobutanoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the development and validation of analytical methods for 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, a key chemical intermediate. Recognizing the critical role of purity and stability in drug development, this document outlines protocols for a primary High-Performance Liquid Chromatography (HPLC) method for purity assessment and a secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification. The protocols are grounded in established scientific principles and adhere to the International Council for Harmonisation (ICH) guidelines to ensure the development of robust, reliable, and stability-indicating methods.

Introduction: The Analytical Imperative

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for quality control, stability testing, and ensuring the consistency of the manufacturing process.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides not only step-by-step protocols but also the scientific rationale behind the selection of methodologies and experimental parameters. The aim is to empower the user to develop and validate analytical methods that are "fit for purpose" and meet stringent regulatory expectations.[1][2]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy. For a compound like this compound, which contains a carboxylic acid moiety, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[3]

Rationale for Method Development Strategy

The development of a robust HPLC method involves a systematic approach to optimize the separation of the main compound from potential impurities and degradation products. Key considerations include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), and detection wavelength. Given the acidic nature of the analyte, controlling the mobile phase pH is crucial to ensure consistent retention and peak shape.[3][4]

Visualization of the HPLC Method Development Workflow

HPLC_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Column_Screening Column Selection (C18, Phenyl, etc.) Solvent_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screening->Solvent_Screening Detector_Wavelength UV Wavelength Selection (e.g., 254 nm) Solvent_Screening->Detector_Wavelength pH_Optimization Mobile Phase pH Adjustment (e.g., using Formic or Phosphoric Acid) Detector_Wavelength->pH_Optimization Gradient_Optimization Gradient Elution Profile (Scouting and Fine-tuning) pH_Optimization->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature (for Resolution and Run Time) Gradient_Optimization->Flow_Rate_Temp System_Suitability System Suitability Criteria (Tailing factor, Plate count) Flow_Rate_Temp->System_Suitability Final_Method Finalized HPLC Method System_Suitability->Final_Method

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: HPLC Method for Purity Analysis

This protocol outlines a starting point for the analysis of this compound. Optimization may be necessary based on the specific impurity profile of the sample.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV detectorWidely available and suitable for this chromophoric compound.
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[5]Provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape.[4]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start with a low percentage of B, increasing to elute nonpolar impurities. (e.g., 10-90% B over 20 min)[5]A gradient is necessary to elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm[5]A common wavelength for aromatic compounds. A full UV scan is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

Secondary Analytical Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[6][7][8]

Rationale for LC-MS/MS Method Development

LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. This allows for the selective detection and quantification of the target analyte even in the presence of co-eluting interferences.[6][9] The development of an LC-MS/MS method involves optimizing the chromatographic conditions as well as the mass spectrometric parameters, including the ionization source and collision-induced dissociation (CID) parameters.

Visualization of the LC-MS/MS Experimental Workflow

LCMSMS_Workflow Sample_Prep Sample Preparation (Dilution, Filtration) LC_Separation Liquid Chromatography (Fast Gradient on C18) Sample_Prep->LC_Separation Ionization Ionization Source (Electrospray Ionization - ESI) LC_Separation->Ionization MS1 First Quadrupole (Q1) (Precursor Ion Selection) Ionization->MS1 Collision_Cell Collision Cell (Q2) (Fragmentation) MS1->Collision_Cell MS2 Third Quadrupole (Q3) (Product Ion Selection) Collision_Cell->MS2 Detection Detector (Signal Acquisition) MS2->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Method

Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System UHPLC or HPLC systemUHPLC provides faster analysis and better resolution.
Mass Spectrometer Triple Quadrupole (QqQ) Mass SpectrometerIdeal for quantitative analysis due to high sensitivity and selectivity.[6]
Ionization Source Electrospray Ionization (ESI), Negative Ion ModeESI is suitable for polar molecules. Negative ion mode is preferred for acidic compounds.
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Smaller particle size columns are used with UHPLC for faster separations.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, compatible with mass spectrometry.
Mobile Phase B AcetonitrileVolatile organic solvent.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
MRM Transitions To be determined by infusion of a standard solutionPrecursor ion (deprotonated molecule) and product ions need to be optimized.

Procedure for Optimizing MS Parameters:

  • Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer to determine the precursor ion in full scan mode.

  • Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for the selected precursor/product ion transitions (Multiple Reaction Monitoring - MRM).

Method Validation: Ensuring Fitness for Purpose

Once the analytical methods are developed, they must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][10] Validation involves a series of experiments to assess the performance characteristics of the method.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC method for a drug substance.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).[11]Peak purity analysis (e.g., using a diode array detector) should show no co-eluting peaks.
Linearity To demonstrate a direct relationship between the analyte concentration and the method's response.[11][12]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.[1][12]Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.[11]Mean recovery of 98.0% to 102.0%.[2]
Precision The degree of agreement among individual test results when the method is applied repeatedly.[2][11]Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][11]System suitability parameters should remain within acceptable limits.
Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[13][14][15][16] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

Stress Conditions (as per ICH Q1A(R2)): [13][14]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[14][16]

Procedure:

  • Prepare solutions of this compound and subject them to the stress conditions outlined above.

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis should be performed on the main peak to confirm its homogeneity.

Conclusion

The development of robust and reliable analytical methods is a critical component of the drug development process. This guide provides a comprehensive framework for the development and validation of HPLC and LC-MS/MS methods for this compound. By following the outlined protocols and adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the quality and consistency of this important chemical intermediate. The systematic approach described herein, from initial method development to full validation including forced degradation studies, will result in analytical methods that are truly fit for their intended purpose.

References

  • Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
  • Vertex AI Search. (2025).
  • MedCrave online. (2016).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • AMSbiopharma. (2025).
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • SciSpace. (2016).
  • YouTube. (2025). Understanding ICH Q2(R2)
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Vertex AI Search. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis - Analyst.
  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules.
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • SciSpace. (n.d.). A review on method development by hplc.
  • IVT Network. (n.d.).
  • Scientific Research Publishing. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
  • BenchChem. (2025). Technical Support Center: 4-(2,4-Difluorophenyl)
  • Agilent. (2024).
  • BenchChem. (2025). Comparative Purity Analysis of Commercially Available 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
  • ScienceDirect. (n.d.).
  • ResearchGate. (2025). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen)
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
  • BenchChem. (2025). In-Depth Comparison of Analytical Methods for 4-(3,4-Difluorophenyl)
  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • ChemicalBook. (n.d.). 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.
  • PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid.

Sources

Application Notes and Protocols: Derivatization of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified to probe a wide range of biological targets is of paramount importance. The 4-anilino-4-oxobutanoic acid core, and specifically its 2,4-difluoro substituted variant, represents such a privileged scaffold. The presence of the difluoroanilino moiety can enhance metabolic stability and binding affinity through favorable interactions with protein targets. This document provides a comprehensive guide for the derivatization of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid to generate a focused compound library and its subsequent evaluation in biological screening campaigns.

The strategic rationale for derivatizing this molecule is twofold. Firstly, the carboxylic acid functionality provides a convenient handle for the introduction of chemical diversity through robust and well-established amide bond formation reactions. This allows for the systematic exploration of the chemical space around the core scaffold to identify key structure-activity relationships (SAR). Secondly, the anilino-containing core is a common feature in a multitude of biologically active compounds, most notably as inhibitors of protein kinases.[1][2][3] Therefore, a library of derivatives of this compound is a valuable asset for screening against a panel of kinases or in phenotypic screens designed to identify modulators of cellular signaling pathways.

This guide is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step methodologies for the synthesis of the parent compound, the generation of a diverse amide library, and subsequent high-throughput screening and hit validation.

Part 1: Synthesis and Characterization of the Parent Compound

The journey to a diverse chemical library begins with a pure and well-characterized starting material. The synthesis of this compound is a straightforward and high-yielding reaction.

Synthesis of this compound

The parent compound is synthesized via the acylation of 2,4-difluoroaniline with succinic anhydride. This reaction proceeds readily at room temperature.

Reaction Scheme:

G succinic_anhydride Succinic Anhydride product This compound succinic_anhydride->product + difluoroaniline 2,4-Difluoroaniline difluoroaniline->product G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Storage Parent Acid Stock Prepare stock solution of This compound Dispense Acid Dispense parent acid stock to each well Parent Acid Stock->Dispense Acid Amine Plate Dispense diverse amines into a 24-well plate Amine Plate->Dispense Acid Add Reagents Add HATU and DIPEA to each well Dispense Acid->Add Reagents Incubate Incubate at room temperature Add Reagents->Incubate Quench Quench reaction with aqueous solution Incubate->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Purify via automated reverse-phase HPLC Extract->Purify Analyze LC-MS and ¹H NMR for purity and identity Purify->Analyze Store Store library in DMSO at -20°C Analyze->Store G Primary Screen Single-point screen against a panel of kinases Dose-Response Determine IC₅₀ values for active compounds Primary Screen->Dose-Response Selectivity Profiling Screen hits against a broader kinase panel Dose-Response->Selectivity Profiling Mechanism of Action Determine mode of inhibition (e.g., ATP-competitive) Selectivity Profiling->Mechanism of Action Cellular Assays Confirm activity in a cell-based assay Mechanism of Action->Cellular Assays G Hit Confirmation Re-synthesis and re-testing of active compounds Orthogonal Assays Confirm activity in a different assay format Hit Confirmation->Orthogonal Assays Promiscuity Assessment Counter-screen against unrelated targets Orthogonal Assays->Promiscuity Assessment SAR Analysis Analyze structure-activity relationships Promiscuity Assessment->SAR Analysis Target Deconvolution (For phenotypic hits) Identify the molecular target SAR Analysis->Target Deconvolution

Sources

Application Notes and Protocols: 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid in Medicinal Chemistry

This compound, also known as N-(2,4-difluorophenyl)succinamic acid, is a bespoke building block of significant interest in contemporary drug discovery and heterocyclic chemistry. Its structure uniquely combines a flexible butanoic acid backbone with a difluorinated aniline moiety. The fluorine atoms are of particular strategic importance in medicinal chemistry, as their incorporation into a molecule can profoundly enhance metabolic stability, binding affinity, and bioavailability by altering electronic properties and blocking sites of metabolism.

This guide provides a comprehensive overview of the synthesis of this valuable building block and delineates its application in the construction of key heterocyclic scaffolds, such as pyridazinones and succinimides. The protocols detailed herein are grounded in established chemical principles and are designed to be both reproducible and adaptable for various research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[1]
Synonym N-(2,4-difluorophenyl)succinamic acid
CAS Number 193952-12-4[1]
Molecular Formula C₁₀H₉F₂NO₃[1]
Molecular Weight 229.18 g/mol [1]

Synthesis of the Building Block: this compound

The synthesis of this compound is readily achieved through the nucleophilic acyl substitution of succinic anhydride with 2,4-difluoroaniline. The reaction proceeds via the opening of the anhydride ring by the amine, forming an amide bond and a terminal carboxylic acid.

Reaction Scheme

Synthesis_of_Building_Block succinic_anhydride Succinic Anhydride plus + succinic_anhydride->plus difluoroaniline 2,4-Difluoroaniline arrow -> difluoroaniline->arrow plus->difluoroaniline product This compound arrow->product DCM, rt, 5h

Caption: Synthesis of the target building block.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of N-aryl succinamic acids[2].

Materials:

  • 2,4-Difluoroaniline

  • Succinic anhydride

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl to remove any unreacted 2,4-difluoroaniline.

    • Subsequently, wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford a white solid.

Application in Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both a carboxylic acid and an amide, makes it an excellent precursor for a variety of heterocyclic systems.

Synthesis of 6-(2,4-Difluorophenyl)pyridazin-3(2H)-one

Pyridazinones are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties[3][4]. The synthesis of 6-(2,4-Difluorophenyl)pyridazin-3(2H)-one can be achieved through the cyclocondensation of this compound with hydrazine. This reaction typically proceeds through an initial formation of a hydrazide, which then undergoes intramolecular cyclization and dehydration.

Pyridazinone_Synthesis start This compound intermediate Hydrazide Intermediate start->intermediate Ethanol, Reflux reagent Hydrazine Hydrate (N₂H₄·H₂O) reagent->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 6-(2,4-Difluorophenyl)pyridazin-3(2H)-one cyclization->product Heat

Caption: Workflow for pyridazinone synthesis.

This protocol is adapted from general procedures for the synthesis of 6-aryl-pyridazin-3(2H)-ones[4].

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Pour the residue into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude 6-(2,4-Difluorophenyl)pyridazin-3(2H)-one can be further purified by recrystallization from ethanol.

Synthesis of 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione (N-(2,4-Difluorophenyl)succinimide)

Succinimides are five-membered heterocyclic rings that are present in a number of biologically active compounds. The intramolecular cyclization of this compound provides a direct route to the corresponding N-substituted succinimide. This dehydration reaction is typically promoted by acetic anhydride and a weak base like sodium acetate.

Succinimide_Formation start This compound cyclization Intramolecular Cyclization (Dehydration) start->cyclization Heat (80-85 °C) reagents Acetic Anhydride (Ac₂O) Sodium Acetate (NaOAc) reagents->cyclization product 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione cyclization->product

Sources

"protocols for scaling up the synthesis of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the protocols and critical considerations for scaling up the synthesis of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. This document is intended for researchers, chemists, and process development professionals, offering in-depth technical details and field-proven insights to ensure a safe, efficient, and scalable manufacturing process.

Introduction: Significance of this compound

This compound is a valuable intermediate in organic synthesis. Its structure, which combines a difluorinated aniline moiety with a butanoic acid chain, makes it a key building block for various applications, including the development of novel pharmaceuticals and advanced materials. The presence of the difluoro-aromatic ring can significantly enhance the metabolic stability and binding affinity of target molecules, a desirable feature in modern drug discovery.

The synthesis involves a straightforward yet crucial reaction: the N-acylation of 2,4-difluoroaniline with succinic anhydride. While simple at the lab scale, scaling this process for pilot or manufacturing campaigns introduces challenges related to reaction kinetics, thermal management, and product purification. This guide provides a robust framework for navigating these complexities.

Reaction Chemistry and Mechanism

The core transformation is the nucleophilic acyl substitution reaction between the primary amine of 2,4-difluoroaniline and one of the carbonyl groups of succinic anhydride. The reaction proceeds via the opening of the anhydride ring, forming a stable amide bond and a terminal carboxylic acid.

Mechanism: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of succinic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, breaking the C-O bond within the anhydride ring and leading to the formation of the final product. This reaction is typically high-yielding and clean, as no small-molecule byproducts are generated.[1][2]

Reaction_Mechanism Figure 1: Reaction Mechanism of N-Acylation R1 2,4-Difluoroaniline plus + R1->plus R2 Succinic Anhydride INT Tetrahedral Intermediate R2->INT Nucleophilic Attack plus->R2 PROD This compound INT->PROD Ring Opening

Figure 1: Reaction Mechanism of N-Acylation

Safety First: Hazard Analysis and Mitigation

A thorough understanding of reagent hazards is paramount before any synthesis, especially during scale-up.

Compound CAS No. Key Hazards Recommended PPE
2,4-Difluoroaniline 367-25-9Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3][4][5]Chemical-resistant gloves (Nitrile), safety goggles with side shields, face shield, lab coat, respiratory protection (use in a well-ventilated fume hood).[3][5]
Succinic Anhydride 108-30-5Causes serious eye irritation. May cause an allergic skin reaction or respiratory irritation.[6][7]Chemical-resistant gloves, safety goggles, lab coat. Avoid breathing dust.[6]
Ethyl Acetate (Solvent) 141-78-6Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Flame-retardant lab coat, gloves, goggles. Work in a well-ventilated area away from ignition sources.

Part 1: Laboratory-Scale Synthesis Protocol (100 g Scale)

This protocol outlines a validated method for producing high-purity material suitable for initial research and development activities.

1. Materials and Equipment:

  • 2,4-Difluoroaniline (1.0 eq, 77.5 g)

  • Succinic Anhydride (1.05 eq, 63.1 g)

  • Ethyl Acetate (1000 mL)

  • 2L three-neck round-bottom flask

  • Mechanical stirrer, condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Standard filtration and drying equipment

2. Step-by-Step Procedure:

  • Setup: Equip the 2L flask with a mechanical stirrer, condenser, and dropping funnel. Charge the flask with 2,4-Difluoroaniline (77.5 g) and 500 mL of Ethyl Acetate.

  • Reagent Preparation: In a separate beaker, dissolve Succinic Anhydride (63.1 g) in 500 mL of Ethyl Acetate. Gentle warming may be required to achieve full dissolution.

  • Reaction: Begin stirring the aniline solution. Slowly add the succinic anhydride solution to the flask over 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (~77°C) for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.[8]

  • Crystallization & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C for 1-2 hours to induce crystallization.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold (0-5°C) Ethyl Acetate (2 x 100 mL) to remove residual impurities.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 50-60°C until a constant weight is achieved.

3. Expected Results:

  • Yield: 85-95%

  • Purity (HPLC): >98%

  • Appearance: White to off-white crystalline solid

Part 2: Protocols and Considerations for Synthesis Scale-Up

Transitioning from a 100 g lab batch to a multi-kilogram scale requires a shift in mindset from simple execution to process control and safety engineering.

A. Process Workflow for Scaled Production

The overall logic of the synthesis remains the same, but the equipment and control strategies are different.

Scale_Up_Workflow Figure 2: General Workflow for Scaled Production A Raw Material Dispensing (2,4-Difluoroaniline, Succinic Anhydride, Solvent) B Jacketed Reactor Charging (Aniline + Solvent) A->B C Controlled Addition (Anhydride Solution via Dosing Pump) B->C D Reaction & IPC Monitoring (Heating to Reflux, HPLC Analysis) C->D E Controlled Cooling & Crystallization D->E Reaction Complete F Product Isolation (Centrifuge or Filter Dryer) E->F G Washing (Cold Solvent) F->G H Drying (Vacuum Tray Dryer) G->H I Final Product QC & Packaging H->I

Figure 2: General Workflow for Scaled Production
B. Key Scale-Up Considerations & Protocols

1. Thermal Management (Controlling the Exotherm):

  • Causality: The formation of the amide bond is an exothermic process. In a large reactor, the surface area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to solvent boiling, pressure buildup, and potentially a runaway reaction.

  • Protocol:

    • Use a jacketed glass-lined or stainless steel reactor with a thermal control unit (TCU) for precise temperature regulation.

    • The addition of the succinic anhydride solution must be done via a calibrated dosing pump at a controlled rate.

    • Monitor the internal batch temperature and the jacket temperature continuously. The addition rate should be programmed to ensure the internal temperature does not exceed a set safety limit (e.g., 45°C).

    • Develop a cooling contingency plan, such as having a supply of chilled brine or glycol ready for the reactor jacket.

2. Mixing and Mass Transfer:

  • Causality: Inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, which can cause side reactions and impurity formation. As the product crystallizes, the slurry becomes thick, posing further mixing challenges.

  • Protocol:

    • Select an appropriate agitator design for the reactor (e.g., a retreat curve impeller or anchor stirrer) to ensure good top-to-bottom turnover of the reactor contents.

    • Determine the optimal agitation speed through pilot trials to maintain a homogenous slurry without causing excessive mechanical stress on the crystals.

    • Ensure baffles are present in the reactor to prevent vortex formation and improve mixing efficiency.

3. Large-Scale Isolation and Purification:

  • Causality: Filtering multi-kilogram batches on a Büchner funnel is impractical and unsafe. The large volume of solvent wash required can lead to yield loss if not optimized.

  • Protocol:

    • Isolation: Use an industrial centrifuge or a filter dryer (e.g., a Nutsche filter-dryer) for solid-liquid separation. These systems are enclosed, minimizing operator exposure and solvent emissions.

    • Washing: Optimize the washing procedure. Instead of multiple small washes, a single, highly efficient "displacement wash" in the filter dryer is often superior. The volume of wash solvent should be carefully calculated to balance purity requirements with yield loss.

    • Drying: A vacuum tray dryer or a filter-dryer with heating capabilities is essential for efficiently removing solvent from large quantities of wet cake to meet residual solvent specifications.

4. Quality Control and In-Process Controls (IPCs):

  • Causality: On a large scale, a failed batch is extremely costly. IPCs are critical checkpoints to ensure the reaction is proceeding as expected before moving to the next step.

  • Protocol:

    • Raw Materials: Confirm the identity and purity of all incoming raw materials before use.

    • Reaction Monitoring: Take samples directly from the reactor at set intervals and analyze by HPLC to track the disappearance of 2,4-difluoroaniline. The reaction is considered complete when the starting material is below a specified threshold (e.g., <1.0%).[8]

    • Final Product: The final, dried product must be tested against pre-defined specifications for purity (HPLC), identity (NMR/FTIR), residual solvents (GC), and melting point.

Parameter Lab Scale (100 g) Pilot Scale (10 kg) Rationale for Change
Reactor 2L Glass Flask100L Glass-Lined ReactorContainment, thermal control, and material compatibility.
Addition Method Dropping FunnelCalibrated Dosing PumpPrecise control over addition rate to manage exotherm.
Temperature Control Heating Mantle / Ice BathJacketed Vessel with TCUEfficient and uniform heating/cooling for large volumes.
Isolation Büchner FunnelCentrifuge or Filter DryerSafety, efficiency, and containment for large quantities.
Drying Vacuum OvenVacuum Tray DryerIncreased surface area and capacity for efficient drying.
Monitoring TLC / HPLCPrimarily HPLCQuantitative, accurate, and reliable for process control.[8]

Conclusion

The synthesis of this compound is a robust chemical transformation that can be reliably scaled. Success in moving from the laboratory to production hinges on a deep understanding of the underlying chemical and physical processes. By implementing rigorous control over thermal output, ensuring homogenous mixing, and utilizing appropriate industrial equipment for isolation and purification, this valuable intermediate can be manufactured safely, efficiently, and with consistently high quality.

References

  • BenchChem Technical Support Center. 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification. BenchChem.
  • Thermo Fisher Scientific. Safety Data Sheet: Benzenamine, 2,4-difluoro-. Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet: 3,4-Difluoroaniline. Fisher Scientific.
  • Apollo Scientific. Safety Data Sheet: 2,4-Difluoroaniline. Apollo Scientific.
  • CDH Fine Chemical. Material Safety Data Sheet: 2,4-DIFLUORO ANILINE. CDH.
  • Polynt S.p.A. Safety Data Sheet: Succinic anhydride. Polynt Group.
  • Wikipedia. Succinic anhydride. Wikipedia, The Free Encyclopedia.
  • Leslie, J. M. Acylation using an anhydride. YouTube.
  • BenchChem. Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the acylation of 2,4-difluoroaniline with succinic anhydride, is a straightforward yet nuanced procedure.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during its synthesis and purification, ensuring high yield and purity.

Reaction Overview

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2,4-difluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride.[] This leads to the opening of the anhydride ring to form the final amide-acid product.

Reaction Scheme: 2,4-Difluoroaniline + Succinic Anhydride → this compound

Visualized Experimental Workflow

The following diagram outlines the general workflow from starting materials to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reactants 1. Combine 2,4-Difluoroaniline & Succinic Anhydride in Solvent run_reaction 2. Heat Reaction Mixture (e.g., 80-100°C) prep_reactants->run_reaction monitor_reaction 3. Monitor Progress (TLC/HPLC) run_reaction->monitor_reaction cool_reaction 4. Cool to Room Temp. monitor_reaction->cool_reaction acidify_wash 5. Acidify & Extract or Filter to Isolate Crude Product cool_reaction->acidify_wash purify 6. Recrystallize or use Column Chromatography acidify_wash->purify analyze 7. Analyze Purity (HPLC, NMR, MP) purify->analyze dry 8. Dry Final Product analyze->dry end end dry->end Final Product G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (by TLC/HPLC) start->impure_product cause_ly1 Incomplete Reaction low_yield->cause_ly1 cause_ly2 Purification Loss low_yield->cause_ly2 cause_ip1 Unreacted Starting Materials impure_product->cause_ip1 cause_ip2 Side Product Formation impure_product->cause_ip2 cause_ip3 Product 'Oils Out' during Recrystallization impure_product->cause_ip3 sol_ly1a Increase reaction time or temperature. cause_ly1->sol_ly1a sol_ly1b Ensure quality of succinic anhydride (hydrolyzed to inactive acid?). cause_ly1->sol_ly1b sol_ly2a Optimize recrystallization solvent. (See Table 1) cause_ly2->sol_ly2a sol_ly2b Recover product from mother liquor via chromatography. cause_ly2->sol_ly2b sol_ip1a Improve workup: Use acid/base washes to remove starting materials. cause_ip1->sol_ip1a sol_ip2a Run reaction at a lower temperature to minimize byproducts. cause_ip2->sol_ip2a sol_ip3a Use a more polar solvent or a solvent mixture. cause_ip3->sol_ip3a sol_ip3b Induce crystallization: scratch flask or add a seed crystal. cause_ip3->sol_ip3b

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2,4-difluorophenyl)succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,4-difluorophenyl)succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this important chemical transformation. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the reaction's nuances, enabling you to anticipate challenges and make informed decisions to achieve high yields and purity.

I. Reaction Overview and Mechanism

The synthesis of N-(2,4-difluorophenyl)succinamic acid is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, yielding the desired product and a carboxylic acid functional group.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2,4-Difluoroaniline 2,4-Difluoroaniline Product N-(2,4-difluorophenyl)succinamic acid 2,4-Difluoroaniline->Product + Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Product

Caption: General reaction for the synthesis of N-(2,4-difluorophenyl)succinamic acid.

II. Detailed Experimental Protocol

This protocol is a robust starting point and may be optimized based on your specific laboratory conditions and desired scale.

Materials:

  • 2,4-Difluoroaniline (C₆H₅F₂N)

  • Succinic anhydride (C₄H₄O₃)

  • Anhydrous Toluene (C₇H₈)

  • Deionized water

  • Dilute Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of succinic anhydride in 50 mL of warm anhydrous toluene.

  • Addition of Amine: In a separate beaker, prepare a solution of 12.5 g of 2,4-difluoroaniline in 80 mL of anhydrous toluene. Slowly add the 2,4-difluoroaniline solution to the succinic anhydride solution with continuous stirring.

  • Reaction: Heat the mixture to a gentle reflux (approximately 110-111°C for toluene) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. The product, N-(2,4-difluorophenyl)succinamic acid, should precipitate as a white solid.

    • Filter the crude product using a Büchner funnel.

    • Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

    • To remove any unreacted 2,4-difluoroaniline, wash the solid with dilute hydrochloric acid.[1]

    • Finally, wash the product thoroughly with deionized water to remove any remaining acid and succinic acid that may have formed from the hydrolysis of the anhydride.[1]

  • Drying and Purification:

    • Dry the purified solid in a vacuum oven at 50-60°C.

    • For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(2,4-difluorophenyl)succinamic acid in a question-and-answer format.

Troubleshooting Flowchart:

Troubleshooting_Flowchart cluster_reactants Reactant Issues cluster_conditions Condition Issues cluster_workup Workup Issues start Low Yield or No Product check_reactants Are starting materials pure and anhydrous? start->check_reactants check_conditions Were reaction conditions optimal? (Temperature, Time, Stoichiometry) check_reactants->check_conditions Yes reactant_purity Impure Reactants check_reactants->reactant_purity No reactant_moisture Moisture Contamination check_reactants->reactant_moisture No check_workup Was the workup procedure performed correctly? check_conditions->check_workup Yes temp_time Incorrect Temperature/Time check_conditions->temp_time No stoichiometry Incorrect Stoichiometry check_conditions->stoichiometry No incomplete_precipitation Incomplete Precipitation check_workup->incomplete_precipitation No product_loss Product Loss During Washes check_workup->product_loss No solution_purity Verify purity via NMR/Melting Point. Purify if necessary. reactant_purity->solution_purity Solution solution_moisture Use anhydrous solvents and dry glassware. Perform reaction under inert atmosphere. reactant_moisture->solution_moisture Solution solution_temp_time Monitor reaction by TLC to determine optimal time. Ensure proper heating. temp_time->solution_temp_time Solution solution_stoichiometry Use a slight excess of the amine (1.1 eq) to drive the reaction to completion. stoichiometry->solution_stoichiometry Solution solution_precipitation Cool the reaction mixture thoroughly. Consider adding a non-polar solvent to induce precipitation. incomplete_precipitation->solution_precipitation Solution solution_product_loss Minimize the volume of wash solvents. Ensure wash solvents are cold. product_loss->solution_product_loss Solution

Caption: A flowchart to diagnose and resolve common issues leading to low yield.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. Here's a prioritized checklist:

  • Purity of Reactants: Ensure both 2,4-difluoroaniline and succinic anhydride are of high purity. Impurities in the aniline can lead to side reactions, while old or improperly stored succinic anhydride may have partially hydrolyzed to succinic acid, which is unreactive under these conditions.[1]

  • Moisture: Succinic anhydride readily hydrolyzes in the presence of water to form succinic acid.[2] This side reaction consumes the anhydride and reduces the yield of the desired product. It is crucial to use anhydrous solvents and properly dried glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC. If starting material is still present after the recommended reaction time, consider extending the reflux time.

  • Suboptimal Temperature: While refluxing in toluene is a good starting point, the optimal temperature can vary. If the reaction is sluggish, a higher boiling point solvent like xylene could be considered. Conversely, if side product formation is an issue, a lower temperature may be necessary.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sound, using a slight excess (e.g., 1.1 equivalents) of the more volatile or less expensive reactant, in this case, 2,4-difluoroaniline, can help drive the reaction to completion.[1]

Q2: I am observing a significant amount of a water-soluble byproduct. What is it and how can I prevent its formation?

A2: The most probable water-soluble byproduct is succinic acid, formed from the hydrolysis of succinic anhydride.[2]

  • Prevention: The key to preventing this is rigorous exclusion of water from your reaction system. Use anhydrous solvents, dry your glassware in an oven before use, and consider running the reaction under an inert atmosphere.

  • Removal: Fortunately, succinic acid is readily removed during the workup. A thorough wash of the crude product with cold deionized water will dissolve the succinic acid, leaving your desired, less soluble N-(2,4-difluorophenyl)succinamic acid as a solid.[1]

Q3: My final product seems to be contaminated with unreacted 2,4-difluoroaniline. How can I improve its purity?

A3: Unreacted 2,4-difluoroaniline can be removed during the workup and purification steps.

  • Acidic Wash: 2,4-difluoroaniline is a basic compound. Washing the crude product with a dilute solution of hydrochloric acid will convert the aniline into its water-soluble ammonium salt, which can then be easily separated from the desired acidic product.[1]

  • Recrystallization: This is a highly effective method for purifying the final product. N-(2,4-difluorophenyl)succinamic acid should be significantly less soluble in a cold solvent than hot solvent. Experiment with different solvents, such as ethanol, methanol, or mixtures with water, to find the optimal system for recrystallization.

Q4: Can I use a different solvent for this reaction?

A4: Yes, other aprotic solvents can be used. The choice of solvent can influence reaction rate and ease of workup.

  • Alternative Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile could be suitable alternatives. Reactions in these solvents may proceed at room temperature, albeit potentially slower than at reflux in toluene.

  • Considerations: The solubility of both reactants and the product in the chosen solvent is a critical factor. Ideally, the product should have limited solubility in the reaction solvent at room temperature to facilitate its precipitation and isolation upon cooling.

Q5: Is a catalyst necessary for this reaction?

A5: For the reaction between a primary amine and an acid anhydride, a catalyst is generally not required. The reaction is typically favorable and proceeds readily, especially with heating. However, for less reactive anilines or to accelerate the reaction at lower temperatures, a mild base catalyst could be employed, though this can complicate the reaction profile and is not standard for this transformation.

IV. Data Summary and Characterization

The following table provides expected analytical data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2,4-DifluoroanilineC₆H₅F₂N129.11-7.5Colorless to light brown liquid
Succinic AnhydrideC₄H₄O₃100.07119-121White crystalline solid
N-(2,4-difluorophenyl)succinamic acidC₁₀H₉F₂NO₃229.18(Predicted) >150White to off-white solid

Note: The melting point of the final product is a predicted value and should be determined experimentally.

Characterization Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and assess its purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the amide and carboxylic acid moieties.

  • Mass Spectrometry (LC-MS): To determine the molecular weight of the product and identify any impurities.

  • Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

V. References

  • PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from [Link]

  • ResearchGate. (2025). Solid-Phase Synthesis of N-Aryl Succinimides. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

  • Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline. Retrieved from

  • PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]

  • Nature Protocols. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Retrieved from [Link]

  • KTU ePubl. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Retrieved from [Link]

  • Filo. (2025). a) 2) \xrightarrow [ \mathrm { NO } _ { 2 } ] { \mathrm { NH } _ { 4 } \m... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Google Patents. (n.d.). Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid. Retrieved from

  • Quora. (2017). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2,5-difluorophenyl) acetamide using varying amounts of.... Retrieved from [Link]

  • ResearchGate. (n.d.). 4 questions with answers in SUCCINIC ANHYDRIDES | Science topic. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐arylhydrazides from anilines. Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. The purity of this compound is critical, particularly when it is used as an intermediate in the synthesis of pharmaceutical agents.[1] Impurities can carry through subsequent reaction steps, affecting the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1] This document provides a comprehensive resource for troubleshooting common purification challenges and answers frequently asked questions based on established scientific principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The primary synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with succinic anhydride. Based on this, common impurities include:

  • Unreacted Starting Materials: Residual 2,4-difluoroaniline and succinic acid (from the hydrolysis of succinic anhydride).

  • Diacylated Byproducts: Formation of N,N-bis(succinoyl)-2,4-difluoroaniline.

  • Degradation Products: Impurities can form if excessive heat is used during the reaction or purification.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

Q2: My purified product has a persistent color. What is the likely cause?

A2: A persistent color, such as yellow or brown, often indicates the presence of high molecular weight byproducts or degradation products.[2] These can arise from overheating during the reaction or purification steps. Aggressive heating can lead to decomposition, so it's crucial to maintain careful temperature control.

Q3: The melting point of my purified product is broad or lower than expected. What does this indicate?

A3: A broad or depressed melting point is a classic sign of impurity. Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to a wider melting range at a lower temperature. This underscores the importance of effective purification to achieve a sharp, accurate melting point.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated area, preferably a fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3] Refer to the Safety Data Sheet (SDS) for complete handling instructions.[3]

Troubleshooting Purification Challenges

This section addresses specific problems that may be encountered during the purification of this compound.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The solvent may be too nonpolar for the compound, or the solution is oversaturated.[2]Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]
No crystals form upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures.[2]Select a solvent in which the compound has lower solubility at colder temperatures. Alternatively, partially evaporate the solvent to increase the concentration or add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.[2]
Significant product remains in the mother liquor. The chosen solvent is too effective, leading to high solubility even at low temperatures.[2]Optimize the recrystallization solvent by testing various single solvents and solvent mixtures to find one with a significant difference in solubility between hot and cold conditions.[2]
Premature crystallization during hot filtration. The solution is cooling too quickly, causing the product to crystallize in the funnel.[2]Use a heated funnel or preheat the filtration apparatus (funnel and receiving flask) with hot solvent. Maintain the solution at or near its boiling point during filtration.[2]
Column Chromatography Challenges

For removing closely related impurities, column chromatography is often effective.[2]

Symptom Possible Cause Suggested Solution
Poor separation of product and impurities. Inappropriate mobile phase polarity.Optimize the eluent system. A common starting point for silica gel chromatography is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2] Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column.
Product is insoluble in the mobile phase. The chosen eluent is too nonpolar.Increase the polarity of the mobile phase. A small amount of a more polar solvent like methanol can be added to the mobile phase to improve solubility.
Streaking or tailing of spots on TLC/column. The compound is too acidic and is interacting strongly with the silica gel.Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group and improve the peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent will depend on the specific impurity profile of your crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Water, or an Ethanol/Water mixture)[2]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: In a test tube, assess the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar and add a minimal amount of the chosen solvent.[2]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small portions of solvent until a clear solution is obtained at the boiling point.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method for assessing purity. Method optimization may be necessary.[2]

Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) at approximately 1 mg/mL.[2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying MotherLiquor Mother Liquor Filtration->MotherLiquor PureSolid Purified Solid Drying->PureSolid HPLC HPLC Analysis for Purity PureSolid->HPLC Characterization Further Characterization (NMR, MS, MP) HPLC->Characterization FinalProduct Final Pure Product Characterization->FinalProduct

Caption: A general workflow for the purification and analysis of this compound.[2]

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common purification issues.

TroubleshootingLogic Start Crude Product Purification CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity Pure Purity Acceptable? CheckPurity->Pure Recrystallize Perform Recrystallization Pure->Recrystallize No ColumnChrom Perform Column Chromatography Pure->ColumnChrom Still Impure End Pure Product Pure->End Yes Recrystallize->CheckPurity After Recrystallization OilingOut Product Oils Out? Recrystallize->OilingOut ColumnChrom->CheckPurity After Chromatography ChangeSolvent Change Recrystallization Solvent OilingOut->ChangeSolvent Yes LowYield Low Yield? OilingOut->LowYield No ChangeSolvent->Recrystallize LowYield->CheckPurity No OptimizeSolvent Optimize Recrystallization Solvent LowYield->OptimizeSolvent Yes OptimizeSolvent->Recrystallize

Caption: A decision tree for troubleshooting purification issues.

References

  • Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification - Benchchem.
  • 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Safety Data Sheet.
  • Comparative Purity Analysis of Commercially Available 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid - Benchchem.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.

Sources

"common byproducts in the synthesis of 4-anilino-4-oxobutanoic acids"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-anilino-4-oxobutanoic acids, commonly known as succinanilic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges and byproduct formations encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Troubleshooting Guide: From Unexpected Outcomes to Optimized Results

This section is structured to help you diagnose and resolve issues you may encounter during the synthesis and purification of 4-anilino-4-oxobutanoic acid.

Q1: I'm getting a low yield of my desired 4-anilino-4-oxobutanoic acid. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be traced back to several factors, ranging from reaction conditions to the purity of your starting materials.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction between aniline and succinic anhydride is generally rapid; however, insufficient reaction time or inadequate mixing can lead to unreacted starting materials.

    • Recommendation: Ensure your reaction is stirred efficiently. While the reaction is often complete within a few hours at room temperature, you can monitor the progress using Thin Layer Chromatography (TLC) until the aniline spot is consumed.

  • Sub-optimal Temperature: While the reaction proceeds at room temperature, a gentle warming can sometimes improve the rate and completion.

    • Recommendation: Running the reaction at a slightly elevated temperature, for instance, 40-50°C, may improve the yield. However, be cautious as excessive heat can promote byproduct formation.

  • Purity of Starting Materials: The presence of moisture in the succinic anhydride can lead to its hydrolysis to succinic acid, which will not react with aniline.

    • Recommendation: Use freshly opened or properly stored succinic anhydride. If you suspect it has been exposed to moisture, it can be purified by recrystallization from a dry solvent like acetic anhydride.

Q2: My final product is impure. What are the common byproducts and how can I remove them?

Impurity in the final product is a frequent challenge. The primary byproducts in this synthesis are typically unreacted starting materials, succinic acid, and N-phenylsuccinimide.

Common Byproducts and Purification Strategies:

Byproduct/ImpurityFormation MechanismRecommended Purification Method
Unreacted Aniline Incomplete reaction.Wash the crude product with a dilute acidic solution (e.g., 1M HCl) to protonate the aniline, making it water-soluble.
Succinic Acid Hydrolysis of succinic anhydride.[1]Recrystallization from water is effective as succinic acid is highly soluble in hot water and less so in cold.[2] Alternatively, a wash with a carefully pH-controlled bicarbonate solution can remove the more acidic succinic acid.
N-Phenylsuccinimide Intramolecular cyclization of the desired product, often promoted by heat or dehydrating agents.[3][4]This byproduct is less polar than the desired carboxylic acid. Purification can be achieved by column chromatography or by careful recrystallization, as their solubilities may differ in various solvents.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-4-oxobutanoic Acid

This protocol provides a standard procedure for the synthesis of 4-anilino-4-oxobutanoic acid.

Materials:

  • Succinic anhydride (1.0 eq)

  • Aniline (1.0 eq)

  • Benzene (or another suitable solvent like acetone or THF)

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.

  • In a separate beaker, dissolve 9 ml of aniline in 50 ml of benzene.

  • Add the aniline solution to the succinic anhydride solution while stirring.

  • The product, succinanilic acid, will begin to precipitate as a white solid.

  • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold benzene to remove any residual unreacted starting materials.

  • Dry the product under vacuum.

Purification (Recrystallization):

  • The crude succinanilic acid can be purified by recrystallization from hot benzene or ethanol.[5]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Filter the purified crystals and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of the reaction between aniline and succinic anhydride?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form the amide and a carboxylic acid functional group.

Visualizing the Chemistry: Reaction and Byproduct Formation

To further clarify the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.

reaction_mechanism cluster_reactants Reactants cluster_product Product Aniline Aniline Product 4-Anilino-4-oxobutanoic acid Aniline->Product Nucleophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Product

Caption: Main synthetic route to 4-anilino-4-oxobutanoic acid.

byproduct_formation cluster_main_product Desired Product cluster_byproduct Byproduct MainProduct 4-Anilino-4-oxobutanoic acid Byproduct N-Phenylsuccinimide MainProduct->Byproduct Heat / Dehydration

Caption: Formation of N-phenylsuccinimide from the desired product.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

troubleshooting_workflow Start Start: Synthesis of 4-Anilino-4-oxobutanoic acid CheckYield Check Yield and Purity (TLC, NMR) Start->CheckYield LowYield Low Yield? CheckYield->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Gentle heating (40-50°C) - Check starting material purity LowYield->OptimizeConditions Yes Purification Implement Purification Strategy: - Acid wash for aniline - Recrystallization for succinic acid - Chromatography for N-phenylsuccinimide ImpureProduct->Purification Yes Success Successful Synthesis ImpureProduct->Success No OptimizeConditions->Success Purification->Success End End Success->End

Caption: A step-by-step troubleshooting workflow.

References

  • PrepChem. Preparation of N-phenylsuccinimide (1-phenylpyrrolidine-2,5-dione; succinanil N-phenylbutanimide). Available at: [Link]

  • Fengchen Group. How to purify succinic acid obtained from synthesis?. Available at: [Link]

  • PrepChem. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Available at: [Link]

  • MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

  • Wikipedia. Succinic anhydride. Available at: [Link]

Sources

"recrystallization techniques for purifying 4-(2,4-Difluoroanilino)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid via recrystallization. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize the purification of this and similar molecules effectively.

Introduction: The Challenge of Purity

This compound is a key chemical intermediate whose purity is critical for downstream applications, including pharmaceutical synthesis. The primary route to its synthesis, typically the acylation of 2,4-difluoroaniline with succinic anhydride, can result in a range of impurities. These may include unreacted starting materials, di-acylated byproducts, and other side-reaction products. Recrystallization is a powerful and scalable technique for removing these impurities, but its success hinges on a rational, methodical approach to solvent selection and execution.

This document serves as a troubleshooting guide and FAQ, structured to address the specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the likely synthesis pathway (acylation of 2,4-difluoroaniline with succinic anhydride), common impurities include:

  • Unreacted Starting Materials: Residual 2,4-difluoroaniline and succinic acid (the hydrolyzed form of the anhydride).

  • Polysubstituted Byproducts: Molecules where a second molecule of succinic anhydride has reacted.

  • Solvent Residues: Solvents used in the reaction and initial workup procedures.

  • Degradation Products: Formed if the reaction or purification involves excessive heat.

Q2: How do the functional groups of my target molecule guide solvent selection?

A2: The structure of this compound contains three key regions that dictate its solubility:

  • Aromatic Ring (Difluoroanilino): This portion is relatively nonpolar.

  • Amide Linkage (-NH-C=O): This group is polar and can participate in hydrogen bonding.

  • Carboxylic Acid (-COOH): This group is very polar and is a strong hydrogen bond donor and acceptor.

The ideal recrystallization solvent must effectively solubilize the entire molecule at elevated temperatures while having poor solubility at lower temperatures. This typically points towards polar protic or aprotic solvents, or a mixed-solvent system where polarity can be finely tuned.

Q3: What is the fundamental principle of a good recrystallization?

A3: The cornerstone of a successful recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent system. An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain completely soluble in the cold solvent (remaining in the mother liquor after filtration).[1]

Q4: Should I use a single-solvent or a two-solvent system?

A4: Start by screening single solvents. A single-solvent system is simpler and generally preferred. If you cannot find a single solvent that meets the criteria (i.e., the compound is either too soluble or too insoluble across the temperature range), a two-solvent system is the next logical step. This typically involves a "soluble" solvent in which the compound is readily soluble, and an "anti-solvent" in which the compound is poorly soluble.[1]

Section 2: The Recrystallization Workflow: A Step-by-Step Guide

A systematic approach is crucial for developing a robust recrystallization protocol. The following workflow outlines the necessary steps from solvent screening to final product isolation.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (see Table 1)

  • Small test tubes or vials

  • Hot plate or heating block

  • Stirring rod

Procedure:

  • Place approximately 20-30 mg of your crude material into several different test tubes.

  • Add a potential solvent dropwise at room temperature, stirring after each addition. Note the solubility. A good candidate will show poor solubility at this stage.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

Data Interpretation: Solvent Screening Results

Summarize your observations in a table to facilitate comparison.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterSparingly SolubleModerately SolubleGood potential
EthanolSolubleHighly SolublePotentially suitable, may require a co-solvent
TolueneSparingly SolubleModerately SolubleGood potential for good crystal recovery[2]
Ethyl AcetateSparingly SolubleSolubleGood potential for good crystal recovery
AcetoneSolubleHighly SolubleMay not provide a significant yield
HeptaneInsolubleInsolubleUnsuitable as a single solvent; potential anti-solvent

This table presents hypothetical but expected results based on the molecule's structure. Your actual results will guide your selection.

Protocol 2: General Single-Solvent Recrystallization

Objective: To purify the crude product using the optimal single solvent identified during screening.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen recrystallization solvent required to create a slurry.[2]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point. Avoid using a large excess of solvent, as this will reduce your recovery yield.[2]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] To promote slower, more selective crystal growth, you can insulate the flask.[2]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1][2]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[2]

Visualization of the Recrystallization Workflow

G cluster_start Step 1: Preparation cluster_screening Step 2: Solvent Screening cluster_procedure Step 3: Purification Procedure cluster_end Step 4: Analysis start Crude Product screen Test Solubility in Various Solvents (Hot & Cold) start->screen good_solvent Good Solvent Found? (Insoluble Cold, Soluble Hot) screen->good_solvent good_solvent->screen No, Try Another Solvent or a Two-Solvent System dissolve Dissolve in Minimum Hot Solvent good_solvent->dissolve Yes cool Slow Cooling to Room Temp, Then Ice Bath dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (Melting Point, HPLC, NMR) dry->analyze

Caption: Workflow for Recrystallization Protocol Development.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the recrystallization process.

Q: My product has "oiled out" and formed a liquid layer instead of crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause: The boiling point of the solvent may be too high, or the solution is too concentrated.

  • Solution 1 (Re-dissolve and Dilute): Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation point. Then, allow it to cool slowly again.

  • Solution 2 (Lower Polarity): If using a highly polar solvent, the "oil" may be due to insolubility. Consider switching to a slightly less polar solvent or using a two-solvent system.

Q: My compound will not crystallize, even in an ice bath. How can I induce crystallization?

A: Failure to crystallize is usually due to either excessive solvent (solution is not saturated) or the need for a nucleation site.

  • Solution 1 (Scratch Method): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for nucleation.

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.

  • Solution 3 (Reduce Solvent Volume): If the solution is too dilute, gently heat it to boil off a portion of the solvent to increase the concentration, and then attempt to cool and crystallize again.

Q: My final recovery yield is very low. How can I improve it?

A: Low yield can result from several factors.

  • Cause 1 (Excess Solvent): Using too much solvent is the most common cause. The compound remains dissolved in the mother liquor.

    • Solution: Use the absolute minimum amount of hot solvent needed for complete dissolution. You can also try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling.

  • Cause 2 (Premature Crystallization): The product crystallized during a hot filtration step.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration.

  • Cause 3 (Washing with Warm Solvent): Washing the final crystals with room temperature or warm solvent will dissolve some of your product.

    • Solution: Always use ice-cold solvent for the washing step and use it sparingly.

Q: The melting point of my purified product is still broad or lower than expected. What does this indicate?

A: A broad or depressed melting point is a classic indicator of residual impurities.

  • Cause: The chosen recrystallization solvent may not be effectively removing certain impurities.

  • Solution 1 (Re-crystallize): Perform a second recrystallization. Purity often increases with successive recrystallizations.

  • Solution 2 (Change Solvents): An impurity may have similar solubility properties to your product in the chosen solvent. Try a different solvent system with different polarity characteristics.

  • Solution 3 (Alternative Methods): If impurities persist, they may be structurally very similar to your product. In this case, an alternative purification method like column chromatography may be necessary.[2]

Visualization of the Troubleshooting Workflow

G cluster_oiling Issue: Oiling Out cluster_nocrystal Issue: No Crystallization cluster_lowyield Issue: Low Yield cluster_impure Issue: Product Still Impure start Problem Encountered During Recrystallization oil_out Product forms an oil, not crystals start->oil_out Oiling no_crystal Solution remains clear even when cold start->no_crystal No Crystals low_yield Little product recovered start->low_yield Low Yield impure Broad or low melting point start->impure Impure oil_solution Reheat to dissolve oil. Add more hot solvent. Cool slowly again. oil_out->oil_solution induce Induce Crystallization: 1. Scratch flask with glass rod 2. Add a seed crystal 3. Reduce solvent volume no_crystal->induce yield_solution Check for: - Excess solvent use - Product loss during washing - Premature crystallization low_yield->yield_solution purity_solution 1. Perform a second recrystallization 2. Try a different solvent system 3. Consider column chromatography impure->purity_solution

Caption: Decision Tree for Troubleshooting Common Recrystallization Issues.

References

  • Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification. Benchchem.
  • Comparative Purity Analysis of Commercially Available 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

Sources

Technical Support Center: Chromatographic Purification of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the column chromatography purification of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this polar, acidic compound.

Introduction to the Molecule and Purification Challenges

This compound is a dicarboxylic acid derivative, characterized by its polar nature due to the presence of a free carboxylic acid and an amide group. These functional groups can lead to significant challenges during purification by column chromatography, including poor peak shape (tailing), low retention on reversed-phase media, and potential decomposition on acidic stationary phases like silica gel. This guide provides systematic approaches to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: I'm developing a purification method for this compound. Should I use normal-phase or reversed-phase chromatography?

Both normal-phase and reversed-phase chromatography can be employed, but the choice depends on the impurities you are trying to remove and your available resources.[1]

  • Normal-Phase Chromatography (NPC): Using silica gel is a common starting point.[2] This technique separates compounds based on polarity, with polar compounds having a stronger affinity for the stationary phase.[3] For acidic compounds like yours, it's often necessary to modify the mobile phase to get good results.

  • Reversed-Phase Chromatography (RPC): This is often preferred for its reproducibility and the wide variety of available stationary phases. However, retaining polar acidic compounds on traditional C18 columns can be difficult.[4][5] Modifications to the mobile phase are crucial for success.

A simple workflow to guide your decision is outlined below:

G start Starting Point: Crude this compound dissolve Dissolve crude material in a suitable solvent (e.g., Methanol, Acetone) start->dissolve tlc Run TLC with Silica Gel (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid) dissolve->tlc decision Good separation on TLC? tlc->decision npc_path Proceed with Normal-Phase Column Chromatography decision->npc_path Yes rpc_path Consider Reversed-Phase Chromatography decision->rpc_path No/Smearing npc_details Use solvent gradients and consider adding 0.1-1% acetic or formic acid to the eluent. npc_path->npc_details Optimize mobile phase rpc_details Acidify mobile phase with 0.1% TFA or formic acid. Ensure pH is ~2 units below compound's pKa. rpc_path->rpc_details Screen C18, Polar-Embedded, or Mixed-Mode columns

Caption: Initial decision workflow for chromatography method selection.

Q2: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column. What's causing this and how can I fix it?

Streaking or tailing of acidic compounds on silica gel is a common issue. It is primarily caused by the interaction between the acidic proton of your carboxylic acid and the slightly acidic silanol groups (-Si-OH) on the surface of the silica. This leads to a non-uniform elution front.

To mitigate this, you should add a small amount of a volatile acid to your mobile phase. This effectively "masks" the interaction sites on the silica and ensures your compound remains in its protonated, less polar state.[6]

Mobile Phase AdditiveRecommended ConcentrationNotes
Acetic Acid0.5 - 2% (v/v)A good starting point. Easily removed under vacuum.
Formic Acid0.1 - 1% (v/v)More acidic than acetic acid, can be more effective. Also volatile.
Trifluoroacetic Acid (TFA)0.1% (v/v)Very effective but less volatile and can be harder to remove.[6]

Experimental Protocol: Optimizing TLC for an Acidic Compound

  • Prepare Stock Solutions:

    • Mobile Phase A: 70:30 Hexane:Ethyl Acetate

    • Mobile Phase B: 70:30 Hexane:Ethyl Acetate + 1% Acetic Acid

  • Spotting: Dissolve your crude sample in a minimal amount of a polar solvent (e.g., methanol or acetone). Spot two separate silica gel TLC plates.

  • Development: Develop one plate in Mobile Phase A and the other in Mobile Phase B.

  • Analysis: Visualize the plates under UV light. You should observe a significant improvement in the spot shape (less streaking) on the plate developed with Mobile Phase B. This indicates that adding acid to your bulk column chromatography will be beneficial.

Q3: I'm using reversed-phase HPLC, but my compound elutes in the void volume. How can I increase its retention?

Poor retention of polar acidic compounds on non-polar C18 stationary phases is expected.[4] At neutral pH, your carboxylic acid will be deprotonated to its carboxylate form. This negative charge makes the molecule highly polar and it has very little affinity for the hydrophobic C18 chains, causing it to elute with the solvent front.

The solution is to suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase.[7] A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound.[7] For a typical carboxylic acid (pKa ~4-5), a mobile phase pH of 2-3 is ideal.

Mobile Phase ModifierTypical ConcentrationResulting pH (in Water/Acetonitrile)
Formic Acid0.1%~2.7
Trifluoroacetic Acid (TFA)0.1%~2.0

Experimental Protocol: Reversed-Phase Method Development

  • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a shallow gradient to screen for the elution conditions. For example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

By using an acidified mobile phase, you will see a significant increase in the retention time of your compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during column chromatography.

G start Problem Encountered p1 Compound won't elute from silica column start->p1 p2 All fractions are mixed, poor separation start->p2 p3 Broad, tailing peaks start->p3 s1a Possible Cause: Compound decomposed on silica p1->s1a s1b Possible Cause: Mobile phase is not polar enough p1->s1b s2a Possible Cause: Compound is degrading on the column p2->s2a s2b Possible Cause: Column was poorly packed p2->s2b s3a Possible Cause: Acidic compound interacting with silica p3->s3a s3b Possible Cause: Column is overloaded p3->s3b sol1a Test compound stability on a TLC plate. If unstable, consider using alumina or deactivated silica. s1a->sol1a sol1b Increase the percentage of the polar solvent in your mobile phase (e.g., more Ethyl Acetate). s1b->sol1b sol2a Run a 2D TLC to check for on-plate degradation. If degrading, switch to a less acidic stationary phase or use reversed-phase. s2a->sol2a sol2b Ensure a homogenous slurry and careful packing to avoid channels and cracks in the stationary phase. s2b->sol2b sol3a Add 0.1-1% acetic or formic acid to the mobile phase to suppress ionization. s3a->sol3a sol3b Reduce the amount of crude material loaded. Rule of thumb: 1-5% of silica weight. s3b->sol3b

Sources

Technical Support Center: Identifying Impurities in 4-(2,4-Difluoroanilino)-4-oxobutanoic acid via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) to assess the purity of this compound and to identify potential impurities. As a key intermediate in the synthesis of various pharmaceuticals, ensuring its purity is of utmost importance.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: The primary synthesis route for this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride.[1][2] Based on this reaction, common impurities may include:

  • Unreacted Starting Materials: 1,3-difluorobenzene and succinic acid (the hydrolyzed form of succinic anhydride).[2]

  • Isomeric Products: While the reaction favors acylation at the 4-position, small amounts of other isomers may form.[2]

  • Polysubstituted Byproducts: In some instances, a second molecule of succinic anhydride may react with the difluorophenyl ring.[2]

  • Residual Catalyst: Lewis acids like aluminum chloride are typically used as catalysts and must be thoroughly removed during the workup.[2]

  • Solvent Residues: Solvents used in the reaction and purification steps can also be present as impurities.[2]

Q2: I'm not getting good retention of my main peak. It's eluting very early, close to the solvent front. What can I do?

A2: Poor retention of polar acidic compounds like this compound is a common challenge in reversed-phase HPLC.[3][4] Here are several strategies to improve retention:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical.[5][6] For an acidic analyte, using a mobile phase with a pH well below the pKa of the carboxylic acid group (typically around 2.5-3.5) will suppress its ionization, making it less polar and increasing its retention on a C18 column.[7] A common choice is 0.1% phosphoric acid or formic acid in water as the aqueous component.[2][8]

  • Decrease Organic Modifier Concentration: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[9] This will increase the overall polarity of the mobile phase, leading to stronger interaction between your analyte and the non-polar stationary phase.

  • Consider a Different Column: If the above adjustments are insufficient, you might need a column specifically designed for polar analytes.[3][4][10] Options include:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps in retaining polar compounds.

    • Polar-Endcapped Columns: These columns have a modified surface that enhances interaction with polar analytes.

    • Mixed-Mode Columns: Some columns, like those with a positively charged functional group, can provide unique selectivity and enhanced retention for polar acidic analytes through a combination of reversed-phase and ion-exchange interactions.[3][4]

Q3: My peaks are tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a frequent issue in HPLC and can compromise resolution and accurate integration.[7][11] The primary causes for tailing of acidic compounds include:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[11]

    • Solution: Use a well-endcapped, high-purity silica column. Operating at a lower pH (e.g., around 2.5) can also suppress the ionization of silanol groups, reducing these secondary interactions.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Contamination: Accumulation of sample matrix components on the column or guard column can cause peak shape issues.[11][12]

    • Solution: Use a guard column to protect your analytical column and replace it regularly.[11][12] Flushing the column with a strong solvent may also help.[13]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, you may see peak tailing or even split peaks.

    • Solution: Ensure the mobile phase pH is at least one pH unit away from the pKa of your compound.[9]

Q4: I'm observing peak fronting. What does this indicate?

A4: Peak fronting is less common than tailing but can also affect your analysis. Potential causes include:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest possible solvent and inject a smaller volume.

  • Column Channeling or Void: A void at the head of the column or channeling in the packed bed can lead to distorted peak shapes.[7]

    • Solution: This usually indicates a damaged column that needs to be replaced.[7]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues during the HPLC analysis of this compound.

Initial Method Parameters

A good starting point for method development is a standard reversed-phase HPLC setup.[2]

ParameterRecommended Starting Condition
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, gradually increase.
Flow Rate 1.0 mL/min
Detection 254 nm (or determined by UV scan)
Injection Volume 10 µL
Sample Prep ~1 mg/mL in Acetonitrile/Water, filter with 0.45 µm filter

Table 1: Recommended starting HPLC parameters.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC problems encountered with this analysis.

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape Yes retention Poor Retention? start->retention No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No resolution Poor Resolution? retention->resolution No early_elution Eluting too early retention->early_elution Yes coelution Peaks co-eluting resolution->coelution Yes tailing_sol Check pH (lower it) Use endcapped column Reduce sample load Check for contamination tailing->tailing_sol fronting_sol Match sample solvent to mobile phase Inject smaller volume Replace column (check for void) fronting->fronting_sol early_elution_sol Decrease % Organic Lower mobile phase pH Use polar-specific column early_elution->early_elution_sol coelution_sol Optimize gradient slope Change organic solvent (e.g., ACN to MeOH) Adjust pH Change column chemistry coelution->coelution_sol

A troubleshooting decision tree for HPLC analysis.

Advanced Protocols: Forced Degradation Studies

To ensure the stability-indicating nature of your HPLC method, forced degradation studies are essential.[14][15] These studies intentionally stress the drug substance to produce potential degradation products.[16][17]

Experimental Protocol for Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments. A control sample (unstressed) should also be analyzed.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before injection.[14][17]

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Heat at 60-80°C for a specified time. Neutralize with 1 M HCl before injection.[14][17]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a specified time.[14]

    • Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 105°C) for a specified duration.

    • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[15]

  • Analysis: Analyze the stressed samples by your developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a detectable level.[16][18]

The following diagram outlines the workflow for a forced degradation study.

Forced_Degradation start Prepare Stock Solution of Analyte stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 1M HCl, heat) stress->acid base Base Hydrolysis (e.g., 1M NaOH, heat) stress->base oxidation Oxidation (e.g., 3% H2O2) stress->oxidation thermal Thermal Stress (Dry Heat) stress->thermal photo Photolytic Stress (UV/Vis Light) stress->photo analysis Analyze Stressed Samples and Control via HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Mass Balance analysis->evaluation

Workflow for a forced degradation study.

By following these guidelines and troubleshooting steps, you can develop a robust and reliable HPLC method for identifying and quantifying impurities in this compound, ensuring the quality and integrity of your research and development efforts.

References

  • Benchchem. (n.d.). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
  • Benchchem. (n.d.). Comparative Purity Analysis of Commercially Available 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chromatography Today. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Research Journal of Pharmaceutical Technology. (n.d.). Stability Indicating Forced Degradation Studies.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.

Sources

Technical Support Center: Optimizing the Synthesis of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important chemical intermediate. As a key building block in various synthetic pathways, ensuring a robust and reproducible synthesis is paramount.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Overview of the Synthesis

The synthesis of this compound is primarily achieved through the nucleophilic ring-opening of succinic anhydride with 2,4-difluoroaniline. This reaction is a type of acylation where the amino group of the aniline acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The tetrahedral intermediate then collapses, leading to the opening of the anhydride ring and the formation of the final amide and carboxylic acid functionalities. While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My reaction yield is consistently low, or the reaction does not go to completion. What are the potential causes and how can I fix this?

Answer: Low yield is the most common issue and can stem from several factors related to reagents, reaction conditions, and workup procedures.

Possible Causes & Solutions:

  • Poor Reagent Quality:

    • Succinic Anhydride Hydrolysis: Succinic anhydride is susceptible to hydrolysis, reverting to succinic acid upon exposure to moisture.[1] Succinic acid will not react with the aniline under these conditions.

      • Solution: Always use freshly opened or properly stored succinic anhydride. Check the melting point of your starting material; succinic anhydride melts at 119-120°C, while succinic acid melts at 185-187°C.[1] If hydrolysis is suspected, the anhydride can be recrystallized from an anhydrous solvent like chloroform.

    • 2,4-Difluoroaniline Oxidation: Anilines, particularly those with electron-donating or halogen substituents, can oxidize over time, often indicated by a darkening in color from colorless/pale yellow to brown or black.

      • Solution: Use high-purity 2,4-difluoroaniline. If the reagent is discolored, consider purification by vacuum distillation before use.[2]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role. While the reaction can be run neat, using a solvent helps to manage temperature and ensure homogeneity.

      • Solution: Aprotic solvents are generally preferred to avoid side reactions. Ethyl acetate, acetone, or tetrahydrofuran (THF) are excellent starting points.[3] These solvents effectively dissolve the starting materials without interfering with the reaction.

    • Temperature Control: The reaction is typically exothermic. While some heat may be necessary to ensure the reaction goes to completion, excessive temperatures can lead to side product formation, such as the N-(2,4-difluorophenyl)succinimide.

      • Solution: Start the reaction at room temperature or in an ice bath to control the initial exotherm, especially during the addition of the amine.[4] After the initial addition, allow the reaction to stir at room temperature or warm gently (e.g., 40-50°C) to drive it to completion.

    • Reaction Time: Insufficient reaction time will result in a mixture of starting materials and product.

      • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase could be a mixture of ethyl acetate and hexanes, with a few drops of acetic acid to ensure the carboxylic acid product moves up the plate. The reaction is complete when the spot corresponding to the 2,4-difluoroaniline has been consumed.

  • Inefficient Workup and Isolation:

    • Product Loss During Extraction: The product contains both a carboxylic acid and an amide. Its solubility can be pH-dependent, leading to losses during aqueous workup if the pH is not carefully controlled.

      • Solution: After the reaction, if an extraction is performed, ensure the pH of the aqueous layer is kept acidic (pH 2-3) to keep the product protonated and in the organic layer. Avoid basic washes, which will deprotonate the carboxylic acid and pull the product into the aqueous layer.

    • Premature Precipitation: The product may precipitate from the reaction mixture.

      • Solution: This is often desirable as it can be a simple method of isolation. Ensure the mixture is cooled thoroughly in an ice bath to maximize precipitation before filtering. Wash the collected solid with a small amount of cold solvent to remove soluble impurities.

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis reagents 1. Combine Succinic Anhydride & Anhydrous Solvent (e.g., THF) addition 2. Add 2,4-Difluoroaniline dropwise at 0-5°C reagents->addition reaction 3. Stir at Room Temp (or gentle heat) Monitor by TLC addition->reaction quench 4. Cool & Filter Precipitate OR Acidify & Extract with Ethyl Acetate reaction->quench wash 5. Wash Organic Layer with Brine quench->wash dry 6. Dry over Na2SO4, Filter wash->dry concentrate 7. Concentrate under Reduced Pressure dry->concentrate purify 8. Recrystallize from suitable solvent (e.g., Toluene, Ethanol/Water) concentrate->purify analyze 9. Analyze Purity (HPLC) & Confirm Structure (NMR, MS) purify->analyze

Caption: A general workflow for the synthesis and purification of this compound.

Question 2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common purification challenge where the product separates as a liquid phase rather than a solid crystalline lattice. This usually happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.[5]

Possible Causes & Solutions:

  • Inappropriate Solvent: The solvent may be too nonpolar for the compound, causing it to separate as an oil upon cooling.[5]

    • Solution: Try a more polar solvent or a solvent mixture. For instance, if you are using toluene and it fails, a mixture like ethanol/water or isopropanol/water might be effective. The goal is to find a system where the compound is highly soluble when hot but poorly soluble when cold.[5]

  • Solution Cooled Too Quickly: Rapid cooling promotes supersaturation and does not give the molecules enough time to align into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, place it in an ice bath to maximize crystal formation.[5]

  • Inducing Crystallization: If crystals do not form even with slow cooling, nucleation may be the issue.

    • Solution 1 (Scratching): Vigorously scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

    • Solution 2 (Seeding): If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[5]

  • If Oiling Persists: If the product still oils out, you can try to redissolve the oil by adding more solvent and heating. Then, allow it to cool very slowly. Alternatively, you can separate the oil, dissolve it in a minimal amount of a different, more volatile solvent (like dichloromethane), and then add a non-polar "anti-solvent" (like hexanes) dropwise until turbidity persists, then allow it to stand.

Table 1: Troubleshooting Summary
SymptomPossible CauseSuggested Solution
Low Reaction Yield Reagent hydrolysis/oxidation.Use fresh, high-purity reagents. Purify starting materials if necessary.[1][2]
Suboptimal temperature or time.Control initial exotherm, then warm gently. Monitor reaction by TLC until completion.
Product "Oils Out" Solvent is too nonpolar or solution is supersaturated.Use a more polar solvent system (e.g., Ethanol/Water). Cool slowly.[5]
Lack of nucleation sites.Induce crystallization by scratching the flask or adding a seed crystal.[5]
Impure Final Product Incomplete reaction.Ensure reaction goes to completion by monitoring with TLC or HPLC.[5]
Inefficient purification.Optimize recrystallization solvent. If impurities are persistent, use column chromatography.[5]
Residual solvent in product.Dry the product under high vacuum for an extended period.[5]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2,4-difluoroaniline, being nucleophilic, attacks one of the electrophilic carbonyl carbons of succinic anhydride. This forms a zwitterionic tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the collapse of the intermediate, which opens the anhydride ring to yield the final product containing both an amide and a carboxylic acid.

Reaction Mechanism Diagram

G aniline 2,4-Difluoroaniline plus + anhydride Succinic Anhydride intermediate Tetrahedral Intermediate anhydride->intermediate 1. Nucleophilic Attack product This compound intermediate->product 2. Ring Opening

Caption: The reaction mechanism of 2,4-difluoroaniline with succinic anhydride.

Q2: What analytical techniques are recommended for product characterization and purity assessment?

A2: A combination of techniques is essential for full characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% acid like phosphoric or formic acid) and acetonitrile is a standard starting point.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. You should expect to see signals for the aromatic protons, the two methylene groups (-CH₂-CH₂-), and a broad singlet for the carboxylic acid proton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for characteristic stretches for the N-H bond, the amide C=O, and the carboxylic acid C=O and O-H bonds.

Q3: Can this reaction be scaled up, and what are the primary considerations?

A3: Yes, this reaction is amenable to scale-up. The primary considerations are:

  • Heat Management: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential to manage the exotherm during the amine addition.[7]

  • Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized hot spots. An overhead stirrer is necessary for larger volumes.[7]

  • Anhydrous Conditions: Maintaining anhydrous conditions becomes more challenging at scale but remains critical to prevent hydrolysis of the anhydride. Purging the reactor with an inert gas like nitrogen is recommended.[7]

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety protocols should be followed.

  • Reagent Handling: 2,4-difluoroaniline is toxic and an irritant. Handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: The organic solvents used are flammable. Ensure all heating is done using a heating mantle or oil bath with proper ventilation, away from open flames.

  • Reaction Quenching: If the reaction is quenched with water or acid, be aware that it can be exothermic. Perform any quenching slowly and with cooling.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 5-10 volumes). Cool the flask in an ice-water bath.

  • Addition: Dissolve 2,4-difluoroaniline (1.0 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the stirred succinic anhydride solution over 15-20 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the disappearance of the starting materials by TLC.

  • Isolation: The product may begin to precipitate during the reaction. Once complete, cool the mixture again in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold THF or diethyl ether to remove any residual starting materials.

  • Drying: Dry the product under high vacuum to yield this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., toluene, or an ethanol/water mixture) where the product is soluble when hot and insoluble when cold.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[5]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry under high vacuum.[5]

References
  • BenchChem. (2025). Technical Support Center: 4-(2,4-Difluorophenyl)
  • BenchChem. (2025). Comparative Purity Analysis of Commercially Available 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-Oxobutanoic Acid Against a Reference Standard.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid for Preclinical Studies.
  • Wikipedia. (n.d.). Succinic anhydride. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
  • MDPI. (2021). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. [Link]

  • ResearchGate. (2014). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?[Link]

  • ResearchGate. (n.d.). What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Validation of the Biological Activity of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological validation of the novel compound, 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. Drawing upon structural similarities to known bioactive molecules, we hypothesize and propose a validation workflow to investigate its potential as both an anti-inflammatory agent and a mitochondrial enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with established alternatives, supported by robust experimental protocols.

Introduction: Unveiling Therapeutic Potential

The compound this compound, with the chemical identifier CAS number 193952-12-4, possesses a chemical scaffold that suggests potential interactions with biological systems.[1] Notably, its structure shares features with known anti-inflammatory agents and fungicides. For instance, the related compound Flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid) is recognized as a non-steroidal anti-inflammatory agent that inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2] This suggests a plausible hypothesis that this compound may exhibit similar anti-inflammatory properties.

Furthermore, the anilino-oxobutanoic acid core structure is reminiscent of succinate dehydrogenase inhibitors (SDHIs), a class of compounds known for their fungicidal activity by targeting mitochondrial complex II.[3][4] Carboxin, an oxathiin carboxamide, was one of the first SDHI fungicides on the market.[3] These inhibitors disrupt cellular respiration and energy production.[5] This structural parallel prompts a second hypothesis: the potential for this compound to act as an inhibitor of succinate dehydrogenase.

This guide outlines a dual-pronged approach to validate these hypothesized biological activities through a series of in vitro assays. We will compare the performance of this compound against well-characterized compounds: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), for anti-inflammatory activity, and Carboxin and Atpenin A5, known succinate dehydrogenase inhibitors, for mitochondrial enzyme inhibition.[6][7][8]

Comparative Analysis of Bioactivity

To objectively assess the biological activity of this compound, a direct comparison with established modulators of the hypothesized targets is essential.

Table 1: Comparative Compounds

CompoundClassPrimary Mechanism of Action
This compound Investigational CompoundHypothesized COX inhibitor and/or Succinate Dehydrogenase inhibitor
Indomethacin NSAIDNon-selective inhibitor of cyclooxygenase (COX) enzymes.[6]
Carboxin Fungicide (Oxathiin Carboxamide)Inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[7]
Atpenin A5 Antifungal AgentPotent and specific inhibitor of mitochondrial Complex II (succinate-ubiquinone oxidoreductase).[9][10]

Experimental Validation Protocols

The following section details the step-by-step methodologies for the in vitro validation of the hypothesized biological activities.

Protocol 1: Cell Viability Assessment (MTT Assay)

Prior to assessing specific biological activities, it is crucial to determine the cytotoxic profile of this compound. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[11][12]

Workflow for Cytotoxicity Assessment

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition cell_seeding Seed cells in a 96-well plate (e.g., RAW 264.7 macrophages) at a density of 1 x 10^5 cells/mL incubation_24h Incubate for 24 hours at 37°C, 5% CO2 cell_seeding->incubation_24h compound_addition Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) incubation_24h->compound_addition incubation_48h Incubate for 48 hours compound_addition->incubation_48h mtt_addition Add MTT solution (5 mg/mL) to each well incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance

Caption: Workflow for determining the cytotoxicity of the test compound using the MTT assay.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay will be used to determine the inhibitory effect of this compound on human recombinant COX-2.[13][14]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Sigma-Aldrich, MAK399).[14]

  • Compound Preparation: Dissolve this compound and Indomethacin in DMSO to create stock solutions. Prepare serial dilutions in COX Assay Buffer to achieve a range of final assay concentrations (e.g., 0.01 to 100 µM).

  • Reaction Setup: In a 96-well black microplate, add the following to the respective wells:

    • Test Wells: 10 µL of diluted test compound.

    • Positive Control Well: 10 µL of diluted Indomethacin.

    • Enzyme Control Well: 10 µL of COX Assay Buffer.

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the "No Enzyme" control.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Initiation of Reaction: Add 10 µL of a diluted arachidonic acid solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 10 minutes at 25°C.[14]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay will be used to measure the inhibitory effect of this compound on SDH activity.[15][16]

Step-by-Step Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or rat liver) using a differential centrifugation-based mitochondria isolation kit.

  • Reagent Preparation: Prepare the SDH Assay Buffer, SDH Substrate Mix, and SDH Probe (an artificial electron acceptor like 2,6-dichlorophenolindophenol - DCIP) according to the assay kit protocol (e.g., Sigma-Aldrich, MAK197).[16]

  • Compound Preparation: Dissolve this compound, Carboxin, and Atpenin A5 in DMSO to create stock solutions. Prepare serial dilutions in SDH Assay Buffer.

  • Reaction Setup: In a 96-well clear microplate, add the following:

    • Test Wells: 50 µL of isolated mitochondria suspension and 10 µL of diluted test compound.

    • Positive Control Wells: 50 µL of isolated mitochondria suspension and 10 µL of diluted Carboxin or Atpenin A5.

    • Enzyme Control Well: 50 µL of isolated mitochondria suspension and 10 µL of SDH Assay Buffer.

  • Reaction Mix: Prepare a reaction mix containing SDH Assay Buffer and SDH Probe. Add 40 µL of this mix to each well.

  • Initiation of Reaction: Add 10 µL of the SDH Substrate Mix (containing succinate) to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 600 nm in a kinetic mode for 10-30 minutes at 25°C. The decrease in absorbance corresponds to the reduction of the probe and is proportional to SDH activity.[16]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100 The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the proposed validation studies.

Table 2: Hypothetical Cytotoxicity Data (MTT Assay)

CompoundCC₅₀ (µM)
This compound > 100
Indomethacin 85.2
Carboxin 65.7
Atpenin A5 15.3

CC₅₀: Concentration that causes a 50% reduction in cell viability.

Table 3: Hypothetical COX-2 Inhibition Data

CompoundIC₅₀ (µM)
This compound 15.8
Indomethacin 0.9

IC₅₀: Concentration that causes 50% inhibition of enzyme activity.

Table 4: Hypothetical Succinate Dehydrogenase Inhibition Data

CompoundIC₅₀ (µM)
This compound 25.4
Carboxin 5.2
Atpenin A5 0.01

IC₅₀: Concentration that causes 50% inhibition of enzyme activity.

Mechanistic Insights and Signaling Pathways

To provide a deeper understanding of the potential mechanisms of action, the following diagrams illustrate the relevant biological pathways.

Cyclooxygenase-2 (COX-2) Signaling Pathway

The COX-2 enzyme is a key player in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 COX-2 Pathway cluster_3 Inhibition stimuli Pro-inflammatory signals (e.g., LPS, cytokines) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGH2) cox2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation inhibitor This compound or Indomethacin inhibitor->cox2 inhibits

Caption: The role of COX-2 in the inflammatory pathway and the site of inhibition by NSAIDs.

Succinate Dehydrogenase and the Mitochondrial Electron Transport Chain

Succinate dehydrogenase (Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane, linking the citric acid cycle to the electron transport chain.

cluster_0 Citric Acid Cycle cluster_1 Mitochondrial Inner Membrane cluster_2 Inhibition succinate Succinate fumarate Fumarate succinate->fumarate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii provides e- coq Coenzyme Q complex_ii->coq e- complex_iii Complex III coq->complex_iii e- inhibitor This compound or Carboxin/Atpenin A5 inhibitor->complex_ii inhibits

Sources

A Comparative Guide to 4-Oxobutanoic Acid Derivatives as Enzyme Inhibitors: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-Oxobutanoic Acid Scaffold in Drug Discovery

4-Oxobutanoic acid, also known as succinic semialdehyde, is a molecule of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid, makes it a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds and other molecular architectures with potential therapeutic applications.[1] This guide provides a comparative analysis of various 4-oxobutanoic acid derivatives that have been investigated as enzyme inhibitors, with a particular focus on their structure-activity relationships and the experimental methodologies used for their evaluation.

The primary inhibitory targets for this class of compounds are enzymes involved in the metabolism of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[2][3][4] By modulating the activity of these enzymes, 4-oxobutanoic acid derivatives can effectively increase GABA levels in the brain, a strategy that has proven effective in the treatment of neurological disorders such as epilepsy.[3][5]

This guide will delve into the inhibition of three key enzymes:

  • GABA Transaminase (GABA-T): Responsible for the degradation of GABA.

  • Succinic Semialdehyde Dehydrogenase (SSADH): The subsequent enzyme in the GABA degradation pathway.

  • α-Ketoglutarate Dehydrogenase (α-KGDH): A critical enzyme in the Krebs cycle, which is linked to GABA metabolism through the "GABA shunt".

We will explore the mechanistic basis for their inhibition, compare the potency of different derivatives through available experimental data, and provide detailed protocols for the key enzymatic assays.

Comparative Analysis of 4-Oxobutanoic Acid Derivatives as Enzyme Inhibitors

The inhibitory potential of 4-oxobutanoic acid derivatives is highly dependent on their chemical structure. Modifications to the core scaffold can significantly alter their potency and selectivity for different enzyme targets.

DerivativeTarget EnzymeInhibition TypeIC50/Ki ValueKey Structural FeaturesReference
Vigabatrin (γ-vinyl-GABA) GABA Transaminase (GABA-T)IrreversibleNot specified in provided contextVinyl group adjacent to the amine[2][6]
Gabaculine GABA Transaminase (GABA-T)IrreversibleNot specified in provided contextAromatic ring incorporated into the backbone[7]
Phenylethylidenehydrazine (PEH) GABA Transaminase (GABA-T)Not specifiedNot specified in provided contextHydrazine and phenyl-ethylidene moieties[2]
Valproic Acid GABA Transaminase (GABA-T)CompetitiveNot specified in provided contextBranched-chain fatty acid structure[8]
Acrolein Succinic Semialdehyde Dehydrogenase (SSADH)Irreversible, NoncompetitiveIC50 = 15 µMα,β-Unsaturated aldehyde[9][10]
4-hydroxy-trans-2-nonenal (HNE) Succinic Semialdehyde Dehydrogenase (SSADH)Not specifiedIC50 = 110 µMα,β-Unsaturated aldehyde with a hydroxylated alkyl chain[9][10]
Succinyl Phosphonate (SP) α-Ketoglutarate Dehydrogenase (α-KGDH)Potent InhibitorNot specified in provided contextPhosphonate group replacing the carboxylate of the substrate[11]
α-Keto-β-methyl-n-valeric acid (KMV) α-Ketoglutarate Dehydrogenase (α-KGDH)Not specifiedNot specified in provided contextStructural analog of α-ketoglutarate[12][13]

Structure-Activity Relationship Insights:

The data suggests that for GABA-T inhibition, the presence of functionalities that can form a covalent bond with the enzyme's active site, such as the vinyl group in Vigabatrin, leads to irreversible inhibition.[2][6] For SSADH, reactive aldehydes like acrolein and HNE have been shown to be potent inhibitors.[9][10] In the case of α-KGDH, substrate analogs that mimic α-ketoglutarate, such as succinyl phosphonate and KMV, demonstrate inhibitory activity.[11][12][13] Further research is needed to establish a more comprehensive understanding of the structure-activity relationships for these and other derivatives.

Signaling Pathways and Metabolic Context

The enzymes targeted by 4-oxobutanoic acid derivatives are integral to neurotransmitter metabolism and cellular energy production.

The GABAergic Synapse and the GABA Shunt

GABA is the primary inhibitory neurotransmitter in the brain. Its synthesis and degradation are tightly regulated to maintain a balance between excitatory and inhibitory signaling.

GABA_Shunt cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_glia Glial Cell cluster_krebs Krebs Cycle Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT GABA_receptor GABA Receptor Vesicle->GABA_receptor Release GABA_glia GABA GABA_receptor->GABA_glia Uptake (GAT) SSA SSA GABA_glia->SSA GABA-T (Inhibited by Vigabatrin) Succinate Succinate SSA->Succinate SSADH (Inhibited by Acrolein) Krebs_Cycle Krebs_Cycle Succinate->Krebs_Cycle Enters Krebs Cycle aKG α-Ketoglutarate Krebs_Cycle->aKG From Krebs Cycle Succinyl_CoA Succinyl-CoA aKG->Succinyl_CoA α-KGDH (Inhibited by Succinyl Phosphonate) Glutamate_pool Glutamate Pool aKG->Glutamate_pool Transamination Succinyl_CoA->Succinate Glutamate_pool->Glutamate

Caption: The GABA Shunt pathway, illustrating the synthesis, release, and degradation of GABA, and its connection to the Krebs Cycle.

Inhibition of GABA-T or SSADH disrupts the degradation of GABA, leading to its accumulation in the synaptic cleft and enhanced inhibitory neurotransmission. This is the primary mechanism of action for antiepileptic drugs like Vigabatrin.[2][3][5]

Experimental Workflows: Assessing Enzyme Inhibition

The evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. Below are outlines for the assays of the key enzymes discussed.

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifugation Centrifugation to Isolate Mitochondria/Cytosol Tissue->Centrifugation Protein_Quant Protein Quantification (e.g., BCA Assay) Centrifugation->Protein_Quant Assay_Setup Prepare Assay Buffer, Substrate, Cofactors, and Inhibitor Protein_Quant->Assay_Setup Incubation Incubate Enzyme with Inhibitor Assay_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Kinetic_Measurement Monitor Product Formation (e.g., Spectrophotometry) Reaction_Start->Kinetic_Measurement Rate_Calculation Calculate Reaction Rates Kinetic_Measurement->Rate_Calculation IC50_Curve Plot % Inhibition vs. Inhibitor Concentration Rate_Calculation->IC50_Curve IC50_Determination Determine IC50 Value IC50_Curve->IC50_Determination

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize the importance of meticulous experimental execution. The following protocols are based on established methodologies and should be optimized for your specific laboratory conditions and reagents.

Protocol 1: In Vitro GABA Transaminase (GABA-T) Activity and Inhibition Assay

This spectrophotometric assay measures the production of succinic semialdehyde, which is then coupled to a reaction that can be monitored by a change in absorbance.

Materials:

  • GABA-T enzyme preparation (from tissue homogenate or purified)

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP)

  • Succinic semialdehyde dehydrogenase (SSADH) (coupling enzyme)

  • NADP+ (cofactor for SSADH)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Test inhibitor (4-oxobutanoic acid derivative)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reagent Mix: In a microplate well or cuvette, prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, PLP, NADP+, and SSADH.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations to the reagent mix. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture with the GABA-T enzyme preparation for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding GABA to the mixture.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each inhibitor concentration and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.[14]

Protocol 2: In Vitro Succinic Semialdehyde Dehydrogenase (SSADH) Activity and Inhibition Assay

This assay directly measures the activity of SSADH by monitoring the reduction of NAD(P)+.

Materials:

  • SSADH enzyme preparation

  • Succinic semialdehyde (substrate)

  • NAD+ or NADP+ (cofactor)

  • Potassium phosphate buffer (pH 7.2 - 8.6)

  • Test inhibitor

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reaction Mix: In a microplate well or cuvette, combine the potassium phosphate buffer and NAD(P)+.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations to the reaction mix. Include a control with no inhibitor.

  • Pre-incubation: Add the SSADH enzyme preparation and pre-incubate for a defined period at a constant temperature (e.g., 25°C).

  • Initiate Reaction: Start the reaction by adding succinic semialdehyde.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm (due to the formation of NAD(P)H) over time.[15]

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value as described for the GABA-T assay.

Protocol 3: In Vitro α-Ketoglutarate Dehydrogenase (α-KGDH) Activity and Inhibition Assay

This colorimetric assay measures the activity of the α-KGDH complex.

Materials:

  • α-KGDH enzyme preparation (from isolated mitochondria)

  • α-ketoglutarate (substrate)

  • NAD+

  • Coenzyme A (CoA)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Developer solution (containing a probe that reacts with NADH to produce a colored product)

  • Test inhibitor

  • Microplate reader

Procedure:

  • Sample Preparation: Isolate mitochondria from tissue or cell samples.

  • Prepare Reaction Mix: In a microplate well, combine the assay buffer, NAD+, and CoA.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations.

  • Pre-incubation: Add the mitochondrial preparation and pre-incubate.

  • Initiate Reaction: Add α-ketoglutarate to start the reaction.

  • Develop and Measure: After a set incubation time (e.g., 30-60 minutes at 37°C), add the developer solution and incubate further to allow for color development. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[16][17]

  • Data Analysis: Construct a standard curve using known concentrations of NADH. Calculate the α-KGDH activity and the percent inhibition at different inhibitor concentrations to determine the IC50 value.

Conclusion and Future Directions

4-Oxobutanoic acid derivatives represent a promising class of enzyme inhibitors with significant therapeutic potential, particularly in the realm of neurology. The comparative analysis presented in this guide highlights the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. The provided experimental protocols offer a foundation for researchers to evaluate novel derivatives and further elucidate their mechanisms of action.

Future research in this area should focus on:

  • Expanding the chemical diversity of 4-oxobutanoic acid derivatives to explore a wider range of enzyme targets.

  • Conducting comprehensive structure-activity relationship studies to develop more potent and selective inhibitors.

  • Utilizing advanced screening platforms to identify novel inhibitors from large compound libraries.

  • Investigating the in vivo efficacy and safety of promising lead compounds in relevant animal models of disease.

By continuing to explore the rich chemistry of the 4-oxobutanoic acid scaffold, the scientific community can pave the way for the development of novel and effective therapies for a variety of debilitating diseases.

References

  • Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved January 21, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work? Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Succinic semialdehyde. Retrieved January 21, 2026, from [Link]

  • Ciesielski, L., et al. (1979). GABA transaminase inhibitors. Advances in Experimental Medicine and Biology, 123, 21-41.
  • Wikipedia. (n.d.). Succinic semialdehyde dehydrogenase deficiency. Retrieved January 21, 2026, from [Link]

  • Ambrose, C. T. (2003). Inhibition of succinic semialdehyde dehydrogenase activity by alkenal products of lipid peroxidation. Neurochemical Research, 28(8), 1269-1276.
  • MDPI. (2020). Succinic Semialdehyde Dehydrogenase Deficiency: An Update. Retrieved January 21, 2026, from [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved January 21, 2026, from [Link]

  • PubMed. (2003). Inhibition of succinic semialdehyde dehydrogenase activity by alkenal products of lipid peroxidation. Retrieved January 21, 2026, from [Link]

  • Taylor & Francis Online. (2019, September 13). GABA enzymatic assay kit. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Retrieved January 21, 2026, from [Link]

  • SpringerLink. (2021, September 12). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. Retrieved January 21, 2026, from [Link]

  • PubMed. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Retrieved January 21, 2026, from [Link]

  • PubMed. (1979). GABA transaminase inhibitors. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). Structure activity relationship of selective GABA uptake inhibitors. Retrieved January 21, 2026, from [Link]

  • PubMed. (2003). Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation. Retrieved January 21, 2026, from [Link]

  • TeachMePhysiology. (2024, April 8). The TCA Cycle - Steps - Krebs Cycle. Retrieved January 21, 2026, from [Link]

  • PubMed. (2003). Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death. Retrieved January 21, 2026, from [Link]

  • PubMed. (2005). Phosphonate Analogues of Alpha-Ketoglutarate Inhibit the Activity of the Alpha-Ketoglutarate Dehydrogenase Complex Isolated From Brain and in Cultured Cells. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023, December 20). The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat. Retrieved January 21, 2026, from [Link]

  • PubMed. (1997). Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin. Retrieved January 21, 2026, from [Link]

  • Antioxidants & Redox Signaling. (2013). Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance. Retrieved January 21, 2026, from [Link]

  • PubMed. (2003). Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine. Retrieved January 21, 2026, from [Link]

  • PubMed. (2000). Vigabatrin. Retrieved January 21, 2026, from [Link]

  • Neuromuscular Home Page. (2015, December 28). SUCCINIC DEHYDROGENASE PROTOCOL. Retrieved January 21, 2026, from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved January 21, 2026, from [Link]

Sources

Comparative Efficacy of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid: A Mechanistic and Phenotypic Analysis Against Established Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Mycology and Drug Discovery

Abstract

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. This guide provides a comparative analysis of the putative antifungal compound, 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, against established classes of antifungal drugs. While direct experimental data on this specific molecule is nascent, its structural characteristics as a succinamic acid derivative suggest a potential mechanism of action as a succinate dehydrogenase (SDH) inhibitor. This document outlines the hypothesized mechanism and provides a comprehensive framework for its comparative evaluation, including detailed experimental protocols for assessing its efficacy against clinically relevant fungal pathogens.

Introduction: The Unmet Need for Novel Antifungals

Fungal infections pose a significant threat to global health, particularly in immunocompromised individuals. The current antifungal armamentarium is limited to a few major classes, each with its own spectrum of activity and limitations, including toxicity and the development of resistance.[1][2] The primary classes of systemic antifungals include:

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[1][3][4]

  • Azoles (e.g., Fluconazole, Voriconazole): This class inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis, thereby disrupting membrane integrity.[1][3][5]

  • Echinocandins (e.g., Caspofungin, Micafungin): These drugs inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[1][3][4]

  • Allylamines (e.g., Terbinafine): These compounds inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[1][2]

  • Pyrimidine analogs (e.g., Flucytosine): This agent interferes with fungal DNA and RNA synthesis.[1][4]

The exploration of new chemical scaffolds and novel mechanisms of action is paramount to overcoming these challenges.

This compound: A Putative Succinate Dehydrogenase Inhibitor

While direct antifungal studies on this compound are not extensively published, its chemical structure, a succinamic acid derivative, places it within a class of compounds known to exhibit biological activity. Notably, several carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[6][7][8][9]

Hypothesized Mechanism of Action

We hypothesize that this compound functions as an SDH inhibitor in fungi. SDH, also known as Complex II, plays a dual role in cellular respiration and metabolism. Its inhibition disrupts ATP production and leads to the accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate Product ROS Reactive Oxygen Species (ROS) Accumulation ComplexII->ROS Leads to ComplexIV Complex IV ComplexIII->ComplexIV e- ATP ATP Production (via Oxidative Phosphorylation) ComplexIV->ATP Compound 4-(2,4-Difluoroanilino)- 4-oxobutanoic acid Compound->ComplexII Inhibits Succinate Succinate Succinate->ComplexII Substrate

Figure 1: Hypothesized mechanism of action of this compound as an SDH inhibitor.

Comparative In Vitro Efficacy Assessment

To evaluate the antifungal potential of this compound, a series of standardized in vitro susceptibility tests should be performed against a panel of clinically relevant fungal pathogens.

Panel of Fungal Pathogens

A representative panel should include:

  • Yeasts:

    • Candida albicans (ATCC 90028)

    • Candida glabrata (ATCC 90030)

    • Candida parapsilosis (ATCC 22019)

    • Candida krusei (ATCC 6258)

    • Cryptococcus neoformans (ATCC 90112)

  • Molds:

    • Aspergillus fumigatus (ATCC 204305)

    • Aspergillus flavus (ATCC 204304)

    • Rhizopus oryzae (ATCC 10404)

Antifungal Susceptibility Testing

Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of results.[10][11][12][13]

This method is considered the gold standard for determining the MIC of an antifungal agent.

Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve this compound and comparator antifungals (e.g., Fluconazole, Amphotericin B, Caspofungin) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates: Serially dilute the antifungal stock solutions in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve a 2-fold dilution series.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plates. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

cluster_Workflow Broth Microdilution Workflow A Prepare Antifungal Stock Solutions B Serial Dilution in 96-Well Plates A->B D Inoculate Plates B->D C Prepare Fungal Inoculum C->D E Incubate at 35°C for 24-48h D->E F Determine MIC E->F

Figure 2: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

To determine if the compound is fungistatic or fungicidal, the MFC can be determined following the MIC assay.

Protocol:

  • Subculturing: Following MIC determination, take an aliquot from each well showing no visible growth and spread it onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.

Data Presentation and Interpretation

The results of the in vitro susceptibility testing should be summarized in a clear and concise table for easy comparison.

Antifungal AgentC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)A. fumigatus MIC (µg/mL)
This compound [Experimental Data][Experimental Data][Experimental Data]
Fluconazole[Experimental Data][Experimental Data][Experimental Data]
Voriconazole[Experimental Data][Experimental Data][Experimental Data]
Amphotericin B[Experimental Data][Experimental Data][Experimental Data]
Caspofungin[Experimental Data][Experimental Data][Experimental Data]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Known Antifungals.

Future Directions and Mechanistic Validation

While the proposed in vitro studies provide a foundational assessment of the antifungal activity of this compound, further investigations are warranted to validate its hypothesized mechanism of action and to explore its broader therapeutic potential.

  • Enzymatic Assays: Direct enzymatic assays using purified fungal SDH should be conducted to confirm the inhibitory activity of the compound.

  • Metabolomic Profiling: Analysis of the metabolic changes in fungal cells upon treatment with the compound can provide further evidence for the disruption of the TCA cycle.

  • In Vivo Efficacy Studies: Promising in vitro activity should be followed by in vivo studies in appropriate animal models of fungal infections to assess the compound's efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of structural analogs of this compound can help in optimizing its antifungal potency and pharmacological properties.

Conclusion

This compound represents a novel chemical entity with the potential for antifungal activity, likely through the inhibition of succinate dehydrogenase. The experimental framework outlined in this guide provides a robust methodology for a comprehensive comparative evaluation of its efficacy against established antifungal agents. Such studies are crucial for the discovery and development of new therapeutic options to combat the growing threat of fungal infections.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd Ed. CLSI supplement M27M44S; 2022. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. 3rd Ed. CLSI supplement M38M51S; 2022. [Link]

  • McLean, J. (2024). Antifungal Medications and their Mechanisms, Classification, Indications and Challenges. International Journal of Pharma Research and Development. [Link]

  • Wikipedia. (2024). Antifungal. [Link]

  • EBSCO. Mechanisms of action in antifungal drugs. [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]

  • Rex, J. H., et al. (1993). In vitro antifungal susceptibility testing. Clinical Microbiology Reviews, 6(4), 367-381. [Link]

  • Prasad, R., Shah, A. H., & Rawal, M. K. (2016). Antifungals: Mechanism of Action and Drug Resistance. In Yeast Membrane Transport (pp. 327-349). Springer, Cham. [Link]

  • Healthline. (2019). Antifungal Medications: Types, How They Work, and More. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4544-4553. [Link]

  • Li, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124. [Link]

  • Lewis, R. E. (2011). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(1), 1. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13465-13476. [Link]

  • Li, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124. [Link]

  • Testing.com. (2021). Fungal Tests. [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(29), 7655-7666. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Antifungal Activities of Novel Potent Fluoroalkenyl Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(26), 14535-14546. [Link]

Sources

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid Analogs as Dihydroorotate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. The 4-oxo-4-anilinobutanoic acid scaffold has emerged as a privileged structure, demonstrating a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific subclass: 4-(2,4-Difluoroanilino)-4-oxobutanoic acid analogs. Our focus will be on their potential as inhibitors of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for autoimmune diseases and cancer.[2][3]

The Central Role of Dihydroorotate Dehydrogenase (DHODH)

Human DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive therapeutic target.[4] Inhibition of DHODH leads to pyrimidine depletion, subsequently causing cell cycle arrest and exerting antiproliferative and immunosuppressive effects.[4]

Deciphering the Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study dedicated solely to this compound analogs is not yet publicly available, we can extrapolate key insights from studies on structurally related N-arylsuccinamic acid derivatives and other known DHODH inhibitors. The core structure consists of three key components that can be systematically modified to modulate activity: the anilino ring , the butanoic acid backbone , and the amide linker .

Key Structural Insights:
  • The Anilino Ring: The substitution pattern on the anilino ring is a critical determinant of inhibitory potency. The presence of electron-withdrawing groups, such as the two fluorine atoms in the 2 and 4 positions of the lead compound, is often associated with enhanced activity. This is a common feature in many enzyme inhibitors, where halogen bonding and altered electronic properties can lead to stronger interactions with the enzyme's active site. For instance, in other inhibitor classes, the introduction of halogen atoms can significantly improve potency.[5] It is hypothesized that the difluoro substitution pattern in our lead compound contributes to favorable binding within the hydrophobic pocket of DHODH.

  • The Butanoic Acid Moiety: The carboxylic acid group is essential for activity, likely acting as a key anchoring point within the enzyme's active site through hydrogen bonding interactions with key amino acid residues, such as Arginine.[6] Modifications to the butanoic acid chain, such as the introduction of substituents or altering its length, would likely have a profound impact on binding affinity.

  • The Amide Linker: The amide bond provides a rigid connection between the anilino and butanoic acid fragments. Its planarity is crucial for maintaining the correct orientation of the pharmacophoric elements for optimal interaction with the target enzyme.

The following diagram illustrates the key pharmacophoric features of this compound analogs as potential DHODH inhibitors.

SAR_Pharmacophore cluster_Molecule This compound Analog cluster_Target DHODH Active Site Anilino Anilino Ring (Substitutions here are critical) Amide Amide Linker (Maintains orientation) Anilino->Amide Modulates hydrophobicity & electronics HydrophobicPocket Hydrophobic Pocket Anilino->HydrophobicPocket Binds to Butanoic Butanoic Acid (Essential for binding) Amide->Butanoic Provides structural rigidity HbondAcceptor H-bond Acceptor (e.g., Arg residue) Butanoic->HbondAcceptor Forms H-bonds with DHODH_Assay_Workflow Start Start: Synthesized Analogs PrepareSolutions Prepare Stock Solutions (Compounds in DMSO) Start->PrepareSolutions EnzymeIncubation Enzyme-Inhibitor Pre-incubation (DHODH + Compound) PrepareSolutions->EnzymeIncubation AddSubstrates Initiate Reaction (Add DHO, CoQ10, DCIP) EnzymeIncubation->AddSubstrates MeasureAbsorbance Kinetic Measurement (Absorbance at 600-650 nm) AddSubstrates->MeasureAbsorbance DataAnalysis Data Analysis (Calculate % Inhibition & IC50) MeasureAbsorbance->DataAnalysis End End: Determine Potency DataAnalysis->End

Sources

A Comparative Guide to Biological Assay Validation for a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community: The principles of robust biological assay validation are universal, ensuring data integrity and reproducibility in drug discovery. While the compound "4-(2,4-Difluoroanilino)-4-oxobutanoic acid" is not extensively characterized in publicly available literature, this guide utilizes a well-understood model—a novel tyrosine kinase inhibitor (TKI)—to provide a comprehensive framework for assay validation. The methodologies, comparisons, and data interpretation principles detailed herein are directly applicable to the rigorous evaluation of any new chemical entity.

Introduction: The Imperative of Rigorous Assay Validation

In the landscape of drug discovery, the journey from a candidate molecule to a therapeutic agent is underpinned by the quality of its biological characterization. A biological assay is not merely a procedure; it is an interrogative tool that must be proven "fit-for-purpose."[1] This validation process is a systematic demonstration that the chosen assay is reliable and reproducible for its intended application.[1][2] For a novel kinase inhibitor, this means the assay must accurately and precisely quantify its inhibitory activity, providing trustworthy data to drive critical decisions in lead optimization and preclinical development.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which, while often focused on pharmacokinetic studies, provide a foundational framework for the validation of in vitro biological assays.[2][3][4][5] The International Council for Harmonisation (ICH) Q2(R1) guideline further details the validation characteristics required for analytical procedures.[6][7][8]

This guide will compare and contrast key assay formats for kinase inhibitor validation, provide detailed experimental protocols, and delineate the critical validation parameters, grounding our discussion in the principles set forth by these regulatory standards.

Choosing the Right Tool: A Comparison of Kinase Assay Formats

The selection of an appropriate assay technology is the first critical decision point. The optimal choice depends on the research stage, desired throughput, and the specific question being asked (e.g., direct enzyme inhibition vs. cellular pathway modulation).[9] We will compare two major categories: biochemical assays and cell-based assays.

Biochemical Assays: A Direct Measure of Inhibition

Biochemical assays measure the direct interaction of a compound with a purified, isolated kinase.[10] They are indispensable for determining intrinsic potency (e.g., IC50) and for structure-activity relationship (SAR) studies.

Assay Technology Principle Advantages Disadvantages
Homogeneous Time-Resolved Fluorescence (HTRF) A no-wash TR-FRET technology.[11][12] A donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore are used. Energy transfer occurs when they are in close proximity, for instance, when an antibody recognizes a phosphorylated substrate.[13]High sensitivity, low background, robust, and amenable to high-throughput screening (HTS).[14][15]Requires specific antibodies and HTRF-compatible readers. Potential for compound interference with fluorescence.
AlphaScreen® A bead-based, non-radioactive, homogeneous assay.[16] Donor and acceptor beads are brought into proximity by a biological interaction, generating a luminescent signal.[17][18][19]Extremely sensitive, versatile for various target classes, and suitable for HTS.[16][20]Sensitive to light and oxygen, potential for compound interference with the bead chemistry.
Luminescence-Based ADP Detection (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is inversely proportional to the remaining ATP.[21] The remaining ATP is detected via a luciferase reaction.[9]Universal for any kinase, highly sensitive, and reflects real-time enzyme kinetics.[22]Multi-step reagent addition can increase variability. Potential for compound interference with luciferase.
Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays measure the effect of an inhibitor on kinase activity within a living cell, providing more physiologically relevant data.[23][24] These assays are crucial for confirming that a compound can cross the cell membrane, engage its target in the complex cellular milieu, and modulate downstream signaling pathways.[25]

Assay Technology Principle Advantages Disadvantages
Cellular Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA) Quantify the phosphorylation status of a specific kinase substrate within the cell using phospho-specific antibodies.[26][27][28]Provides direct evidence of target engagement and downstream pathway modulation.[29] High physiological relevance.Lower throughput than biochemical assays.[26] Antibody availability and specificity can be limiting.[30]
NanoBRET™ Target Engagement Assays A bioluminescence resonance energy transfer (BRET) based method to measure compound binding to a target protein in live cells.[26]Allows for quantitative measurement of compound affinity and residence time at the target in a physiological setting.Requires genetic modification of cells to express the target-NanoLuc® fusion protein.[26]
Cell Proliferation/Viability Assays Measures the effect of the inhibitor on cell growth or death, often in cancer cell lines known to be dependent on the target kinase.[26]Provides a functional readout of the compound's overall biological effect.Indirect measure of kinase inhibition; effects could be due to off-target activity.

The Validation Workflow: A Step-by-Step Guide

A comprehensive validation plan ensures that the chosen assay is robust, reliable, and fit for its purpose. The following workflow, based on ICH and FDA guidelines, should be applied.[1][2][31]

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation A Reagent Qualification (Enzyme, Substrate, Antibodies) B Buffer Optimization (pH, Ionic Strength) A->B C Instrument Setup (Gain, Read Times) B->C D Assay Window Determination (S/B, Z'-factor) C->D E Determination of Km for ATP & Substrate D->E F Enzyme & Substrate Titration E->F G Specificity & Selectivity F->G H Accuracy & Precision G->H I Linearity & Range H->I J Limit of Detection (LOD) & Quantitation (LOQ) I->J K Robustness J->K

Caption: A three-phase workflow for biological assay validation.

Key Validation Parameters Explained

The trustworthiness of an assay is established by evaluating a set of defined parameters.[6][8]

Parameter Definition Acceptance Criteria (Typical)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8]The signal from the negative control (e.g., inactive enzyme, no substrate) should be statistically insignificant compared to the positive control.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[32]No significant interference from matrix components or related off-target molecules.[33]
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.The mean value should be within ±20% of the nominal value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).Coefficient of Variation (%CV) ≤ 20%.
Linearity The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linear portion of the standard curve.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically 3 times the standard deviation of the blank.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically 10 times the standard deviation of the blank, with %CV ≤ 25%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.%CV should remain within acceptable limits (e.g., ≤ 25%) when parameters like incubation time or temperature are varied slightly.
Z'-factor A statistical parameter to quantify the suitability of a particular assay for high-throughput screening.Z' > 0.5 indicates an excellent assay.

Experimental Protocols

Protocol: HTRF-Based Biochemical Assay for a Tyrosine Kinase Inhibitor

This protocol outlines a typical HTRF assay to determine the IC50 of a novel TKI against its target kinase.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 2X solution of the tyrosine kinase in kinase buffer.

    • Prepare a 4X solution of the substrate (e.g., a biotinylated peptide) and ATP in kinase buffer. The ATP concentration should be at the determined Km value.

    • Prepare serial dilutions of the test compound (TKI) in 100% DMSO, followed by a dilution into kinase buffer to create 4X compound solutions.

    • Prepare HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin, diluted in HTRF detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X test compound solution or vehicle (DMSO in kinase buffer) to the assay wells.

    • Add 5 µL of 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the HTRF detection reagent mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the vehicle (100% activity) and high concentration inhibitor (0% activity) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Western Blot for Target Phosphorylation

This protocol assesses the ability of the TKI to inhibit the phosphorylation of its direct substrate in a cellular context.

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of the TKI or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF) for 15 minutes to induce kinase activation and substrate phosphorylation.

  • Lysate Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-substrate signal to the total substrate signal and then to the loading control.

    • Plot the normalized phospho-signal versus the TKI concentration to determine the cellular IC50.

Conclusion: A Foundation of Trustworthy Data

The validation of biological assays is a cornerstone of successful drug discovery. By systematically evaluating parameters such as specificity, accuracy, precision, and robustness, researchers can ensure the integrity of their data. While biochemical assays provide a precise measure of a compound's intrinsic potency, cell-based assays offer invaluable insights into its activity in a more physiologically relevant environment. The choice of assay should be tailored to the specific scientific question, but the principles of rigorous validation remain constant. This guide provides a framework for establishing a robust and reliable validation process for any novel kinase inhibitor, ensuring that the data generated is a solid foundation for advancing new therapeutic candidates.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • AAPS J. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Retrieved from [Link]

  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of bioluminescent kinase assays using substrate depletion and product formation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Current technologies to identify protein kinase substrates in high throughput. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Aeonian Biotech. (2021). Difference between antibody specificity and selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Selectivity and Specificity: Pros and Cons in Sensing. Retrieved from [Link]

  • Biointron. (2024). Antibody Specificity and Selectivity for Precision in Research. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]

  • Oxford Academic. (n.d.). A competitive alphascreen assay for detection of hyaluronan. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Specificity versus selectivity: twin aims of aptasensors in bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]

  • BMG Labtech. (2020). HTRF technology on Microplate Readers. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • YouTube. (2013). Development & Validation of Cell-based Assays. Retrieved from [Link]

  • BEBAC Forum. (n.d.). specificity and selectivity. Retrieved from [Link]

  • Biocatalysts. (2019). Improving a Customer's Enzyme Assay to ensure Product Viability. Retrieved from [Link]

  • ISCA. (2025). High-Sensitivity Detection of Phosphorylated Proteins with AffiASSAY Cell-Based Kits: Applications in Signal Transduction Studies. Retrieved from [Link]

  • Bio-Techne. (n.d.). Methods for Detecting Protein Phosphorylation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cellular Phosphorylation Assays. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. The intricate nature of cellular signaling and the structural similarities among protein families mean that even the most carefully designed small molecule can interact with unintended targets. These "off-target" interactions can lead to unforeseen side effects or even contribute to the therapeutic efficacy of a drug. Therefore, a thorough understanding of a compound's cross-reactivity is not just a regulatory hurdle but a cornerstone of robust preclinical development.[1][2][3]

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 4-(2,4-Difluoroanilino)-4-oxobutanoic acid . We will delve into the rationale behind selecting a cross-reactivity panel, detail the experimental methodologies for assessing binding and functional activity, and present a comparative analysis with alternative compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement rigorous cross-reactivity profiling.

The Criticality of Cross-Reactivity Studies

Tissue cross-reactivity (TCR) studies are essential for identifying both specific and non-specific binding of a test compound in various tissues.[4][5] These investigations are a crucial component of the preclinical safety data package submitted for an Investigational New Drug (IND) application.[6] Early detection of potential off-target binding can prevent costly late-stage failures and provide a more complete picture of a drug candidate's biological activity.[7]

Hypothetical Primary Target and Rationale for Panel Selection

For the purpose of this guide, we will hypothesize that This compound is designed as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a key enzyme in the inflammatory signaling cascade. The rationale for selecting a cross-reactivity panel is multi-faceted and aims to provide a comprehensive assessment of the compound's specificity.

Our selected panel includes:

  • Closely Related Kinases: Other members of the MAPK family (p38β, JNK1, ERK2) are included due to the high degree of structural similarity in their ATP-binding pockets.

  • Functionally Related Proteins: Downstream substrates of p38α (e.g., MAPKAPK2) and upstream activators (e.g., MKK3/6) are included to assess potential effects on the signaling pathway.

  • Structurally Divergent Proteins: A selection of unrelated kinases and other enzymes (e.g., a tyrosine kinase like EGFR and a metabolic enzyme like Cyclooxygenase-2 (COX-2)) are included to establish a baseline for non-specific binding. The choice of COX-2 is also prompted by the fact that some anti-inflammatory drugs exhibit cross-reactivity with this enzyme.[8]

Experimental Methodologies for Cross-Reactivity Profiling

A multi-pronged approach combining biochemical and cell-based assays is crucial for a thorough cross-reactivity assessment.

Competitive Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay directly measures the binding affinity of the test compound to the target protein.[9][10][11]

Principle: A fluorescently labeled tracer compound that binds to the kinase of interest is used. When a terbium-labeled anti-tag antibody binds to the kinase, it brings the tracer into close proximity, resulting in a high TR-FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the target kinase, terbium-labeled anti-tag antibody, and the fluorescent tracer in assay buffer.

  • Assay Plate Preparation:

    • Add the serially diluted test compound to the wells of a low-volume 384-well plate.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation and Incubation:

    • Add the kinase/antibody/tracer mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the tracer acceptor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the fluorescence ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Dispense_Compound Dispense Compound into 384-well Plate Compound_Prep->Dispense_Compound Reagent_Mix Prepare Kinase/ Antibody/Tracer Mix Add_Reagents Add Kinase Mix to Plate Reagent_Mix->Add_Reagents Dispense_Compound->Add_Reagents Incubate Incubate at RT for 60 min Add_Reagents->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Calculate_Ratio Calculate Acceptor/ Donor Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_Ki Determine Ki Plot_Curve->Determine_Ki

Caption: Workflow for a TR-FRET based competitive binding assay.

Enzyme Inhibition Assay

This functional assay measures the effect of the compound on the catalytic activity of the enzyme.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a peptide), and ATP.

  • Assay Plate Preparation: Add serially diluted this compound to a 384-well plate.

  • Reaction Initiation: Add the kinase and substrate to the wells, followed by ATP to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

Cell-Based Functional Assay

This assay assesses the compound's activity in a more physiologically relevant context.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages) and treat with different concentrations of the test compound.

  • Stimulation: Stimulate the cells with a known activator of the p38α pathway (e.g., lipopolysaccharide).

  • Lysis and Analysis: Lyse the cells and measure the phosphorylation of a downstream target (e.g., MAPKAPK2) using an immunoassay (e.g., ELISA or Western blot).

  • Data Analysis: Determine the IC50 of the compound for inhibiting the downstream signaling event.

Hypothetical Data and Interpretation

The following table summarizes hypothetical data for the cross-reactivity profiling of this compound.

TargetBinding Affinity (Ki, nM)Enzyme Inhibition (IC50, nM)Cell-Based Inhibition (IC50, nM)
p38α (Primary Target) 10 15 50
p38β250400>1000
JNK1>10,000>10,000>10,000
ERK2>10,000>10,000>10,000
MAPKAPK21,500>10,000>10,000
MKK35,000>10,000>10,000
EGFR>10,000>10,000>10,000
COX-28001,200>5,000

Interpretation:

  • High Potency and Selectivity for p38α: The low nanomolar Ki and IC50 values for p38α indicate potent binding and functional inhibition.

  • Moderate Selectivity over p38β: The compound is 25-fold more selective for p38α over p38β in binding and >26-fold in the enzyme assay. This is a good selectivity window.

  • Excellent Selectivity against other MAPKs: The compound shows no significant activity against JNK1 and ERK2, demonstrating high selectivity within the MAPK family.

  • Minimal Impact on Pathway Components: The weak binding to MAPKAPK2 and MKK3 with no functional inhibition suggests the compound does not significantly interfere with other components of the signaling pathway.

  • Potential for COX-2 Interaction: The sub-micromolar binding and inhibition of COX-2 could be a potential off-target effect. While the potency is significantly lower than for p38α, this interaction should be further investigated in safety pharmacology studies.[2]

Decision_Tree Start Cross-Reactivity Data Selectivity_Check Is the compound selective for the primary target (>10-fold)? Start->Selectivity_Check Off_Target_Check Are there any off-target interactions with Ki or IC50 < 1 µM? Selectivity_Check->Off_Target_Check Yes Redesign Consider compound redesign for improved selectivity Selectivity_Check->Redesign No Functional_Check Does the off-target interaction translate to a functional effect in cells? Off_Target_Check->Functional_Check Yes Proceed Proceed to in vivo safety studies Off_Target_Check->Proceed No Functional_Check->Proceed No Investigate Further investigation of off-target effect required Functional_Check->Investigate Yes

Caption: A decision-making tree based on cross-reactivity data.

Comparison with Alternative Compounds

To put the selectivity profile of this compound into context, let's compare it with two hypothetical alternative p38α inhibitors.

Compoundp38α Ki (nM)p38β Ki (nM)JNK1 Ki (nM)COX-2 Ki (nM)Selectivity (p38β/p38α)
This compound 10 250 >10,000 800 25-fold
Compound X515500>10,0003-fold
Compound Y50>10,000>10,000>10,000>200-fold

This comparison highlights that while Compound X is more potent against p38α, it has poor selectivity over p38β. Compound Y is highly selective but less potent. This compound represents a balanced profile of high potency and good selectivity.

Conclusion

The comprehensive cross-reactivity profiling of a drug candidate is a non-negotiable step in modern drug development. Through a combination of in vitro binding and functional assays, followed by cell-based validation, a detailed picture of a compound's selectivity can be established. The hypothetical case study of This compound demonstrates a robust approach to this process. The data, although fabricated for illustrative purposes, underscore the importance of interpreting selectivity not just in terms of raw potency but also in the context of related and unrelated targets. A favorable cross-reactivity profile, as exemplified here, provides strong evidence for advancing a compound to the next stage of preclinical and clinical development.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Propath. Retrieved January 21, 2026, from [Link]

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. In Methods in Molecular Biology (Vol. 632, pp. 251–267). Humana Press. [Link]

  • Kalter, V., et al. (2024). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy. [Link]

  • What are preclinical safety pharmacology requirements? (2025, May 27). Patsnap. Retrieved January 21, 2026, from [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath Services. Retrieved January 21, 2026, from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Whitepaper: Tissue Cross-Reactivity. (n.d.). Precision For Medicine. Retrieved January 21, 2026, from [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Comparative Biosciences, Inc. Retrieved January 21, 2026, from [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). Reveal Biosciences. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2000). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved January 21, 2026, from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved January 21, 2026, from [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Kinase assays. (2020, September 1). BMG Labtech. Retrieved January 21, 2026, from [Link]

  • Hu, Y., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 10(7), 1056. [Link]

  • Quantifying the Selectivity of Protein-Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins. (2020, November 20). ACS Chemical Biology. [Link]

  • Safety Pharmacology Studies. (n.d.). Charles River Laboratories. Retrieved January 21, 2026, from [Link]

  • Are there experimental tests for off target effects in CRISPR? (2015, July 20). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 21, 2026, from [Link]

  • Flobufen. (2025, December 23). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Stevenson, D. D. (2000). Cross-reactivity between aspirin and nonsteroidal anti-inflammatory drugs. Allergy and Asthma Proceedings, 21(4), 213–218. [Link]

  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). (1996). Arzneimittelforschung, 46(11), 1045–1051. [Link]

  • The theoretical study and prediction for chemical reactivity of carboxymethyl and succinic acid amylose grafted tanatril drug, a. (2025, December 12). Research Square. [Link]

  • 4-((2,4-Difluorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Barranco, R., et al. (2004). Sympathomimetic drug allergy: cross-reactivity study by patch test. American Journal of Clinical Dermatology, 5(5), 331–337. [Link]

  • Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. Toxicology, 209(2), 169–179. [Link]

  • Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. (1992). Journal of Neurochemistry, 58(2), 601–607. [Link]

  • Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (2S)-2-amino-4-[4-(3-chloro-4-fluorophenyl)-2-ethylanilino]-4-oxobutanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Barranco, R., et al. (2004). Sympathomimetic drug allergy: cross-reactivity study by patch test. American Journal of Clinical Dermatology, 5(5), 331–337. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 4-(2,4-Difluoroanilino)-4-oxobutanoic acid Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is paramount. This guide introduces a hypothetical novel compound, 4-(2,4-difluoroanilino)-4-oxobutanoic acid, herein referred to as "Compound X," and provides a comprehensive framework for its preclinical evaluation against established kinase inhibitors. Drawing from the structural motifs common to many ATP-competitive inhibitors, particularly the anilino-scaffold, we postulate that Compound X may exhibit inhibitory activity against key oncogenic tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Abl kinase. This document outlines a rigorous, multi-tiered benchmarking strategy, detailing the requisite biochemical and cellular assays to thoroughly characterize its inhibitory profile. By comparing Compound X to the clinical mainstays—Erlotinib (EGFR), Dasatinib (Src/Abl), and Imatinib (Abl)—we establish a scientifically robust methodology for determining its potential as a next-generation therapeutic agent.

Introduction: The Rationale for Benchmarking a Novel Kinase Inhibitor

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous cancers. The development of small molecule kinase inhibitors has revolutionized oncology, offering targeted therapeutic options with improved efficacy and reduced toxicity compared to traditional chemotherapy. The anilino-quinazoline and anilino-pyrimidine cores are privileged structures in kinase inhibitor design, forming the backbone of numerous FDA-approved drugs. Our test molecule, this compound (Compound X), features a 2,4-difluoroanilino group, a moiety known to engage in favorable interactions within the ATP-binding pocket of various kinases. This structural alert prompts a systematic investigation into its potential as a kinase inhibitor.

This guide provides a comprehensive workflow for the preclinical benchmarking of Compound X. The primary objective is to elucidate its inhibitory potency, selectivity, and cellular efficacy in comparison to established, clinically relevant inhibitors of plausible targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in non-small cell lung cancer and other solid tumors. We will benchmark against Erlotinib , a reversible, ATP-competitive EGFR inhibitor.

  • Src Family Kinases (SFKs): A family of non-receptor tyrosine kinases that play crucial roles in cell proliferation, migration, and invasion. Dasatinib , a potent inhibitor of Src family kinases and Bcr-Abl, will serve as the comparator.

  • Abl Kinase: A non-receptor tyrosine kinase whose constitutive activation, often through the Bcr-Abl fusion protein, is the primary driver of Chronic Myeloid Leukemia (CML). We will use both Imatinib , the first-in-class Bcr-Abl inhibitor, and Dasatinib as benchmarks.

Through a series of well-defined biochemical and cell-based assays, this guide will illustrate how to generate the critical data necessary to build a comprehensive profile of a novel kinase inhibitor, thereby informing its potential for further drug development.

The Benchmarking Workflow: A Multi-Faceted Approach

A thorough evaluation of a novel kinase inhibitor requires a multi-pronged approach, progressing from initial biochemical characterization to more physiologically relevant cellular assays. Our proposed workflow is designed to provide a holistic understanding of Compound X's activity.

graph BenchmarkingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: A comprehensive workflow for benchmarking a novel kinase inhibitor.

Experimental Methodologies and Protocols

Scientific integrity necessitates transparent and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for the key assays in our benchmarking workflow.

Biochemical Potency: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Protocol: IC50 Determination for Compound X against EGFR, Src, and Abl

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution. For EGFR, use a suitable poly-peptide substrate; for Src and Abl, use a specific peptide substrate. The ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

    • Prepare a serial dilution of Compound X, Erlotinib, Dasatinib, and Imatinib in the kinase reaction buffer. A typical starting concentration is 10 µM with 10-point, 3-fold serial dilutions.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the 2X kinase solution to all wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using vehicle-treated wells (0% inhibition) and no-kinase control wells (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity: Broad Kinome Profiling

To understand the specificity of Compound X, a broad kinase selectivity screen is essential. This is critical for identifying potential off-target effects and uncovering novel therapeutic opportunities. Services like KINOMEscan® or the Reaction Biology HotSpot™ platform provide comprehensive profiling against hundreds of kinases.

Workflow: KINOMEscan® Selectivity Profiling

  • Compound Submission: Submit Compound X at a specified concentration (e.g., 1 µM) to a commercial provider.

  • Assay Principle: The KINOMEscan® platform utilizes a competition binding assay where the amount of kinase captured on an immobilized ligand is measured by quantitative PCR (qPCR). A test compound that binds to the kinase active site will prevent the kinase from binding to the immobilized ligand, resulting in a reduced qPCR signal.

  • Data Interpretation: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to quantify the overall selectivity of the compound. For example, S(1µM) is the number of kinases with a percent of control value below a certain threshold (e.g., 35%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Cellular Target Engagement: NanoBRET™ Assay

While biochemical assays are crucial, they do not account for cell permeability or intracellular ATP concentrations. The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to a specific kinase in living cells.

Protocol: Measuring Cellular Target Engagement of Compound X

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., EGFR, Src, or Abl) fused to NanoLuc® luciferase.

    • Culture the transfected cells for 18-24 hours to allow for protein expression.

  • Assay Plate Setup:

    • Harvest the cells and resuspend them in Opti-MEM® medium.

    • Dispense the cell suspension into a white 384-well assay plate.

    • Add the NanoBRET™ tracer (a fluorescently labeled ligand for the target kinase) to all wells at its predetermined optimal concentration.

    • Add serially diluted Compound X or the appropriate benchmark inhibitor to the wells.

  • Equilibration and Reading:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the NanoBRET™ ratio against the inhibitor concentration to determine the cellular IC50 value.

Cellular Pathway Inhibition: Phospho-Western Blot

To confirm that target engagement translates into functional inhibition of the downstream signaling pathway, a phospho-western blot is performed. This assay measures the phosphorylation status of a direct substrate of the target kinase.

graph SignalingPathway { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Simplified signaling pathways for the target kinases.

Protocol: Analysis of Substrate Phosphorylation

  • Cell Treatment:

    • Plate cells known to have active signaling through the target pathway (e.g., A431 for EGFR, K562 for Bcr-Abl).

    • Starve the cells if necessary to reduce basal signaling, then stimulate with an appropriate growth factor (e.g., EGF for EGFR).

    • Treat the cells with various concentrations of Compound X or the benchmark inhibitors for a specified time (e.g., 1-2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-Src (Tyr416), or anti-phospho-CrkL (Tyr207) for Bcr-Abl).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total (pan) protein to ensure equal loading.

Cellular Proliferation/Viability Assay

The ultimate goal of an anti-cancer kinase inhibitor is to inhibit cell proliferation or induce cell death. The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol: Measuring the Effect on Cell Viability

  • Cell Plating: Seed cancer cell lines dependent on the target kinases (e.g., NCI-H1975 for a mutant EGFR, K562 for Bcr-Abl) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted Compound X and the benchmark inhibitors to the cells. Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to untreated and no-cell controls and fitting to a dose-response curve.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison between Compound X and the benchmark inhibitors.

Table 1: Comparative Biochemical Potency (IC50, nM)

CompoundEGFR IC50 (nM)Src IC50 (nM)Abl IC50 (nM)
Compound X Experimental ValueExperimental ValueExperimental Value
Erlotinib~2>10,000>10,000
Dasatinib~1~0.5~1
Imatinib>10,000>10,000~100

Note: Literature values for benchmark inhibitors are approximate and can vary based on assay conditions.

Table 2: Kinome Selectivity Profile of Compound X (at 1 µM)

ParameterValueInterpretation
Number of Kinases Tested >400Breadth of the screen.
Kinases with >90% Inhibition List of KinasesPrimary targets and potent off-targets.
Selectivity Score (S(35%)) Experimental ValueA lower score indicates higher selectivity.

Table 3: Comparative Cellular Activity (IC50/GI50, nM)

CompoundTarget Engagement (IC50, nM)Pathway Inhibition (IC50, nM)Cell Viability (GI50, nM)
Compound X (vs. EGFR) Experimental ValueExperimental ValueExperimental Value
Erlotinib (vs. EGFR)~60~50~100
Compound X (vs. Src) Experimental ValueExperimental ValueExperimental Value
Dasatinib (vs. Src)~1~1~5
Compound X (vs. Abl) Experimental ValueExperimental ValueExperimental Value
Imatinib (vs. Bcr-Abl)~200~250~300

Note: Literature values for benchmark inhibitors are approximate and cell-line dependent.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, benchmarking strategy for a novel kinase inhibitor, this compound (Compound X). By systematically evaluating its biochemical potency, kinome-wide selectivity, cellular target engagement, and functional effects on cancer cell proliferation against established drugs like Erlotinib, Dasatinib, and Imatinib, researchers can build a robust data package to assess its therapeutic potential.

The interpretation of the collective data will be crucial. A successful outcome would be for Compound X to demonstrate high potency against its primary target(s), a clean selectivity profile, strong evidence of target engagement and pathway modulation in cells, and potent anti-proliferative activity in relevant cancer cell lines. Discrepancies between biochemical and cellular potencies can provide valuable insights into factors such as cell permeability and competition with high intracellular ATP concentrations. The results of this rigorous benchmarking cascade will ultimately determine whether Compound X warrants further investigation in advanced preclinical models and progression towards clinical development.

References

  • Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(24), 10783–10798. [Link]

  • Elsawa, S. F. (2012). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Current Opinion in Investigational Drugs, 13(2), 225-235. [Link]

  • National Center for Biotechnology Information. (2024). Erlotinib. StatPearls. [Link]

  • K-Plan, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Saleh, T., et al. (2021). Imatinib can act as an allosteric activator of Abl kinase. Cell Chemical Biology, 28(9), 1269-1280.e5. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

  • K-Plan, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4945. [Link]

  • Wikipedia contributors. (2023, December 19). Bcr-Abl tyrosine-kinase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Chemical structure of dasatinib. [Image]. ResearchGate. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?. Patsnap Synapse. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Wikipedia contributors. (2024, January 10). Dasatinib. In Wikipedia, The Free Encyclopedia. [Link]

  • Levinson, N. M., et al. (2011). Crystal Structures of ABL-Related Gene (ABL2) in Complex with Imatinib, Tozasertib (VX-680), and a Type I Inhibitor of the Triazole Carbothioamide Class. Journal of Medicinal Chemistry, 54(7), 2272-2280. [Link]

  • Titus, S. A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12975-12980. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. [Image]. ResearchGate. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Drug Discovery World. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • ResearchGate. (n.d.). Mechanism of action of erlotinib. [Image]. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Tokarski, J. S., et al. (2006). Structure of the Kinase Domain of an Imatinib-Resistant Abl Mutant in Complex with the Aurora Kinase Inhibitor VX-680. Cancer Research, 66(11), 5790-5797. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Wako Pure Chemical Industries. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Wako Pure Chemical Industries. [Link]

  • ResearchGate. (n.d.). Bar graph of IC50 values (nM). [Image]. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Erlotinib. PubChem Compound Database. [Link]

  • Promega Connections. (2019, February 14). Executing a NanoBRET™ Experiment: From Start to Data. Promega Connections. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Aldeghi, M., et al. (2016). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 22(8), 193. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Koskey, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ASSAY and Drug Development Technologies, 14(7), 415-424. [Link]

  • protocols.io. (2017, March 15). Pan/Phospho Analysis For Western Blot Normalization. protocols.io. [Link]

  • Vultur, A., & Herlyn, M. (2013). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Molecular Cancer Therapeutics, 12(10), 1945-1952. [Link]

  • ResearchGate. (n.d.). The cell viability assay (CTG) and response of different cell populations. [Image]. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Proteopedia. (2025, January 2). Bcr-Abl and Imatinib (STI571 or Gleevec). Proteopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem Compound Database. [Link]

  • protocols.io. (n.d.). ADP Glo Protocol. protocols.io. [Link]

  • BMG LABTECH. (2022, February 9). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass [Video]. YouTube. [Link]

A Researcher's Guide to Comparing In Vitro and In Vivo Efficacy: A Case Study with 4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising chemical compound to a clinically effective therapeutic is a rigorous process of validation. A critical phase in this journey is bridging the gap between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy. This guide provides a comprehensive framework for this comparison, using the novel compound 4-(2,4-Difluoroanilino)-4-oxobutanoic acid as a case study. While specific efficacy data for this molecule is not yet publicly available, its structure suggests a potential role as a modulator of metabolic pathways. This guide will therefore focus on the methodologies required to perform a thorough efficacy evaluation, using the kynurenine pathway as a relevant example.

Introduction: From Chemical Structure to Biological Hypothesis

The structure of this compound, featuring an anilino-oxobutanoic acid core, bears resemblance to known inhibitors of enzymes within the kynurenine pathway of tryptophan metabolism. This pathway is a critical regulator of immune responses and neuronal function, and its dysregulation has been implicated in neurodegenerative diseases, cancer, and psychiatric disorders.[1]

A key enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which sits at a crucial branch point.[2] Inhibition of KMO is a promising therapeutic strategy because it can decrease the production of neurotoxic downstream metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), while shunting the pathway towards the production of the neuroprotective kynurenic acid (KYNA).[1][2][3]

This guide will proceed under the hypothesis that this compound is a potential KMO inhibitor. We will outline the necessary steps to test this hypothesis, from initial enzymatic assays to preclinical animal models, and provide a framework for comparing its performance against a known KMO inhibitor, which will be referred to as "Reference Compound X".

In Vitro Efficacy Assessment: The First Proving Ground

In vitro assays are the initial step in characterizing a compound's biological activity.[4][5] They offer a controlled environment to determine direct target engagement and cellular effects.

Enzymatic Assays: Direct Target Inhibition

The first question to answer is whether this compound directly inhibits KMO. This can be determined using a KMO inhibitor screening assay.[6]

Experimental Protocol: KMO Inhibition Assay

  • Reagents and Materials: Recombinant human KMO enzyme, L-kynurenine (substrate), NADPH (cofactor), reaction buffer, 96-well microplate, fluorescence plate reader.

  • Procedure:

    • Prepare a dilution series of this compound and the Reference Compound X.

    • In a 96-well plate, add the KMO enzyme, NADPH, and the test compounds.

    • Initiate the reaction by adding L-kynurenine.

    • Incubate at room temperature.

    • Measure the production of 3-hydroxykynurenine, which can be detected by its fluorescence.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.

Cell-Based Assays: Cellular Consequences of Target Engagement

Once direct enzyme inhibition is confirmed, the next step is to assess the compound's effect in a cellular context.[7][8] This is crucial to understand if the compound can cross the cell membrane and engage its target within the cell.

Experimental Protocol: Kynurenine Pathway Metabolite Analysis in Cells

  • Cell Lines: Use relevant cell lines that express KMO, such as melanoma (A375), breast cancer (MDA-MB-231), or glioblastoma (U87) cell lines.[8]

  • Procedure:

    • Culture the cells in a suitable medium.

    • Treat the cells with varying concentrations of this compound and Reference Compound X.

    • After an incubation period, collect the cell culture supernatant and cell lysates.

    • Quantify the levels of kynurenine pathway metabolites (tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, etc.) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Compare the changes in metabolite levels between treated and untreated cells. A successful KMO inhibitor should decrease 3-HK and increase KYNA levels.

Data Presentation: In Vitro Efficacy Summary

CompoundKMO IC50 (nM)Cellular 3-HK Reduction (EC50, nM)Cellular KYNA Increase (EC50, nM)
This compoundExperimental DataExperimental DataExperimental Data
Reference Compound XExperimental DataExperimental DataExperimental Data

Visualization: In Vitro Experimental Workflow

InVitro_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme Recombinant KMO Reaction Enzymatic Reaction Enzyme->Reaction Substrate L-Kynurenine + NADPH Substrate->Reaction Compound_E Test Compound Compound_E->Reaction Compound_C Test Compound Detection_E Measure 3-HK (Fluorescence) Reaction->Detection_E IC50 Calculate IC50 Detection_E->IC50 Cells KMO-expressing Cells Treatment Cell Treatment Cells->Treatment Compound_C->Treatment Extraction Extract Metabolites Treatment->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Metabolite_Profile Quantify Metabolites (3-HK, KYNA) LCMS->Metabolite_Profile

Caption: Workflow for in vitro efficacy assessment.

In Vivo Efficacy Assessment: Performance in a Complex System

In vivo studies are essential to evaluate a compound's efficacy in the context of a whole organism, taking into account factors like pharmacokinetics (PK) and pharmacodynamics (PD).[9]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before assessing therapeutic efficacy, it's crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Experimental Protocol: Murine PK/PD Study

  • Animal Model: Use healthy mice (e.g., C57BL/6).

  • Procedure:

    • Administer a single dose of this compound via a relevant route (e.g., oral gavage or intraperitoneal injection).

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS to determine PK parameters (Cmax, Tmax, AUC, half-life).

    • In parallel, collect tissue samples (e.g., brain, liver) to measure kynurenine pathway metabolite levels to establish a PD relationship between drug exposure and target modulation.[10]

  • Data Analysis: Correlate the compound's concentration in plasma and tissues with the changes in 3-HK and KYNA levels.

Disease Models

The ultimate test of a compound's potential is its ability to produce a therapeutic effect in a relevant disease model. Given the role of the kynurenine pathway in neurodegeneration, a model of neuroinflammation would be appropriate.[11]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

  • Animal Model: Mice.

  • Procedure:

    • Induce neuroinflammation by administering LPS.

    • Treat groups of mice with vehicle, this compound, or Reference Compound X at various doses.

    • Assess behavioral outcomes (e.g., memory tests).

    • Collect brain tissue for analysis of inflammatory markers (e.g., cytokines) and kynurenine pathway metabolites.

  • Data Analysis: Compare the behavioral and biochemical outcomes between the different treatment groups.

Data Presentation: In Vivo Efficacy Summary

CompoundBrain Penetration (Brain/Plasma Ratio)Target Engagement (Brain 3-HK Reduction)Efficacy in LPS Model (e.g., Memory Improvement)
This compoundExperimental DataExperimental DataExperimental Data
Reference Compound XExperimental DataExperimental DataExperimental Data

Visualization: In Vivo Experimental Workflow

InVivo_Workflow cluster_pkpd PK/PD Study cluster_efficacy Efficacy Study (LPS Model) PK_Admin Administer Compound to Healthy Mice PK_Sample Collect Blood & Tissue Samples PK_Admin->PK_Sample PK_Analysis LC-MS/MS for Drug & Metabolite Levels PK_Sample->PK_Analysis PKPD_Correlation Correlate Exposure with Target Modulation PK_Analysis->PKPD_Correlation E_Treat Treat with Vehicle or Compound PKPD_Correlation->E_Treat Dose Selection E_Induce Induce Neuroinflammation (LPS Injection) E_Induce->E_Treat E_Assess Behavioral & Biochemical Assessment E_Treat->E_Assess E_Outcome Determine Therapeutic Efficacy E_Assess->E_Outcome

Sources

Unraveling the Enigma: A Comprehensive Guide to Confirming the Mechanism of Action of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical juncture in the journey from discovery to clinical application. This guide provides a robust, multi-faceted framework for the systematic investigation of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid , a compound for which the mechanism of action is not yet established in publicly accessible literature. Given its structural features—an aromatic aniline linked to a butanoic acid moiety—we can hypothesize its potential as an enzyme inhibitor or a modulator of cellular signaling pathways. This document will not only outline a series of validation experiments but also delve into the rationale behind each step, ensuring a scientifically rigorous approach.

Part 1: Foundational Strategy - A Phased Approach to Mechanistic Discovery

A logical and iterative experimental workflow is paramount. We will progress from broad, unbiased screening to highly specific validation assays, a strategy designed to maximize the probability of identifying the compound's primary target and its downstream functional consequences.

Experimental_Workflow cluster_0 Phase 1: Target Identification & Hypothesis Generation cluster_1 Phase 2: In Vitro Target Validation & Characterization cluster_2 Phase 3: In Vivo Proof-of-Concept & Preclinical Evaluation Target_ID Unbiased Target Identification (Affinity Chromatography, CETSA, Kinobeads) Hypothesis Hypothesis Generation Target_ID->Hypothesis Phenotypic_Screening High-Content Phenotypic Screening Phenotypic_Screening->Hypothesis Biochemical_Assays Biochemical & Enzymatic Assays (IC50, Ki, MOA) Hypothesis->Biochemical_Assays Cellular_Assays Cell-Based Target Engagement & Pathway Analysis (Reporter Assays, Western Blot) Biochemical_Assays->Cellular_Assays Zebrafish_Model Zebrafish Model (Toxicity & Phenotypic Analysis) Cellular_Assays->Zebrafish_Model Mouse_Model Mouse Disease Model (Efficacy & Pharmacodynamics) Zebrafish_Model->Mouse_Model

Caption: A phased experimental workflow for elucidating the mechanism of action.

Part 2: Phase 1 - Casting a Wide Net for Target Identification

The initial phase is dedicated to generating a testable hypothesis. We will employ unbiased techniques to identify potential protein targets of this compound.

Affinity-Based Proteomics

This classical and direct approach aims to "fish" for binding partners from a complex protein mixture.[1]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an immobilization tag (e.g., biotin or a reactive group for coupling to a solid support like NHS-activated sepharose beads). A structure-activity relationship (SAR) study may be necessary to determine a suitable point for linker attachment without disrupting the compound's activity.

  • Affinity Matrix Preparation: Covalently couple the synthesized probe to the sepharose beads.

  • Protein Incubation: Incubate the affinity matrix with cell lysate or tissue homogenate.

  • Washing: Stringently wash the beads to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[2][3][4][5] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A positive hit will show a shift in the melting curve to a higher temperature in the presence of the compound.

Kinobeads Profiling

Given that a vast number of signaling pathways are regulated by kinases, assessing the interaction of the compound with the kinome is a valuable screening step. Kinobeads are an affinity-based proteomics tool specifically designed for capturing kinases.[6][7][8][9]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Prepare a lysate from the cells of interest.

  • Compound Incubation: Incubate the lysate with varying concentrations of this compound.

  • Kinobeads Incubation: Add kinobeads to the lysate to capture kinases that are not bound to the test compound.

  • Pull-down and Digestion: Pull down the kinobeads, wash, and perform on-bead digestion of the captured kinases.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify and quantify the bound kinases.

  • Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that the compound is binding to that kinase.

Part 3: Phase 2 - Rigorous In Vitro Validation

Once a list of potential targets is generated, the next crucial step is to validate these interactions and characterize the functional consequences in a controlled in vitro setting.

Biochemical and Enzymatic Assays

Direct measurement of the compound's effect on the activity of a purified candidate enzyme is the gold standard for confirming inhibition.[10][11][12][13][14]

Experimental Protocol: Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain or purify the candidate enzyme and its corresponding substrate.

  • Assay Development: Establish a reliable assay to measure the enzyme's activity, such as a colorimetric, fluorometric, or radiometric assay.[10][11]

  • IC50 Determination: Measure the enzyme's activity in the presence of a range of concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies: Perform kinetic experiments by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Ki The inhibition constant, representing the affinity of the inhibitor for the enzyme.
Vmax The maximum rate of the enzymatic reaction.
Km The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.
Cell-Based Assays for Pathway Analysis

Confirming that the compound affects the hypothesized signaling pathway in a cellular context is essential. Reporter gene assays are a versatile tool for this purpose.[15][16][17][18][19]

Experimental Protocol: Reporter Gene Assay

  • Cell Line Selection: Choose a cell line that is relevant to the hypothesized mechanism of action.

  • Reporter Construct Transfection: Transfect the cells with a reporter construct containing a promoter with response elements for a transcription factor downstream of the target protein, driving the expression of a reporter gene (e.g., luciferase or GFP).

  • Compound Treatment: Treat the transfected cells with this compound.

  • Reporter Gene Measurement: Measure the activity of the reporter gene product. A change in reporter activity indicates modulation of the signaling pathway.

Signaling_Pathway Compound 4-(2,4-Difluoroanilino)- 4-oxobutanoic acid Target_Protein Target Protein (e.g., Kinase) Compound->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway modulated by the compound.

Part 4: Phase 3 - In Vivo Validation and Preclinical Assessment

The final phase of mechanistic validation involves demonstrating the compound's efficacy and target engagement in a living organism.

Zebrafish Model for Rapid in vivo Screening

The zebrafish (Danio rerio) is an excellent vertebrate model for rapid in vivo screening due to its genetic tractability, optical transparency, and rapid development.[20][21][22][23][24]

Experimental Protocol: Zebrafish Developmental Toxicity and Phenotypic Assay [25][26][27][28][29]

  • Embryo Collection and Treatment: Collect zebrafish embryos and expose them to various concentrations of this compound in a multi-well plate format.

  • Phenotypic Analysis: Monitor the embryos for developmental defects, changes in morphology, and specific phenotypes related to the hypothesized mechanism of action over a period of 5 days.

  • Toxicity Assessment: Determine the concentration at which the compound causes lethality or significant developmental abnormalities.

Mouse Models for Efficacy and Pharmacodynamics

For a more translationally relevant assessment, mouse models of disease are indispensable.[30][31][32][33][34] The choice of model will depend on the validated in vitro mechanism of action. For instance, if the compound is found to be an anti-inflammatory agent, a model of inflammation would be appropriate.[35][36][37][38]

Experimental Protocol: Mouse Model of Inflammation

  • Model Induction: Induce inflammation in mice using a standard method (e.g., dextran sulfate sodium for colitis or collagen-induced arthritis).[39]

  • Compound Administration: Administer this compound to the mice at various doses and schedules.

  • Efficacy Evaluation: Assess the therapeutic efficacy of the compound by measuring relevant endpoints such as disease activity index, histological scoring of inflamed tissues, and levels of inflammatory biomarkers.

  • Pharmacodynamic Studies: Collect tissue samples at different time points after treatment to measure the levels of the target protein and downstream signaling molecules to confirm target engagement in vivo.

Part 5: Comparative Analysis and Data Interpretation

Throughout this investigative process, it is crucial to compare the effects of this compound with those of known inhibitors of the identified target or pathway. This comparative analysis will provide context for the compound's potency and selectivity.

AssayThis compoundReference Compound AReference Compound B
Enzymatic IC50 (nM) TBDKnown ValueKnown Value
Cellular Potency (EC50, nM) TBDKnown ValueKnown Value
In Vivo Efficacy (ED50, mg/kg) TBDKnown ValueKnown Value

Conclusion

The journey to confirm the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous testing. By following the phased approach outlined in this guide, researchers can confidently identify the molecular target, elucidate the downstream signaling effects, and validate the therapeutic potential of this and other novel chemical entities.

References

  • Creative Biolabs. Natural Bioactive Compound Target Identification. [Link]

  • Osada, H.
  • American Chemical Society. Use of Zebrafish in Drug Discovery Toxicology. [Link]

  • ResearchGate. Zebrafish as model organism for drug discovery and toxicity testing : A review. [Link]

  • Animalab. Zebrafish: A Preclinical Model for Drug Screening. [Link]

  • OAE Publishing Inc. Zebrafish as screening model for detecting toxicity and drugs efficacy. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]

  • Frontiers. Editorial: Zebrafish as a model for pharmacological and toxicological research. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Center for Biotechnology Information. Currently Available Strategies for Target Identification of Bioactive Natural Products. [Link]

  • Royal Society of Chemistry. Target identification of natural products and bioactive compounds using affinity-based probes. [Link]

  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • RE-Place. Zebrafish Embryo Developmental Toxicity Assay. [Link]

  • National Center for Biotechnology Information. Pharmacological Intervention Studies Using Mouse Models of the Inflammatory Bowel Diseases: Translating Preclinical Data into New Drug Therapies. [Link]

  • Wikipedia. Reporter gene. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • Promega Corporation. Introduction to Reporter Gene Assays. [Link]

  • National Center for Biotechnology Information. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. [Link]

  • MDPI. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. [Link]

  • Aragen Life Sciences. DSS-induced IBD Mouse Model for preclinical drug screening. [Link]

  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. [Link]

  • National Center for Biotechnology Information. Zebrafish embryo developmental toxicology assay. [Link]

  • LSU Health Shreveport. Enzyme Assays and Kinetics. [Link]

  • Tip Biosystems. What Are Enzyme Kinetic Assays?. [Link]

  • Aurigene Pharmaceutical Services. In vivo Pharmacology. [Link]

  • ResearchGate. In vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • Charles River Laboratories. Optimization of the Zebrafish Embryo Developmental Toxicity Assay (ZEDTA). [Link]

  • News-Medical.net. Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. Optimising in vivo pharmacology studies–Practical PKPD considerations. [Link]

  • Annual Review of Pharmacology and Toxicology. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • ACS Publications. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Bristol Myers Squibb. Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. [Link]

  • National Center for Biotechnology Information. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

Sources

A Head-to-Head Comparison of 4-(2,4-Difluoroanilino)-4-oxobutanoic Acid and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid and its structurally related analogs. In the dynamic landscape of drug discovery, the systematic evaluation of a lead compound against its derivatives is paramount for identifying candidates with superior efficacy, selectivity, and pharmacokinetic profiles. The 4-oxobutanoic acid scaffold has emerged as a versatile pharmacophore, with derivatives exhibiting a spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] This document outlines the synthetic strategies, key structural modifications, and a suite of robust experimental protocols to facilitate a thorough head-to-head comparison, enabling researchers to make data-driven decisions in the progression of their drug development pipelines.

Introduction to the Core Scaffold: this compound

The core molecule, this compound, features a butanoic acid backbone, an amide linkage, and a difluorinated aniline ring. The fluorine substituents are of particular interest in medicinal chemistry due to their ability to modulate metabolic stability, binding affinity, and membrane permeability. Understanding the contribution of each structural component is crucial for the rational design of analogs.

The synthesis of this core scaffold can be achieved through the reaction of succinic anhydride with 2,4-difluoroaniline. This reaction is a variation of the well-established method of reacting cyclic anhydrides with amines to form dicarboxylic acid monoamides.[2] A general synthetic scheme is presented below.

General Synthetic Workflow

Synthesis_Workflow succinic_anhydride Succinic Anhydride reaction Acylation Reaction (e.g., in THF) succinic_anhydride->reaction difluoroaniline 2,4-Difluoroaniline difluoroaniline->reaction product 4-(2,4-Difluoroanilino)- 4-oxobutanoic acid reaction->product

Caption: General synthetic workflow for this compound.

Design and Synthesis of Analogs: Exploring the Chemical Space

The rational design of analogs should focus on systematic modifications of the core structure to probe structure-activity relationships (SAR). Key areas for modification include the aniline ring, the butanoic acid chain, and the amide linker.

Analog Design Strategy:

  • Aniline Ring Modifications:

    • Positional Isomers: Shifting the fluorine atoms to other positions on the aniline ring (e.g., 3,4-difluoro, 3,5-difluoro) to investigate the impact of fluorine positioning on target engagement.

    • Substitution with Other Halogens: Replacing fluorine with chlorine or bromine to explore the effects of halogen size and electronegativity.

    • Introduction of Electron-Donating or -Withdrawing Groups: Adding groups like methyl (electron-donating) or cyano (electron-withdrawing) to modulate the electronic properties of the aniline ring.[3]

  • Butanoic Acid Chain Modifications:

    • Alkylation: Introducing methyl or other small alkyl groups on the carbon backbone to explore steric effects and potential for increased lipophilicity.

    • Chain Extension or Contraction: Synthesizing analogs with glutaric or malonic acid backbones to assess the optimal chain length for biological activity.

  • Amide Linker Modifications:

    • N-Alkylation: Introducing a methyl group on the amide nitrogen to probe the importance of the N-H bond for hydrogen bonding interactions.

    • Bioisosteric Replacement: Replacing the amide with other functional groups like a sulfonamide, though this represents a more significant structural departure.

Head-to-Head Performance Evaluation: A Multi-parametric Approach

A direct comparison of the synthesized analogs requires a battery of standardized assays to evaluate their biological activity, selectivity, and drug-like properties.

In Vitro Biological Activity

Given that analogs of the broader 4-oxobutanoic acid class have shown promise as anti-inflammatory and anticancer agents, initial screening should focus on relevant cell-based and enzymatic assays. For instance, compounds like Flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid) are known dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), suggesting a potential anti-inflammatory mechanism.[4]

Table 1: Hypothetical Comparative In Vitro Activity Data

Compound IDModificationCOX-2 IC50 (µM)5-LOX IC50 (µM)A549 Cell Viability IC50 (µM)
Core This compound15.225.832.1
Analog 1 4-(3,4-Difluoroanilino)-4-oxobutanoic acid12.520.128.9
Analog 2 4-(2,4-Dichloroanilino)-4-oxobutanoic acid20.135.445.6
Analog 3 4-(2,4-Difluoroanilino)-2-methyl-4-oxobutanoic acid8.915.318.5
Analog 4 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid>100>10085.2

Data presented in this table is hypothetical and for illustrative purposes to guide experimental design.

Mechanism of Action Studies

Elucidating the mechanism of action is critical. Based on the activities of related compounds, potential targets include enzymes in the inflammatory cascade or signaling pathways involved in cancer cell proliferation.

Workflow for Target Identification and Validation:

MoA_Workflow active_compounds Identify Active Analogs (from in vitro screening) target_prediction In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) active_compounds->target_prediction biochemical_assays Biochemical Assays (e.g., enzyme inhibition, binding assays) target_prediction->biochemical_assays cellular_assays Cellular Thermal Shift Assay (CETSA) or Pull-down Assays biochemical_assays->cellular_assays target_validation Target Validation (e.g., siRNA/CRISPR knockdown) cellular_assays->target_validation

Caption: A workflow for elucidating the mechanism of action of active analogs.

Experimental Protocols

To ensure reproducibility and consistency, detailed experimental protocols are provided below.

General Synthesis of 4-(substituted-anilino)-4-oxobutanoic Acids

This protocol is adapted from the general principle of Friedel-Crafts acylation and the reaction of anhydrides with amines.[5][6]

Materials:

  • Succinic anhydride

  • Substituted aniline (e.g., 2,4-difluoroaniline)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • 1 N Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve succinic anhydride (1.0 equivalent) in anhydrous THF in a round-bottom flask.

  • Add the substituted aniline (1.0 equivalent) to the stirred solution at room temperature.

  • Stir the reaction mixture overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in a saturated solution of sodium bicarbonate and filter to remove any unreacted starting material.

  • Acidify the filtrate with 1 N HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

COX-2 and 5-LOX Inhibition Assays

Materials:

  • COX-2 and 5-LOX enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagents (specific to the assay kit used)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme, and test compound solution.

  • Incubate for a pre-determined time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Materials:

  • A549 human lung carcinoma cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This guide provides a systematic approach for the head-to-head comparison of this compound and its analogs. By employing a rational design strategy coupled with robust and reproducible experimental protocols, researchers can effectively navigate the complexities of structure-activity relationships. The insights gained from such comparative studies are invaluable for the selection and optimization of lead candidates, ultimately accelerating the journey from bench to bedside. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and toxicity assessments for the most promising analogs identified through this comprehensive in vitro evaluation.

References

  • BenchChem. Structure-Activity Relationship of 4-Oxobutanoic Acid Analogs: A Comparative Guide.
  • National Center for Biotechnology Information. 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. PubChem.
  • BenchChem. Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives.
  • ResearchGate. Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.
  • PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen).
  • BenchChem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • ResearchGate. Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • PubMed Central. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
  • PubChem. 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid. As a fluorinated organic compound used in advanced research and drug development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This guide moves beyond simple checklists to explain the fundamental principles behind each step, ensuring that laboratory personnel can manage this waste stream with confidence, scientific integrity, and a commitment to safety and environmental stewardship.

Hazard Assessment and Waste Characterization: Why This Compound Requires Special Handling

This compound is a halogenated organic acid. Its primary hazards, as identified in Safety Data Sheets (SDS) for structurally similar compounds, include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] The core of its disposal protocol, however, is dictated by its chemical structure: the presence of carbon-fluorine bonds.

The carbon-fluorine bond is one of the strongest in organic chemistry, which makes fluorinated compounds highly stable and potentially persistent in the environment.[2] Improper disposal can lead to long-term contamination. Therefore, this compound must be treated as a halogenated organic hazardous waste .[3]

Table 1: Hazard Profile Summary

Hazard Classification Description GHS H-Statement (Typical)
Skin Irritation Causes skin irritation upon contact. H315[1]
Eye Irritation Causes serious eye irritation. H319[1]
Respiratory Irritation May cause respiratory tract irritation. H335[1]

| Hazardous Decomposition | Thermal decomposition can generate toxic fumes, including carbon oxides and hydrogen fluoride.[1] | N/A |

The Core Disposal Principle: Mandated High-Temperature Incineration

The only acceptable disposal method for this compound is through a licensed hazardous waste management facility that utilizes high-temperature incineration equipped with afterburners and flue gas scrubbers.[1][2][4]

Causality: Standard chemical or biological waste treatment methods are ineffective at breaking the stable carbon-fluorine bonds. High-temperature incineration (>850°C) provides the necessary energy to ensure complete destruction of the molecule, preventing the release of the parent compound or hazardous intermediates into the environment. The scrubbers are essential for neutralizing acidic gases like hydrogen fluoride that are generated during combustion.[1] Under no circumstances should this compound or its solutions be disposed of down the drain. [2][5]

Step-by-Step Operational Protocol for Disposal

This protocol outlines the complete workflow from the point of generation to final handoff for disposal. Adherence to this sequence is critical for ensuring safety and regulatory compliance.

Phase 1: Immediate Handling and Personal Protective Equipment (PPE)

Before handling the waste, ensure all appropriate PPE is in use. The foundation of safe disposal is protecting yourself.

  • Engineering Controls: All handling and preparation of the waste must occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][6] Ensure an emergency eyewash station and safety shower are immediately accessible.[1]

  • Required PPE:

    • Eye Protection: Chemical safety goggles or a full-face shield.[1]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with applicable laws.[6]

    • Body Protection: A lab coat is mandatory. Wear additional protective clothing as needed to prevent skin contact.[4]

Phase 2: Waste Segregation and Containerization

Proper segregation is the most critical step in the disposal process. Inadvertent mixing of waste streams can create dangerous chemical reactions, violate regulations, and significantly increase disposal costs.

  • Designate as Halogenated Waste: This compound must be collected in a waste container specifically designated for Halogenated Organic Waste .[3][7]

  • Avoid Co-mingling:

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[8][9] Keeping these streams separate is crucial as the disposal cost for halogenated waste is often significantly higher.[8][9]

    • DO NOT mix with strong acids, bases, or oxidizing agents.[1][7] This compound is incompatible with these materials and mixing could lead to hazardous reactions.

    • DO NOT mix with aqueous waste, heavy metals, or other incompatible waste streams.[9]

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • The container must be in good condition, free of leaks or damage, and have a secure, tightly sealing lid.[7][10]

    • Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[11]

Table 2: Waste Segregation Cheat Sheet

Waste Type Mix with this compound? Rationale
Chloroform, Dichloromethane Yes These are also halogenated organic wastes.[3]
Acetone, Hexane, Methanol No These are non-halogenated wastes and have a different, less costly disposal path.[8][9]
Strong Acids (e.g., HCl, H₂SO₄) No Chemical incompatibility.[7]
Strong Bases (e.g., NaOH, KOH) No Chemical incompatibility.[12]

| Aqueous Waste (Buffers, etc.) | No | Unnecessary dilution and potential for incompatibility.[8] |

Phase 3: Labeling and Documentation

Accurate labeling is a strict requirement by the Environmental Protection Agency (EPA) and is essential for safety.[13]

  • Initial Labeling: Affix a "Hazardous Waste" label to the container before the first drop of waste is added.[7]

  • Content Identification: The label must clearly state:

    • The words "Hazardous Waste ".[13]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[7]

    • If mixed with other halogenated solvents, list all components and their approximate percentages or volumes.[3][11]

    • The relevant hazard warnings (e.g., Irritant, Toxic).[13]

Phase 4: Storage in a Satellite Accumulation Area (SAA)

The designated storage location for the waste container prior to pickup is highly regulated.

  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Storage Conditions:

    • Keep the container closed at all times except when actively adding waste.[7][11]

    • Store in a cool, dry, well-ventilated area.[8]

    • Ensure the container is within a secondary containment system to prevent spills from spreading.[10]

    • Segregate the container from incompatible materials within the SAA.[11]

Phase 5: Arranging for Final Disposal

Hazardous waste must be tracked from generation to final disposal ("cradle to grave") under the EPA's Resource Conservation and Recovery Act (RCRA).[14]

  • Engage a Professional Service: Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed chemical waste disposal vendor. This vendor is responsible for the transport and final incineration of the waste.

  • Schedule Pickup: When the container is nearly full (e.g., 90% capacity to prevent overfilling[15]), contact your EHS office to schedule a waste pickup.

  • Record Keeping: Maintain accurate records of the waste generated as required by your institution and regulatory bodies.[14]

Emergency Procedures: Spill and Exposure Response

In the event of an accident, a swift and correct response is critical.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill without proper training and equipment.[1]

  • Control and Contain: Prevent the spill from spreading or entering drains.[5]

  • Cleanup (for minor spills):

    • Wear full PPE as described in Phase 1.

    • Gently sweep or scoop the solid material into a designated waste container.[1][4] Minimize dust generation.[1]

    • Place all contaminated cleaning materials (e.g., absorbent pads, gloves) into a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.[8]

    • Wash the spill area with soap and water once the material is removed.[4]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Safety cluster_process Phases 2-4: Segregation, Labeling & Storage cluster_disposal Phase 5: Final Disposition A Waste Generated B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Select HALOGENATED Waste Container B->C D Is waste compatible? (See Table 2) C->D F Affix 'Hazardous Waste' Label & List All Contents C->F E Add Waste to Container D->E Yes G Store in SAA (Closed, Secondary Containment) E->G H Container Full G->H I Contact EHS for Pickup by Licensed Vendor H->I J Regulated High-Temp Incineration I->J

Caption: Disposal workflow for this compound.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Santa Cruz Biotechnology, Inc. (2016). 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Matrix Scientific. (2017). Safety Data Sheet for 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents.
  • CATO Research Chemical Inc. (n.d.). Safety Data Sheet for (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid.
  • Angene Chemical. (2025). Safety Data Sheet for 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • Cornell University. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
  • BenchChem. (2025). Navigating the Disposal of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid: A Comprehensive Guide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2,4-Difluoroaniline.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.